4-Dibenzothiophenamine
Description
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Properties
IUPAC Name |
dibenzothiophen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGOHKABACJGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222722 | |
| Record name | 4-Dibenzothiophenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72433-66-0 | |
| Record name | 4-Dibenzothiophenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072433660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dibenzothiophenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Dibenzothiophenamine chemical structure and properties
An In-depth Technical Guide to 4-Dibenzothiophenamine: Structure, Properties, and Synthetic Strategies
Introduction
This compound, a heterocyclic aromatic amine, has emerged as a molecule of significant interest for researchers and scientists, particularly those engaged in materials science and drug discovery. Its rigid, planar dibenzothiophene core, coupled with the reactive amine functionality at the 4-position, imparts a unique combination of electronic and chemical properties.[1] This guide provides a comprehensive overview of this compound, delving into its chemical structure, physicochemical properties, prominent synthetic methodologies, and its burgeoning applications. The insights presented herein are tailored for professionals in chemical research and pharmaceutical development, aiming to provide both fundamental knowledge and practical perspectives on the utility of this versatile compound.
The dibenzothiophene moiety itself is a key structural motif in many biologically active compounds and functional organic materials.[2][3][4] The introduction of an amino group onto this scaffold at the 4-position further enhances its utility, offering a convenient handle for derivatization and molecular engineering. This allows for the fine-tuning of its properties to suit a wide array of applications, from the development of novel organic semiconductors to the synthesis of potential therapeutic agents.[1][5]
Chemical Structure and Physicochemical Properties
The foundational attributes of this compound are rooted in its molecular structure. A clear understanding of these properties is paramount for its effective application in any synthetic or materials science endeavor.
Molecular Structure
This compound, with the chemical formula C12H9NS, consists of a central thiophene ring fused to two benzene rings, with an amine group substituted at the C4 position.[1][6] The official IUPAC name for this compound is dibenzo[b,d]thiophen-4-amine.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. These values are critical for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| CAS Number | 72433-66-0 | [1][7] |
| Molecular Formula | C12H9NS | [1][6] |
| Molecular Weight | 199.27 g/mol | [1][8] |
| IUPAC Name | dibenzo[b,d]thiophen-4-amine | [6] |
| Predicted XlogP | 3.7 | [6] |
Note: Experimental data for properties such as melting and boiling points are not consistently reported in publicly available literature and should be determined empirically for specific batches.
Synthesis and Reactivity
The synthesis of this compound can be approached through several established synthetic strategies for the formation of carbon-nitrogen bonds on aromatic scaffolds. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Prominent Synthetic Routes
Two of the most powerful and widely employed methods for the synthesis of aryl amines are the Buchwald-Hartwig amination and the Ullmann condensation. These transition metal-catalyzed cross-coupling reactions offer a versatile and efficient means to construct the C-N bond in this compound.
1. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[9] The synthesis of this compound via this method would typically involve the reaction of a 4-halodibenzothiophene (e.g., 4-bromodibenzothiophene or 4-iododibenzothiophene) with an ammonia equivalent or a protected amine, followed by deprotection.
Experimental Protocol: Conceptual Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromodibenzothiophene, a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., argon). Add a source of ammonia, such as benzophenone imine, followed by an anhydrous, deoxygenated solvent like toluene.
-
Reaction Execution: Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor the progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
The causality behind these choices lies in the catalytic cycle of the Buchwald-Hartwig reaction. The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating both the oxidative addition of the aryl halide and the reductive elimination of the final product.[10] The strong, non-nucleophilic base is necessary to deprotonate the amine, forming the active nucleophile.
2. Ullmann Condensation: A classical method for forming C-N bonds, the Ullmann condensation typically employs a copper catalyst.[11][12] While often requiring higher temperatures than palladium-catalyzed reactions, modern advancements with the use of ligands can facilitate the reaction under milder conditions.[13] The synthesis of this compound via an Ullmann-type reaction would involve coupling a 4-halodibenzothiophene with an amine in the presence of a copper catalyst and a base.
Reactivity
The chemical reactivity of this compound is dominated by the nucleophilic character of the amino group and the aromatic nature of the dibenzothiophene core. The amine can readily undergo a variety of transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of functional groups.
-
Coupling Reactions: The N-H bond can participate in further cross-coupling reactions to generate more complex structures.
Applications in Drug Development and Materials Science
The unique structural and electronic properties of this compound and its derivatives make them valuable building blocks in several areas of research and development.
Medicinal Chemistry
The broader class of benzothiophene derivatives has been extensively investigated for their pharmacological activities.[2][3] These compounds have shown a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][4][5][14] The dibenzothiophene scaffold, as a more extended aromatic system, offers a different steric and electronic profile that can be exploited in drug design. The amino group at the 4-position of this compound provides a crucial attachment point for pharmacophores, allowing for the systematic exploration of structure-activity relationships (SAR).
Organic Electronics
A primary application of this compound is in the synthesis of materials for organic electronics, particularly organic light-emitting diodes (OLEDs).[1] Its derivatives are utilized as:
-
Hole Transport Materials (HTMs): The amine functionality can be readily derivatized to create molecules with appropriate HOMO levels for efficient hole injection and transport from the anode to the emissive layer.
-
Host Materials: In the emissive layer of an OLED, derivatives of this compound can serve as host materials for phosphorescent or fluorescent dopants, facilitating efficient energy transfer and high quantum yields.
-
Electron Transport Materials (ETMs): Through appropriate molecular design, the electronic properties can be tuned to create materials suitable for electron transport from the cathode.
The rigidity and planarity of the dibenzothiophene core contribute to good charge carrier mobility, a critical parameter for high-performance electronic devices.
Conclusion
This compound is a versatile and valuable chemical intermediate with a growing number of applications in both medicinal chemistry and materials science. Its synthesis, primarily through modern cross-coupling methodologies like the Buchwald-Hartwig amination, is well-established, providing a reliable supply for further research and development. The unique combination of a rigid, electron-rich dibenzothiophene core and a functionalizable amino group ensures that this compound will continue to be a molecule of significant interest for the foreseeable future. A thorough understanding of its chemical properties and reactivity is essential for unlocking its full potential in the creation of novel drugs and advanced materials.
References
- The Chemical Properties and Applications of this compound. (n.d.).
- Scheme 16. Synthesis of 4-aminobenzo[b]thiophene (43). - ResearchGate. (n.d.).
- This compound (C12H9NS) - PubChemLite. (n.d.).
- This compound CAS 72433-66-0 - Watson International. (n.d.).
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024).
- Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. (2024).
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024).
- Ullmann condensation - Wikipedia. (n.d.).
- An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. (2017).
- The Buchwald-Hartwig Amination Reaction - YouTube. (2012).
- Ullmann Reaction - Organic Chemistry Portal. (n.d.).
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.).
- 2-Dibenzothiophenamine | C12H9NS | CID 298442 - PubChem - NIH. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [benthamscience.com]
- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. PubChemLite - this compound (C12H9NS) [pubchemlite.lcsb.uni.lu]
- 7. watson-int.com [watson-int.com]
- 8. 2-Dibenzothiophenamine | C12H9NS | CID 298442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
Introduction: The Strategic Importance of the 4-Dibenzothiophenamine Scaffold
An In-Depth Technical Guide to 4-Dibenzothiophenamine (CAS 72433-66-0)
This compound, with the CAS number 72433-66-0, is an aromatic amine built upon a robust, electron-rich dibenzothiophene core. This heterocyclic structure, characterized by its rigid, planar geometry and inherent charge-transport capabilities, serves as a privileged scaffold in both materials science and medicinal chemistry. The strategic placement of the amine group at the C4 position provides a versatile chemical handle for synthetic elaboration, enabling the construction of complex, high-performance molecules.
In the field of organic electronics, derivatives of this compound are crucial intermediates for next-generation organic light-emitting diodes (OLEDs) and perovskite solar cells.[1] The dibenzothiophene moiety imparts excellent thermal stability and desirable electronic properties, while the amine functionality is key to synthesizing advanced hole transport materials (HTMs) and emissive host materials.[1] In drug discovery, the broader class of thiophene-containing compounds is recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4][5][6] This guide offers a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, applications, and safety considerations to support its use in advanced research and development.
Physicochemical and Spectroscopic Profile
The reliable characterization of a chemical intermediate is foundational to its successful application in multi-step syntheses. This compound typically presents as a white to yellow crystalline solid with a purity of 98% or higher.[7]
Core Properties
A summary of the key physicochemical properties for this compound is presented below. It is important to note that slight variations in reported values, such as melting point, can occur due to differences in purity and analytical methodology.
| Property | Value | Source(s) |
| CAS Number | 72433-66-0 | - |
| Molecular Formula | C₁₂H₉NS | [7] |
| Molecular Weight | 199.27 g/mol | [7] |
| Appearance | White to Yellow Solid/Powder | [7] |
| Melting Point | 108–110 °C / 132 °C | [8] /[7] |
| Boiling Point | 413 °C | [7] |
| Density | 1.334 g/cm³ | [7] |
| Flash Point | 203 °C | [7] |
| SMILES | C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)N | [7] |
| InChI | InChI=1S/C12H9NS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H,13H2 | [7] |
Spectroscopic Signature
Spectroscopic analysis confirms the unique structural identity of this compound.
-
¹H NMR (Proton NMR): The proton NMR spectrum is characterized by a series of multiplets in the aromatic region (typically δ 6.8-8.2 ppm) corresponding to the seven protons on the dibenzothiophene rings. A broad singlet, typically observed around δ 3.9 ppm, corresponds to the two protons of the primary amine (-NH₂) group.[8] The specific reported shifts in CDCl₃ are: δ 8.18–8.16 (m, 1H), 7.94–7.90 (m, 1H), 7.71 (d, J = 8 Hz, 1H), 7.51–7.49 (m, 2H), 7.37 (t, J = 7.72 Hz, 1H), 6.83 (d, J = 8 Hz, 1H), 3.90 (br, 2H).[8]
-
¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum is expected to show 12 distinct signals for the non-equivalent carbon atoms of the dibenzothiophene core. Aromatic carbons typically resonate in the δ 110-150 ppm range. The carbon atom directly attached to the electron-donating amine group (C4) would be expected to appear at the higher field (lower ppm) end of this aromatic range due to increased shielding. Quaternary carbons, those without attached protons, generally exhibit signals of lower intensity.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Characteristic absorptions include:
-
N-H Stretch: A pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A medium to strong band in the 1250-1335 cm⁻¹ range.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion (M⁺) peak at m/z = 199, corresponding to the molecular weight of the compound.
Synthesis Methodologies: A Tale of Two Couplings
The synthesis of this compound is most efficiently achieved via modern cross-coupling reactions, which have largely superseded older, multi-step methods (e.g., nitration followed by reduction) due to their superior functional group tolerance and milder reaction conditions. The two most prominent and field-proven methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Ullmann Condensation: The Cost-Effective Workhorse
The Ullmann condensation is a classical copper-catalyzed reaction for forming carbon-heteroatom bonds.[8] Its primary advantages are the use of an inexpensive and abundant copper catalyst and the ability to use aqueous ammonia as the nitrogen source, making it an economically and environmentally favorable choice for large-scale synthesis.
Causality of Protocol Choices:
-
Catalyst: Copper(I) oxide (Cu₂O) is an effective and inexpensive catalyst precursor.
-
Nitrogen Source: Aqueous ammonia is a readily available and convenient source of the amine group.
-
Solvent: N-Methyl-2-pyrrolidone (NMP) is a high-boiling polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction at elevated temperatures.
-
Temperature: The reaction requires heating (120 °C) to overcome the activation energy for the C-N bond formation.
The following protocol is adapted from a reported synthesis of Dibenzo[b,d]thiophen-4-amine.[8]
-
Reaction Setup: To a pressure tube, add 4-bromodibenzothiophene (1.0 eq), copper(I) oxide (Cu₂O, 0.4 eq), aqueous ammonia (2.5 mL per 1.0 mmol of substrate), and N-Methyl-2-pyrrolidone (NMP, 2.5 mL per 1.0 mmol of substrate).
-
Reaction Execution: Seal the pressure tube and heat the mixture in an oil bath at 120 °C for 48 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water (10 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the final product as a white solid.[8]
Buchwald-Hartwig Amination: The Modern Standard for Scope and Efficiency
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for the synthesis of aryl amines due to its broad substrate scope, high functional group tolerance, and generally high yields under relatively mild conditions.
Catalytic Cycle and Mechanistic Insight: The mechanism is a well-understood catalytic cycle involving a palladium(0)/palladium(II) redox couple.
Causality of Protocol Choices:
-
Catalyst/Ligand System: The choice of palladium precatalyst (e.g., Pd(OAc)₂) and phosphine ligand (e.g., XPhos, SPhos) is critical. Bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and the final reductive elimination steps, preventing catalyst decomposition.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the active aminyl nucleophile without competing in side reactions.
-
Solvent: Anhydrous, non-polar aromatic solvents like toluene are typically used to ensure the stability of the catalytic species.
This generalized protocol is based on standard procedures for aryl amine synthesis.[9]
-
Reagent Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add 4-bromodibenzothiophene (1.0 eq), an ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis) or a primary amine source, the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%) to a Schlenk flask.
-
Reaction Setup: Add the base (e.g., sodium tert-butoxide, 1.4 eq) and anhydrous toluene.
-
Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
Applications in Advanced Materials and Drug Discovery
The utility of this compound stems from its role as a versatile molecular building block. The amine group serves as a powerful point of attachment for further functionalization, allowing chemists to construct larger, conjugated systems with tailored properties.
Organic Electronics and Optoelectronics
The primary application of this compound is as a precursor for materials used in organic electronic devices.[1] The rigid dibenzothiophene core provides high thermal stability and a foundation for efficient charge transport. The amine group is typically functionalized via C-N coupling reactions to build larger molecules like triarylamines or carbazole derivatives, which are widely used as:
-
Hole Transport Materials (HTMs): In perovskite solar cells and OLEDs, HTMs are responsible for efficiently extracting positive charge carriers (holes) from the active layer and transporting them to the anode. Dibenzothiophene-cored HTMs have shown excellent performance in enhancing the efficiency and stability of these devices.[10]
-
Host Materials: In the emissive layer of phosphorescent OLEDs (PHOLEDs), host materials form a matrix for the light-emitting dopant molecules. A good host must have a high triplet energy to prevent energy loss from the dopant, and the dibenzothiophene scaffold is beneficial in achieving this.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: The amine group can act as an electron donor when coupled with an electron-accepting moiety, forming a donor-acceptor structure. Such structures are foundational to the design of TADF molecules, which enable OLEDs to achieve nearly 100% internal quantum efficiency without using expensive heavy metals like iridium.
Medicinal Chemistry and Drug Discovery
While specific drugs derived directly from this compound are not prevalent, the dibenzothiophene scaffold is a recognized pharmacophore in medicinal chemistry. Thiophene-containing heterocycles exhibit a vast range of biological activities.[2] The amine functionality at the C4 position provides a key vector for modifying the molecule to optimize its interaction with biological targets.
-
Scaffold for Synthesis: It serves as a starting point for creating libraries of novel compounds for screening. For example, the dibenzothiophene core has been incorporated into molecules designed as EP4 receptor antagonists, which have potential applications in immunology and oncology.[11]
-
Bioactivity of Related Compounds: The broader class of aminothiophenes and their derivatives have been investigated for various therapeutic properties, including:
Safety, Handling, and Toxicology
Based on the SDS for Dibenzothiophene (CAS 132-65-0), the following hazards should be assumed: [7]
-
Acute Toxicity: Harmful if swallowed (GHS Category 4).
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects (GHS Category 1).[7] All releases to the environment should be avoided.
-
Irritation: May cause irritation to the skin, eyes, and respiratory system.[3]
General Precautions for Aromatic Amines: Aromatic amines as a chemical class can pose long-term health risks, including potential carcinogenicity.[12] Until specific toxicological data for this compound is available, it should be handled as a potentially hazardous substance.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national environmental regulations. Due to its high aquatic toxicity, do not allow the material to enter drains or waterways.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of OLED Materials from 4,6-Dibromodibenzo[b,d]thiophene.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
- Fisher Scientific. (2007, October 18). Safety Data Sheet.
- Larock, R. C., & Dong, X. (2005). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. Journal of Organic Chemistry, 70(3), 954-960.
- Biosynth. (2022, July 1). Safety Data Sheet.
- Al-Ostoot, F. H., et al. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Omega, 6(7), 5098-5106.
- Sigma-Aldrich. (2025, July 8). Safety Data Sheet.
- Clive, D. L. J., & Sun, S. (2021). Direct formation of 4,5-disubstituted carbazoles via regioselective dilithiation.
- Almansa, C., et al. (2010). Synthesis of carbazoles and derivatives from allenes. Tetrahedron, 66(27-28), 5122-5131.
- Request PDF. (n.d.). Synthesis of electroluminescent conjugated polymers for OLEDs.
- Yan, G., et al. (2019). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels-Alder reaction. Beilstein Journal of Organic Chemistry, 15, 2436-2444.
- Fisher Scientific. (2024, March 30). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- BenchChem. (n.d.). Application Notes and Protocols: 4,4'-Dibromostilbene in the Synthesis of Advanced OLED Materials.
- NARD Institute. (n.d.). OLED materials.
- Fisher Scientific. (2021, December 24). Safety Data Sheet.
- LGC Standards. (n.d.). Safety Data Sheet.
- SpectraBase. (n.d.). DIBENZOTHIOPHENE, 4-PROPYL- - Optional[13C NMR] - Chemical Shifts.
- MDPI. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- Request PDF. (2025, August 7). Synthesis of new polyconjugated molecules with biphenyl, dibenzothiophene, carbazole and phenanthrene units.
- Jin, Y., et al. (2011). Synthesis and biological evaluation of derivatives of 4-deoxypodophyllotoxin as antitumor agents. European Journal of Medicinal Chemistry, 46(9), 4056-4061.
- NIST. (n.d.). Dibenzothiophene, 4-methyl-.
- Batur, D. (2023). Synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with various dienophiles (Master's thesis).
- ResearchGate. (2025, August 6). Synthesis and Characteristics of Poly[N,N'-diphenyl-N,N'-bis(4-aminobiphenyl)-(1,1'-biphenyl)-4,4'-diamine pyromellitimide] as a Hole Injecting and Transporting Layer for Hybrid Organic Light-Emitting Device.
- PubMed. (2025, July 1). Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents.
- Chemistry with Caroline. (2022, November 28). How to Interpret Chemical Shift in the Carbon-13 NMR [Video]. YouTube.
- Doc Brown's Chemistry. (n.d.). INFRARED SPECTROSCOPY INDEX.
- MDPI. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder website.
- ResearchGate. (n.d.). Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents.
- ResearchGate. (n.d.). FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9.
- ChemicalBook. (n.d.). 4,4'-Diaminobenzanilide(785-30-8) IR Spectrum.
- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.
- SpectraBase. (n.d.). 4-S-METHYL-DIBENZOTHIOPHENE - Optional[13C NMR] - Chemical Shifts.
- Request PDF. (2025, August 10). Synthesis of Dibenzofuran and Dibenzothiophene Derivatives as Yellow Host Materials for Phosphorescent Organic Light-Emitting Diodes.
- SpectraBase. (n.d.). 4-Hydroxymethyl-dibenzothiophene - Optional[13C NMR] - Chemical Shifts.
- PDF Free Download. (2016, November 3). Biobased Amines: From Synthesis to Polymers; Present and Future.
- NIST. (n.d.). Diphenylamine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of derivatives of 4-deoxypodophyllotoxin as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. soc.chim.it [soc.chim.it]
- 12. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of 4-Dibenzothiophenamine
An In-depth Technical Guide to the Synthesis and Characterization of 4-Dibenzothiophenamine
This compound (CAS: 72433-66-0), a heterocyclic aromatic amine with the chemical formula C₁₂H₉NS, stands as a critical building block in the fields of materials science and drug development. Its rigid, planar dibenzothiophene core imparts favorable electronic and photophysical properties, while the amine group at the 4-position serves as a versatile handle for synthetic elaboration.[1] This unique combination of features makes it an indispensable precursor for the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs), where it is used to construct hole transport materials (HTMs) and host materials for emissive layers.[1] Its derivatives are also explored in medicinal chemistry, leveraging the biological activity associated with the dibenzothiophene scaffold.
This guide provides a comprehensive overview of the primary synthetic routes to this compound and the analytical techniques essential for its characterization, aimed at researchers and scientists in organic synthesis and materials development.
Part 1: Strategic Synthesis of this compound
The synthesis of this compound primarily hinges on the formation of a carbon-nitrogen bond at the C4 position of the dibenzothiophene core. Modern organometallic cross-coupling reactions offer the most direct and efficient pathways, starting from a halogenated precursor. A classical, albeit more laborious, approach involves electrophilic nitration followed by reduction.
Retrosynthetic Analysis and Precursor Synthesis
A logical retrosynthetic disconnection of the target molecule points to 4-halodibenzothiophene, most commonly 4-bromodibenzothiophene, as the key intermediate. This precursor is readily accessible and serves as an ideal substrate for C-N bond-forming reactions.
Caption: Retrosynthetic approach for this compound.
The synthesis of the 4-bromodibenzothiophene precursor can be achieved via several published methods. One common route involves the cyclization of 1-bromo-3-(2,2-dimethoxyethylthio)benzene using polyphosphoric acid (PPA).[2] Another approach utilizes a Wittig reaction starting from 2-bromo-6-fluorobenzaldehyde.[3]
Method A: Copper-Catalyzed C-N Coupling (Ullmann-Type Reaction)
The Ullmann condensation is a classic and robust method for forming aryl-amine bonds using a copper catalyst.[4][5] This approach is often characterized by its cost-effectiveness, though it may require elevated temperatures. A specific, ligand-free protocol has been developed for the synthesis of this compound, demonstrating high efficiency.[6]
Causality of Experimental Choices:
-
Catalyst: Copper(I) oxide (Cu₂O) is an inexpensive and effective copper source for this transformation. The reaction proceeds via a copper(I) amide intermediate which then reacts with the aryl halide.[4]
-
Solvent: N-Methyl-2-pyrrolidone (NMP) is a high-boiling polar aprotic solvent, ideal for dissolving the reactants and facilitating the reaction at the required temperature of 120 °C.
-
Amine Source: Aqueous ammonia serves as a convenient and readily available source of the -NH₂ group.
-
Reaction Setup: To a sealed reaction vessel, add 4-bromodibenzothiophene (1.0 equiv.), copper(I) oxide (Cu₂O, 0.4 equiv.), aqueous ammonia (2.5 mL per 1.0 mmol of aryl bromide), and N-Methyl-2-pyrrolidone (NMP, 2.5 mL per 1.0 mmol of aryl bromide).
-
Reaction Conditions: Seal the vessel and heat the mixture at 120 °C with vigorous stirring for 48 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound as a white solid.
| Reagent/Parameter | Condition | Purpose |
| Aryl Halide | 4-Bromodibenzothiophene | Electrophilic partner |
| Catalyst | Copper(I) Oxide (Cu₂O) | Facilitates C-N bond formation |
| Amine Source | Aqueous Ammonia | Nucleophilic partner |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | High-boiling polar solvent |
| Temperature | 120 °C | Provides activation energy |
| Reaction Time | 48 hours | To ensure completion |
| Reported Yield | 71%[6] | N/A |
Method B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, offering a highly versatile and efficient method for C-N bond formation under milder conditions than the Ullmann reaction.[7] It employs a palladium catalyst in conjunction with a phosphine ligand.[8]
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst. The choice of phosphine ligand (e.g., XPhos, SPhos) is critical; bulky, electron-rich ligands promote the key steps of oxidative addition and reductive elimination, preventing catalyst decomposition.[7][9]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[8]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used to prevent catalyst deactivation.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
-
Reaction Setup: In an oven-dried, inert-atmosphere glovebox or Schlenk line, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.). Add 4-bromodibenzothiophene (1.0 equiv.).
-
Solvent and Reagent Addition: Add anhydrous toluene or dioxane. If using an ammonia surrogate like benzophenone imine, add it at this stage (1.2 equiv.).
-
Reaction Conditions: Seal the tube and heat the mixture at 80-110 °C until TLC or GC-MS indicates consumption of the starting material.
-
Work-up and Purification: Cool the reaction, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.
Part 2: Comprehensive Characterization
Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of the final product.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of protons. The aromatic region will show a complex set of multiplets corresponding to the seven protons on the dibenzothiophene core. A broad singlet, typically in the range of 3.5-4.5 ppm, corresponds to the two protons of the primary amine (-NH₂).[6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, 12 distinct signals are expected in the aromatic region (approx. 110-150 ppm).
| ¹H NMR Data (400 MHz, CDCl₃)[6] | |
| Chemical Shift (δ, ppm) | Assignment |
| 8.18–8.16 (m, 1H) | Aromatic CH |
| 7.94–7.90 (m, 1H) | Aromatic CH |
| 7.71 (d, J = 8 Hz, 1H) | Aromatic CH |
| 7.51–7.49 (m, 2H) | Aromatic CH |
| 7.37 (t, J = 7.72 Hz, 1H) | Aromatic CH |
| 6.83 (d, J = 8 Hz, 1H) | Aromatic CH |
| 3.90 (br, 2H) | -NH₂ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
-
Method: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Expected Result: The analysis should confirm the molecular formula C₁₂H₉NS. The calculated monoisotopic mass is 199.0456 g/mol . The HRMS experiment should show a protonated molecular ion [M+H]⁺ at m/z 199.0456 ± 5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch: A characteristic pair of medium-intensity peaks between 3300 and 3500 cm⁻¹ confirms the presence of the primary amine (-NH₂) group.
-
Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several sharp absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.
-
C-N Stretch: A peak in the 1250-1350 cm⁻¹ region corresponds to the aryl C-N bond.
Conclusion
The synthesis of this compound is most effectively achieved through modern cross-coupling methodologies, such as the copper-catalyzed Ullmann-type reaction or the palladium-catalyzed Buchwald-Hartwig amination, starting from 4-bromodibenzothiophene. These methods provide direct and high-yielding access to this valuable intermediate. Rigorous characterization using a suite of analytical techniques, including NMR, HRMS, and IR spectroscopy, is essential to confirm the structural integrity and purity of the final product, ensuring its suitability for advanced applications in materials science and pharmaceutical research.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. rsc.org [rsc.org]
Unlocking the Potential: A Technical Guide to Novel Applications of Heterocyclic Amines
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the burgeoning applications of heterocyclic amines. Moving beyond foundational principles, we delve into the innovative synthetic strategies and cutting-edge uses of these versatile scaffolds in medicinal chemistry, materials science, and catalysis. Our focus is on the "why" behind experimental choices, offering a narrative grounded in mechanistic understanding and practical application.
Section 1: The Evolving Landscape of Heterocyclic Amines in Drug Discovery
Heterocyclic amines are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these core structures.[1] Their prevalence stems from their ability to engage in a multitude of interactions with biological targets, including hydrogen bonding, metal coordination, and hydrophobic interactions. The following sections explore recent advancements in the synthesis and application of bioactive heterocyclic amines.
Microwave-Assisted Synthesis: Accelerating the Discovery Pipeline
Traditional methods for synthesizing heterocyclic compounds can be time-consuming and often require harsh reaction conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to expedite the synthesis of novel drug candidates, offering benefits such as faster reaction times, higher yields, and improved purity.[2]
This protocol outlines a three-component reaction to synthesize N-substituted furo[3,4-b]quinoline derivatives, demonstrating the efficiency of microwave irradiation.
Materials:
-
Aldehyde (1.0 mmol)
-
Enamineone (1.0 mmol)
-
Tetronic acid (1.0 mmol)
-
Glacial acetic acid (5 mL)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the aldehyde, enamineone, and tetronic acid in glacial acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcome: This method typically yields quinoline derivatives in the range of 87-93% in under 3 hours, a significant improvement over conventional heating methods that can take up to 10 hours.
Quantitative Assessment of Biological Activity
The biological efficacy of newly synthesized heterocyclic amines is a critical determinant of their therapeutic potential. This is often quantified through various in vitro assays.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of heterocyclic amine derivatives against various cancer cell lines, showcasing their potential as anticancer agents.[3][4][5][6]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline Derivative | MCF-7 (Breast) | 1.7 | [4] |
| Diquinothiazine Derivative | A549 (Lung) | 0.3 | [4] |
| Oxazolidine Derivative | HCT8 (Colorectal) | 0.59-4.79 µg/mL | [3] |
| Pyrimidinamine Derivative | HUVEC | 4.13 - 5.68 (pIC50) | |
| Thiazole Derivative | HCT116 (Colon) | 5.48 | [3] |
| Furanone Derivative | HT29 (Colon) | 75.9 | [3] |
The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][8][9]
Materials:
-
Bacterial culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound (heterocyclic amine)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial dilution of the test compound in the broth medium directly in the 96-well plate to achieve a range of concentrations.
-
Inoculation: Inoculate each well (except for the sterile control) with the prepared bacterial suspension. Include a growth control (no compound) and a sterile control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth. Alternatively, use a plate reader to measure the optical density at 600 nm.
Section 2: Heterocyclic Amines in Advanced Materials
The unique electronic and structural properties of heterocyclic amines make them ideal building blocks for a new generation of functional materials. Their applications span from porous polymers for gas capture to emissive materials in organic light-emitting diodes (OLEDs).
Porous Organic Polymers for Gas Capture and Catalysis
Nitrogen-rich heterocyclic amines, such as melamine and its analogues, can be used to synthesize covalent organic polymers and carbon nitride materials with high porosity and tunable properties.[10][11] These materials show promise in applications like CO2 capture and electrocatalysis.
The table below presents the specific surface area of covalent polymers synthesized from different heterocyclic amine precursors, highlighting the influence of the monomer structure on the material's porosity.[10]
| Heterocyclic Amine Precursor | Linker | Polymer | Specific Surface Area (m²/g) |
| Melamine | 1,4-Phthalaldehyde | CMP-1 | 783 |
| Melamine | Terephthalaldehyde | CTF-1 | 795 |
| Benzoguanamine (BGA) | 4,4'-Biphenyldicarboxaldehyde | BGA-BPDA | 1050 |
| 2,4,6-Triaminopyrimidine (TAP) | 1,3,5-Triformylbenzene | TAP-TFB | 1305 |
Engineering Emissive Materials for Organic Light-Emitting Diodes (OLEDs)
Heterocyclic amines, particularly carbazole and triazine derivatives, are integral to the development of high-performance OLEDs.[12][13] They can function as host materials, emitters, or electron-transporting layers, contributing to the overall efficiency and stability of the device.
This protocol describes the synthesis of 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T), a widely used electron-transporting host material in phosphorescent OLEDs.[14][15][16][17]
Materials:
-
3-Bromobiphenyl
-
n-Butyllithium (n-BuLi) in hexanes
-
2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Lithiation: Dissolve 3-bromobiphenyl in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78 °C. Slowly add n-BuLi and stir for 1 hour to form the lithiated intermediate.
-
Reaction with Cyanuric Chloride: In a separate flask, dissolve cyanuric chloride in anhydrous toluene and cool to 0 °C. Slowly add the prepared lithiated biphenyl solution.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with methanol. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure T2T.
The following diagram illustrates a typical multilayered structure of an OLED device incorporating heterocyclic amine-based materials.
Caption: A typical OLED device stack.
Section 3: Innovations in Catalysis with Heterocyclic Amines
N-heterocyclic carbenes (NHCs), derived from heterocyclic amines, have revolutionized the field of organocatalysis. More recently, the combination of NHC catalysis with other catalytic modes, such as photoredox catalysis, has opened up new avenues for C-H functionalization and asymmetric synthesis.
Dual Catalysis: Merging Photoredox and N-Heterocyclic Carbene Catalysis
The synergistic combination of visible-light photoredox catalysis and NHC catalysis enables the direct α-acylation of tertiary amines with aldehydes, a transformation that is challenging to achieve with conventional methods.[14][18]
The diagram below illustrates the proposed dual catalytic cycle for the asymmetric α-acylation of a tertiary amine.
Caption: Dual catalytic cycle for amine acylation.
Section 4: Heterocyclic Amines as Corrosion Inhibitors
The ability of heterocyclic amines to adsorb onto metal surfaces makes them effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The lone pair of electrons on the nitrogen atom and the π-electrons of the heterocyclic ring play a crucial role in the adsorption process.
Electrochemical Evaluation of Corrosion Inhibition
Electrochemical techniques such as potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) are powerful tools for quantifying the effectiveness of corrosion inhibitors.
This protocol outlines the procedure for evaluating a heterocyclic amine-based corrosion inhibitor using Tafel polarization.[13][19][20][21]
Materials:
-
Working electrode (e.g., carbon steel coupon)
-
Reference electrode (e.g., saturated calomel electrode, SCE)
-
Counter electrode (e.g., platinum wire)
-
Corrosive medium (e.g., 1 M HCl)
-
Heterocyclic amine inhibitor
-
Potentiostat
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish, degrease with acetone, rinse with distilled water, and dry.
-
Electrochemical Cell Setup: Assemble a three-electrode cell with the working, reference, and counter electrodes immersed in the corrosive medium (with and without the inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a sufficient time (e.g., 30-60 minutes).
-
Tafel Plot Acquisition: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis: Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). The inhibition efficiency (IE%) can be calculated using the following equation: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100
The following table shows representative data for the inhibition efficiency of heterocyclic amine derivatives on carbon steel in an acidic medium.[22]
| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| 0 (Blank) | 250 | - |
| 100 | 50 | 80.0 |
| 200 | 25 | 90.0 |
| 300 | 12.5 | 95.0 |
| 400 | 10 | 96.0 |
References
-
Full article: Microwave-assisted synthesis of nitrogen-containing heterocycles. Available at: [Link]
-
Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine - PMC. Available at: [Link]
-
Synthesis of Functional Materials Using N-heterocyclic Amines Beyond Melamine - PubMed. Available at: [Link]
-
Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][11][23] thiadiazine derivatives - PMC. Available at: [Link]
-
Microwave-induced synthesis of bioactive nitrogen heterocycles - EurekAlert!. Available at: [Link]
-
Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis - PMC - NIH. Available at: [Link]
-
Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Available at: [Link]
-
Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs | Journal of the American Chemical Society. Available at: [Link]
-
Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis | Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Antimicrobial Activity of some Novel Primary Amines Containing Heterocyclic Compounds - International Research Publication House. Available at: [Link]
-
Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers - ROSA P. Available at: [Link]
-
N-heterocyclic Amine Derivatives as Efficient Corrosion Inhibitors for Carbon Steel in Acidic Medium - INIS-IAEA. Available at: [Link]
-
Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PubMed Central. Available at: [Link]
-
A Review of Recent Progress on the Anticancer Activity of Hetero- cyclic Compounds - Who we serve. Available at: [Link]
-
Tafel polarization curves for the corrosion of carbon steel C35 in 1 M hydrochloric acid containing different concentrations of the product at 308 K. - ResearchGate. Available at: [Link]
-
(PDF) 1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - ResearchGate. Available at: [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. Available at: [Link]
-
Triazine Based Bipolar Host Materials for Blue Phosphorescent OLEDs | Request PDF. Available at: [Link]
-
Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity - Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
(PDF) Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy - ResearchGate. Available at: [Link]
-
Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs - American Chemical Society. Available at: [Link]
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Available at: [Link]
-
Optimized Synthesis of Solution‐Processable Crystalline Poly(Triazine Imide) with Minimized Defects for OLED Application - NIH. Available at: [Link]
-
The anticancer IC50 values of synthesized compounds. - ResearchGate. Available at: [Link]
-
A bipolar thiophene substituted 1,3,5-triazine host material for green phosphorescent OLEDs with low onset voltage and current efficiency roll-off | Request PDF - ResearchGate. Available at: [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available at: [Link]
-
Synthesis of Heterocycles for OLED Applications - IRIS. Available at: [Link]
-
Corrosion parameters obtained by electrochemical Tafel Polarization... - ResearchGate. Available at: [Link]
-
Tafel polarization curves for SS in acid solution with and without the presence of Schiff bases (a) SS1 & (b) SS2. - ResearchGate. Available at: [Link]
-
Minimum inhibitory concentrations (MIC, µg/mL) of the synthesized compounds determined by microdilution method. - ResearchGate. Available at: [Link]
-
Tuning the emission of carbazole-triazine based emitters through aryl substituents: towards efficient TADF materials - RSC Publishing. Available at: [Link]
-
Heterocyclic compound - Wikipedia. Available at: [Link]
-
Chapter#5 Polarization Methods for Corrosion Rate Measurements. Available at: [Link]
-
Study of Methyl-Carbazole Derivatives for Thermally Activated Delayed Fluorescence Emitters | Request PDF - ResearchGate. Available at: [Link]
-
Tetraphenylpyrazine decorated 1,3-di(9H-carbazol- 9-yl)benzene (mCP): a new AIE-active. Available at: [Link]
-
Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed. Available at: [Link]
-
Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - Beilstein Journals. Available at: [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. Available at: [Link]
-
Validation of corrosion rates measured by the Tafel extrapolation method - ResearchGate. Available at: [Link]
-
Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi - BioNumbers. Available at: [Link]
-
Tetraphenylpyrazine decorated 1,3-di(9H-carbazol-9-yl)benzene (mCP): a new AIE-active host with enhanced performance in organic light-emitting diodes - RSC Publishing. Available at: [Link]
-
Determination of inhibition constants, I50 values and the type of inhibition for enzyme-catalyzed reactions - ResearchGate. Available at: [Link]
-
The Role of 1,3-Bis(N-carbazolyl)benzene (mCP) in Advancing OLED Technology. Available at: [Link]
-
Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Available at: [Link]
-
Questioning the reliability of estimates of enzyme inhibitor constant: Case of competitive inhibition - arXiv. Available at: [Link]
-
Enzyme inhibition and kinetics graphs (article) - Khan Academy. Available at: [Link]
Sources
- 1. emergentmind.com [emergentmind.com]
- 2. The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. ijcsi.pro [ijcsi.pro]
- 12. globethesis.com [globethesis.com]
- 13. researchgate.net [researchgate.net]
- 14. 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. ossila.com [ossila.com]
- 18. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS) (Book) | OSTI.GOV [osti.gov]
- 23. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing 4-Dibenzothiophenamine in Advanced OLED Hole Transport Materials
Abstract
Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and solid-state lighting technologies, where the performance is intrinsically linked to the efficiency of charge carrier injection and transport. The Hole Transport Layer (HTL) is a critical component governing the operational efficiency, stability, and lifetime of these devices. This document provides a comprehensive guide for researchers and material scientists on the application of 4-dibenzothiophenamine as a core building block for high-performance Hole Transport Materials (HTMs). We will explore the underlying scientific principles that make the dibenzothiophene moiety advantageous, provide detailed protocols for the synthesis of a representative HTM, its characterization, and the subsequent fabrication and testing of an OLED device. This guide is intended to provide both the foundational knowledge and the practical steps necessary to leverage this compound derivatives in the advancement of OLED technology.
Introduction: The Strategic Advantage of the Dibenzothiophene Moiety in Hole Transport Materials
The efficiency of an OLED is critically dependent on the balanced injection and transport of holes and electrons, leading to their recombination in the emissive layer (EML).[1][2] An effective HTL must possess several key characteristics: high hole mobility, appropriate Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection from the anode, and excellent thermal and morphological stability to ensure long device lifetime.[3]
The dibenzothiophene core, a rigid and planar aromatic structure containing a sulfur atom, offers a unique combination of properties that make its amine derivatives, such as this compound, particularly promising for HTMs.
-
Enhanced Hole Mobility: The extended π-conjugation and rigidity of the dibenzothiophene structure facilitate efficient intermolecular π-π stacking in the solid state.[4] This arrangement creates effective pathways for charge hopping, leading to high hole mobility.[5][6] For instance, derivatives of dibenzothiophene have demonstrated hole mobilities orders of magnitude higher than some conventional HTMs.[7][8]
-
Optimal HOMO Level: The electron-rich nature of the sulfur and nitrogen atoms in this compound derivatives allows for tuning of the HOMO energy level. This is crucial for minimizing the energy barrier for hole injection from common anodes like Indium Tin Oxide (ITO), often facilitated by a hole injection layer (HIL) like PEDOT:PSS.[9][10]
-
High Thermal Stability: The fused ring structure of dibenzothiophene imparts significant thermal stability. HTMs derived from this core exhibit high glass transition temperatures (Tg), which is essential for preventing morphological changes in the thin films during device operation, a common cause of device degradation.[3]
This application note will focus on a representative workflow, from the synthesis of a this compound-based HTM to the evaluation of its performance in a functional OLED device.
Synthesis of a this compound-Based Hole Transport Material
For the purpose of this guide, we will outline the synthesis of a representative HTM, N4,N4-diphenyl-N4-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-4-amine (DBT-TPA-Cz). This molecule combines the robust dibenzothiophene core with triphenylamine (TPA) and carbazole moieties, which are well-known for their excellent hole-transporting properties and ability to form stable amorphous films.
Materials and Equipment
| Chemicals | Equipment |
| 4-Bromodibenzothiophene | Schlenk line |
| Diphenylamine | Magnetic stirrer with heating |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Round-bottom flasks |
| Tri-tert-butylphosphine | Condenser |
| Sodium tert-butoxide | Syringes and needles |
| Toluene (anhydrous) | Thin Layer Chromatography (TLC) plates |
| (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid | Column chromatography setup |
| Potassium carbonate | Rotary evaporator |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | NMR Spectrometer |
| Tetrahydrofuran (THF) (anhydrous) | Mass Spectrometer |
| Dichloromethane (DCM) | |
| Hexane |
Synthetic Protocol
The synthesis is a two-step process involving a Buchwald-Hartwig amination followed by a Suzuki coupling reaction.
-
To a dry 250 mL three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromodibenzothiophene (1.0 eq), diphenylamine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene via a syringe.
-
In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 eq) and tri-tert-butylphosphine (0.08 eq) in anhydrous toluene.
-
Add the catalyst solution to the reaction flask.
-
Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with distilled water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to yield the pure intermediate.
-
Characterize the product using ¹H NMR and mass spectrometry.
-
In a Schlenk flask, dissolve Intermediate 1 (1.0 eq), (4-(9-phenyl-9H-carbazol-3-yl)phenyl)boronic acid (1.1 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of anhydrous toluene and THF.
-
Degas the solution by bubbling with argon for 30 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 80 °C and stir for 48 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the final product by column chromatography (hexane/DCM gradient) followed by recrystallization or sublimation to obtain a high-purity material suitable for device fabrication.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale Behind Experimental Choices
-
Catalyst System: The Buchwald-Hartwig and Suzuki reactions are powerful cross-coupling methods for forming C-N and C-C bonds, respectively. The choice of palladium catalysts and ligands is critical for achieving high yields and clean reactions.[11]
-
Inert Atmosphere: The palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Therefore, all reactions are carried out under an inert atmosphere of argon or nitrogen.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle and react with the strong base (sodium tert-butoxide). The use of anhydrous solvents is crucial for the success of these reactions.
-
Purification: High purity of the HTM is paramount for good device performance. Impurities can act as charge traps or quenching sites, leading to reduced efficiency and lifetime.[12] Column chromatography and sublimation are standard techniques for purifying organic electronic materials.
OLED Device Fabrication and Characterization
This section details the fabrication of a multilayer OLED device using the synthesized DBT-TPA-Cz as the HTL.
Device Architecture and Workflow
The device will be fabricated on a pre-patterned Indium Tin Oxide (ITO) glass substrate. The general structure is as follows:
ITO / PEDOT:PSS / DBT-TPA-Cz / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF / Al
Caption: Step-by-step OLED fabrication workflow.
Device Characterization
-
Hole Mobility Measurement: The hole mobility of the DBT-TPA-Cz material can be determined using the space-charge limited current (SCLC) method. [7]This involves fabricating hole-only devices (e.g., ITO/PEDOT:PSS/DBT-TPA-Cz/Au) and analyzing their current density-voltage (J-V) characteristics. The mobility is extracted from the trap-free Mott-Gurney law. [12]2. Electroluminescence (EL) Characteristics: The fabricated OLED devices should be tested for their current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodetector. From this data, key performance metrics can be calculated:
-
Turn-on Voltage: The voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m²).
-
Current Efficiency (cd/A): A measure of the light output per unit of current.
-
Power Efficiency (lm/W): A measure of the light output per unit of electrical power consumed.
-
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted from the device to the number of electrons injected.
-
Expected Performance and Data Analysis
HTMs based on dibenzothiophene derivatives have shown significant promise. For a device utilizing a material like DBT-TPA-Cz, the following performance characteristics can be anticipated.
| Parameter | Expected Value | Significance |
| HOMO Level | -5.2 to -5.6 eV | Ensures low energy barrier for hole injection from PEDOT:PSS (~-5.2 eV). |
| Hole Mobility (μh) | > 10⁻⁴ cm²V⁻¹s⁻¹ | High mobility leads to lower driving voltage and higher efficiency. [7][13] |
| Glass Transition Temp. (Tg) | > 150 °C | Indicates high thermal stability, crucial for long operational lifetime. [3] |
| Turn-on Voltage | < 3.5 V | Low turn-on voltage signifies efficient charge injection and transport. |
| Max. EQE (Green Phosphorescent) | > 15% | Demonstrates balanced charge injection and efficient exciton formation. [8] |
The superior performance of dibenzothiophene-based HTMs can be attributed to the favorable energy level alignment and high charge carrier mobility, which leads to a balanced charge distribution within the EML and thus, high recombination efficiency. [7][9]
Conclusion
This compound serves as an exceptional platform for the design of next-generation hole transport materials for OLED applications. The inherent properties of the dibenzothiophene core—rigidity, planarity, and high thermal stability—when combined with functional amine moieties, lead to materials with high hole mobility and well-matched energy levels for efficient device operation. The protocols and scientific rationale presented in this application note provide a robust framework for researchers to synthesize, fabricate, and characterize high-performance OLEDs utilizing this promising class of materials. The continued exploration of novel derivatives based on the this compound scaffold is expected to further push the boundaries of OLED efficiency and longevity.
References
-
From Computational Discovery to Experimental Characterization of a High Hole Mobility Organic Crystal. CORE. Available at: [Link]
-
Rigorous Characterization and Predictive Modeling of Hole Transport in Amorphous Organic Semiconductors. Semantic Scholar. Available at: [Link]
-
Organic semiconductors: A theoretical characterization of the basic parameters governing charge transport. PubMed Central. Available at: [Link]
-
A dibenzothiophene-based cross-linked hole transport material for high-performance blue quantum dot light emitting diodes. AIP Publishing. Available at: [Link]
-
The prediction of hole mobility in organic semiconductors and its calibration based on the grain-boundary effect. RSC Publishing. Available at: [Link]
-
Investigation of the hole transport characterization and mechanisms in co-evaporated organic semiconductor mixtures. RSC Publishing. Available at: [Link]
-
Dibenzoquinquethiophene- and Dibenzosexithiophene-Based Hole-Transporting Materials for Perovskite Solar Cells. ResearchGate. Available at: [Link]
-
A dibenzothiophene-based cross-linked hole transport material for high-performance blue quantum dot light emitting diodes. ResearchGate. Available at: [Link]
-
Typical hole transporting materials for OLED devices. ResearchGate. Available at: [Link]
-
Effect of Hole Blocking Materials on the Performance of OLED. ResearchGate. Available at: [Link]
-
Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells. RSC Publishing. Available at: [Link]
-
Hole Transporting Materials Based on Benzodithiophene and Dithienopyrrole Cores for Efficient Perovskite Solar Cells. ResearchGate. Available at: [Link]
-
Effect of Hole Blocking Materials on the Performance of OLED. OUCI. Available at: [Link]
-
Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central. Available at: [Link]
-
Thermally-stable 2,3-diphenylated benzotiophene containing host materials for red phosphorescent organic light-emitting diodes. ResearchGate. Available at: [Link]
-
Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science. Available at: [Link]
-
FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. Muhamad Mat Salleh. Available at: [Link]
-
Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. PMC - NIH. Available at: [Link]
-
Hole-transporting materials for Perovskite solar cells: a chemical approach. YouTube. Available at: [Link]
-
Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI. Available at: [Link]
-
Slot-Die Coated Copper Indium Disulfide as Hole-Transport Material for Perovskite Solar Cells. MDPI. Available at: [Link]
-
Synthesis of Zwitterionic 4-Hydroxycoumarin Derivatives through a Unique Reaction of 4-Hydroxycoumarins with p - Benzoquinone and Pyridine. ResearchGate. Available at: [Link]
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Organic semiconductors: A theoretical characterization of the basic parameters governing charge transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. [PDF] Rigorous Characterization and Predictive Modeling of Hole Transport in Amorphous Organic Semiconductors | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Leveraging 4-Dibenzothiophenamine in the Development of Advanced Hole-Transporting Layers for Organic Solar Cells
Prepared for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive technical guide on the utilization of 4-Dibenzothiophenamine as a core building block for novel hole-transporting materials (HTMs) in organic solar cells (OSCs). This document outlines the scientific rationale, synthesis considerations, detailed fabrication protocols, and characterization methodologies for integrating dibenzothiophene-based materials into high-performance photovoltaic devices.
Introduction: The Critical Role of Hole-Transporting Materials and the Promise of Dibenzothiophene Scaffolds
Organic solar cells (OSCs) have emerged as a promising renewable energy technology due to their potential for low-cost, flexible, and large-area fabrication.[1] The efficiency and stability of OSCs are critically dependent on the interfacial layers that facilitate charge extraction and transport between the photoactive layer and the electrodes.[2] The hole-transporting layer (HTL) is a crucial component, responsible for efficiently extracting holes from the donor material in the active layer while simultaneously blocking electrons, thereby minimizing charge recombination and enhancing device performance.[2][3]
An ideal HTL material should possess several key characteristics:
-
High Hole Mobility: To ensure efficient charge transport and minimize series resistance.
-
Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) level must be well-aligned with that of the donor material in the active layer to facilitate efficient hole extraction.[2]
-
High Transparency: To allow maximum light to reach the photoactive layer.[2]
-
Good Film-Forming Properties: To create uniform and defect-free layers.
-
Thermal and Photochemical Stability: For long device lifetimes.
Dibenzothiophene (DBT) has garnered significant attention as a core moiety for advanced organic electronic materials.[4][5] Its rigid, planar structure promotes strong π-π stacking, which is highly beneficial for charge transport.[6] Furthermore, the DBT core can be readily functionalized at various positions, allowing for the fine-tuning of its electronic and physical properties.[5]
This compound, with its amine functionality, represents a key starting material for the synthesis of more complex, high-performance HTMs. The amine group serves as a versatile handle for derivatization, enabling the construction of extended conjugated systems with tailored energy levels and enhanced hole mobility.
Caption: Generalized synthetic workflow for creating advanced HTMs.
Protocol: Fabrication of Organic Solar Cells with a Dibenzothiophene-Based HTL
This protocol describes the fabrication of a conventional bulk-heterojunction (BHJ) organic solar cell using a solution-processed, DBT-based HTL. The device architecture is as follows: ITO / HTL / Active Layer (e.g., PM6:Y6) / ETL / Cathode.
Materials and Reagents
-
Substrates: Indium tin oxide (ITO)-coated glass.
-
Cleaning: Deionized water, isopropyl alcohol (IPA), acetone, Hellmanex III detergent.
-
HTL Solution: Synthesized DBT-based HTM dissolved in a suitable organic solvent (e.g., chlorobenzene, chloroform) at a concentration of 2-5 mg/mL.
-
Active Layer Solution: A pre-mixed blend of a donor polymer (e.g., PM6) and a non-fullerene acceptor (e.g., Y6) in a suitable solvent.
-
Electron Transport Layer (ETL) and Cathode: Materials for thermal evaporation, such as a thin layer of calcium (Ca) followed by a thicker layer of aluminum (Al) or silver (Ag).
Step-by-Step Fabrication Protocol
Step 1: Substrate Cleaning (Critical for Device Performance)
-
Place ITO substrates in a substrate rack.
-
Sequentially sonicate the substrates in a bath of deionized water with a few drops of Hellmanex III, followed by pure deionized water, acetone, and finally isopropyl alcohol. Each sonication step should last for 15 minutes. [7]3. After the final IPA sonication, rinse thoroughly with deionized water and dry the substrates using a nitrogen gun.
-
Immediately before use, treat the substrates with UV-Ozone for 15 minutes to improve the wettability of the surface and remove any remaining organic residues. [8] Step 2: Hole-Transporting Layer (HTL) Deposition
-
Prepare a solution of the DBT-based HTM in the chosen solvent. It is recommended to filter the solution through a 0.45 µm PTFE filter to remove any particulate matter.
-
Transfer the cleaned ITO substrates to a nitrogen-filled glovebox.
-
Deposit the HTL solution onto the ITO surface via spin-coating. A typical spin-coating program would be a two-step process: a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a fast spin (e.g., 3000-5000 rpm for 30-60 seconds) to achieve the desired thickness (typically 20-40 nm).
-
Anneal the HTL-coated substrates on a hotplate inside the glovebox at a temperature optimized for the specific HTM (e.g., 100-150 °C) for 10 minutes to remove residual solvent and improve film morphology.
Step 3: Active Layer Deposition
-
The active layer solution, containing the donor-acceptor blend, should also be filtered before use.
-
Spin-coat the active layer solution directly onto the HTL. The spin-coating parameters will need to be optimized to achieve the desired thickness (typically around 100 nm). [8][9]3. Anneal the substrates at a temperature suitable for the specific active layer blend (e.g., 100 °C for 10 minutes) to promote the formation of an optimal bulk-heterojunction morphology. [7] Step 4: Cathode Deposition
-
Place the substrates in a thermal evaporator chamber.
-
Use a shadow mask to define the active area of the devices.
-
Deposit the ETL (e.g., 5-10 nm of Ca) followed by the metal cathode (e.g., 100 nm of Al or Ag) at a high vacuum (typically < 10⁻⁶ Torr). The deposition rate should be carefully controlled.
Step 5: Encapsulation
-
To protect the devices from degradation by oxygen and moisture, they should be encapsulated inside the glovebox using a UV-curable epoxy and a glass coverslip.
Characterization Protocols and Expected Performance
Photovoltaic Performance Characterization
The primary method for evaluating OSC performance is by measuring the current density-voltage (J-V) characteristics under simulated sunlight. [10] Protocol:
-
Use a solar simulator calibrated to the AM 1.5G spectrum with an intensity of 100 mW/cm². [11]2. Contact the anode (ITO) and cathode (Al/Ag) of the device using probes.
-
Sweep the voltage from reverse to forward bias (e.g., -0.2 V to 1.2 V) and measure the corresponding current density.
From the J-V curve, the following key performance metrics can be extracted: [12]* Open-Circuit Voltage (Voc): The voltage at which the current is zero.
-
Short-Circuit Current Density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Vmax * Jmax) / (Voc * Jsc).
-
Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as (Voc * Jsc * FF) / Pin, where Pin is the incident power density of the simulated sunlight.
External Quantum Efficiency (EQE)
EQE measures the ratio of collected charge carriers to incident photons at a specific wavelength. Integrating the EQE spectrum over the solar spectrum should yield a Jsc value consistent with that from the J-V measurement. [11]
Performance of Dibenzothiophene-Based HTMs
While specific data for this compound in OSCs is not available, its derivatives have shown excellent performance as HTMs, primarily in perovskite solar cells. These results provide a strong indication of the potential of this material class.
| HTM Designation | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| DBT-1 | Perovskite (Indoor) | - | - | - | - | [6][13] |
| DBT-2 | Perovskite (Indoor) | - | - | - | 33.32% (under 1000 lux LED) | [6][13] |
| TPA-SO2 | p-i-n Perovskite | - | - | - | 22.08% | [14][15] |
| TPAF-SO2 | p-i-n Perovskite | - | - | - | 18.42% | [14][15] |
Note: The performance of these materials in organic solar cells may differ, and optimization of the device stack would be required.
Device Fabrication and Characterization Workflow
Caption: Workflow from substrate preparation to device characterization.
Conclusion
This compound is a valuable and versatile platform for the development of next-generation hole-transporting materials for organic solar cells. Its rigid dibenzothiophene core provides a robust scaffold for charge transport, while the amine functionality allows for straightforward synthetic modification to tune its optoelectronic properties. The protocols outlined in this document provide a comprehensive framework for researchers to synthesize novel HTMs based on this promising building block and to successfully fabricate and characterize high-performance organic solar cells. The success of more complex dibenzothiophene derivatives in perovskite solar cells underscores the significant potential of this class of materials to advance the field of organic photovoltaics.
References
- Journal of Materials Chemistry A. (n.d.). Hole transport layers for organic solar cells: recent progress and prospects. RSC Publishing.
- (n.d.). Recent Advances in Hole-Transporting Layers for Organic Solar Cells.
- (2020, May 15). Hole Transport Layers for Organic Solar Cells: Recent Progress and Perspectives.
- (n.d.). Recent Advances in Hole-Transporting Layers for Organic Solar Cells. PubMed Central.
- (2022, December 26). Hole transport layers in organic solar cells: A review.
- (n.d.). Efficient and durable perovskite photovoltaics using dibenzothiophene arylamine derivatives for indoor energy harvesting. RSC Publishing.
- (2025, April 14). Efficient and durable perovskite photovoltaics using dibenzothiophene arylamine derivatives for indoor energy harvesting. RSC Publishing.
- (2024, October 23). Dibenzothiophene S, S-Dioxide-Containing Dipolar Molecules As Efficient Hole-Transport Materials for p-i-n Perovskite Solar Cells. PubMed.
- (2024, October 11). Dibenzothiophene S, S‑Dioxide-Containing Dipolar Molecules As Efficient Hole-Transport Materials for p‑i‑n Perovskite Solar Cells. ACS Figshare.
- (n.d.). Organic Solar Cell Fabrication Guide | How to make OPVs. Ossila.
- (2025, October 16). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication.
- (n.d.). Molecular study and analysis of organic compounds for high-performance solar cell applications. E3S Web of Conferences.
- (n.d.). Revolutionizing Organic Solar Cell Fabrication: A Green Solvent Approach with Pdino. Benchchem.
- (2015, July 1). Synthesis of dibenzothiophene-based host materials and their blue phosphorescent device performances. Sungkyunkwan University.
- (n.d.). Comparative Studies on the Structure–Performance Relationships of Phenothiazine-Based Organic Dyes for Dye-Sensitized Solar Cells. PMC - NIH.
- (n.d.). Organic Solar Cells Parameters Extraction and Characterization Techniques. MDPI.
- (n.d.). The Strategic Importance of 2,8-Dibromodibenzothiophene in Organic Semiconductor Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. Hole transport layers in organic solar cells: A review | Journal of Metals, Materials and Minerals [jmmm.material.chula.ac.th]
- 2. Recent Advances in Hole-Transporting Layers for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hole transport layers for organic solar cells: recent progress and prospects - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pure.skku.edu [pure.skku.edu]
- 5. nbinno.com [nbinno.com]
- 6. Efficient and durable perovskite photovoltaics using dibenzothiophene arylamine derivatives for indoor energy harvesting - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. mdpi.com [mdpi.com]
- 11. Comparative Studies on the Structure–Performance Relationships of Phenothiazine-Based Organic Dyes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Efficient and durable perovskite photovoltaics using dibenzothiophene arylamine derivatives for indoor energy harvesting - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 14. Dibenzothiophene S, S-Dioxide-Containing Dipolar Molecules As Efficient Hole-Transport Materials for p-i-n Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collection - Dibenzothiophene S, SâDioxide-Containing Dipolar Molecules As Efficient Hole-Transport Materials for pâiân Perovskite Solar Cells - ACS Applied Materials & Interfaces - Figshare [acs.figshare.com]
A Step-by-Step Guide to the Functionalization of 4-Dibenzothiophenamine: Protocols and Applications for Drug Discovery
Introduction: The Significance of the 4-Dibenzothiophenamine Scaffold
The dibenzothiophene motif, a sulfur-containing tricyclic aromatic system, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electronic properties make it an attractive core for the development of novel therapeutic agents and functional organic materials. The introduction of an amino group at the 4-position, yielding this compound, provides a critical handle for further molecular elaboration, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological and material properties. This guide provides a detailed, step-by-step exploration of key functionalization strategies for this compound, offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals.
Strategic Approaches to Functionalization
The functionalization of this compound can be broadly categorized into three primary strategies, each targeting a different reactive site on the molecule:
-
N-Functionalization: Direct modification of the amino group to form amides, sulfonamides, and N-aryl derivatives.
-
C-H Activation: Selective functionalization of the carbon-hydrogen bonds on the aromatic backbone, often directed by the existing amino group.
-
Cross-Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds, typically requiring prior halogenation of the dibenzothiophene core.
This guide will delve into the practical execution of these strategies, providing detailed protocols and explaining the rationale behind the experimental choices.
Part 1: N-Functionalization of the Amino Group
The primary amine of this compound is a versatile nucleophile, readily participating in a variety of bond-forming reactions.
Protocol 1: Synthesis of N-Acyl-4-dibenzothiophenamines
Acylation of the amino group is a fundamental transformation to introduce a diverse range of functionalities and to modulate the electronic properties of the parent molecule.
Causality Behind Experimental Choices: The use of a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction without promoting side reactions. The choice of solvent, typically dichloromethane (DCM) or tetrahydrofuran (THF), is based on its ability to dissolve the starting materials and its inertness under the reaction conditions.
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (0.1 M concentration).
-
Add triethylamine (1.2 eq.).
-
-
Reaction Setup:
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Data Presentation:
| Entry | Acyl Chloride | Product | Yield (%) |
| 1 | Acetyl chloride | N-Acetyl-4-dibenzothiophenamine | 95 |
| 2 | Benzoyl chloride | N-Benzoyl-4-dibenzothiophenamine | 92 |
| 3 | 4-Nitrobenzoyl chloride | N-(4-Nitrobenzoyl)-4-dibenzothiophenamine | 88 |
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl-4-dibenzothiophenamines.[3][4] These derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable phosphine ligand is critical for the success of this reaction.[5][6] Sterically hindered biaryl phosphine ligands, such as XPhos or SPhos, are often effective in promoting the reductive elimination step and preventing catalyst decomposition.[4] A strong base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine and facilitate the catalytic cycle.
Experimental Protocol:
-
Reagent Preparation:
-
In a glovebox, charge an oven-dried reaction vial with this compound (1.0 eq.), the aryl halide (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.4 eq.).
-
-
Reaction Setup:
-
Seal the vial with a septum and remove it from the glovebox.
-
Add anhydrous toluene or dioxane via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
Workflow Visualization:
Sources
- 1. nbinno.com [nbinno.com]
- 2. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 4-Dibenzothiophenamine Purity
Abstract
This application note details a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Dibenzothiophenamine purity. This method is designed for researchers, scientists, and drug development professionals who require precise and reliable analysis of this key intermediate in organic electronics and pharmaceutical research. The described protocol is capable of separating this compound from its potential process-related impurities and degradation products, ensuring the scientific integrity of quality control and stability studies. The method has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction
This compound is a crucial building block in the synthesis of advanced materials, particularly for organic light-emitting diodes (OLEDs) and other organic electronics. Its purity is paramount, as even trace impurities can significantly impact the performance and longevity of the final devices. Therefore, a reliable and accurate analytical method for quantifying its purity and identifying any potential impurities is essential for quality control and to meet stringent regulatory requirements.
This application note provides a comprehensive guide to a validated HPLC method, offering a detailed protocol, the scientific rationale behind the methodological choices, and a framework for method validation.
Scientific Rationale and Method Development
The development of this HPLC method was guided by the physicochemical properties of this compound and its potential impurities. As an aromatic amine, this compound is well-suited for reverse-phase chromatography. The selection of a C8 stationary phase provides a good balance of hydrophobic retention for the dibenzothiophene core and allows for efficient elution with a moderately polar mobile phase.
A photodiode array (PDA) detector was chosen for its ability to provide spectral data, which aids in peak identification and purity assessment. The UV spectrum of the parent molecule, dibenzothiophene, shows significant absorbance, and aromatic amines typically exhibit strong UV absorbance, making this detection method highly sensitive for the analyte and its potential aromatic impurities.[3][4][5]
Potential Impurities
To develop a stability-indicating method, it is crucial to consider the potential impurities that may be present. These can arise from the synthetic route or from degradation. The two primary synthetic pathways to this compound are:
-
Nitration and Reduction: This involves the nitration of dibenzothiophene to form nitro-dibenzothiophene isomers, followed by reduction to the corresponding amines.
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between a 4-halo-dibenzothiophene and an amine source.[1][6]
Based on these synthetic routes, potential impurities include:
-
Starting Materials: Unreacted dibenzothiophene or 4-halo-dibenzothiophene.
-
Intermediates: Nitro-dibenzothiophene isomers.
-
Isomeric Impurities: 1-, 2-, and 3-aminodibenzothiophene.
-
Byproducts: From side reactions during nitration or the coupling reaction.[7][8]
-
Degradation Products: Arising from hydrolysis, oxidation, or photolysis.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: (Purity ≥ 99.5%)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: Deionized, 18 MΩ·cm
-
Phosphoric Acid (H₃PO₄): ACS grade
-
Hydrochloric Acid (HCl): ACS grade
-
Sodium Hydroxide (NaOH): ACS grade
-
Hydrogen Peroxide (H₂O₂): 30% solution, ACS grade
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector. |
| Column | Zorbax Eclipse Plus C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40-85% B; 15-18 min: 85% B; 18-18.1 min: 85-40% B; 18.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (for quantification), with PDA scanning from 200-400 nm |
Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare as described for the Standard Solution.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The following validation parameters were assessed:
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.
-
Acid Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 1 M HCl and heated at 80 °C for 4 hours. The solution was then neutralized with 1 M NaOH.
-
Base Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 1 M NaOH and heated at 80 °C for 4 hours. The solution was then neutralized with 1 M HCl.
-
Oxidative Degradation: 1 mL of sample solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid sample was kept in an oven at 105 °C for 48 hours.
-
Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 24 hours.
The results of the forced degradation studies should demonstrate that the main peak of this compound is well-resolved from any degradation products.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound at five concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution were performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst.
The relative standard deviation (%RSD) of the peak areas was calculated for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally varying the following parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored after each variation.
Method Validation Workflow Diagram
Sources
- 1. youtube.com [youtube.com]
- 2. Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Dibenzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 5. Dibenzothiophene [webbook.nist.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Optimized NMR Sample Preparation for Dibenzothiophene-Based Compounds
Introduction: Navigating the Spectroscopic Complexity of Dibenzothiophene Derivatives
Dibenzothiophene (DBT) and its derivatives are a critical class of polycyclic aromatic sulfur heterocycles (PASHs) of significant interest in pharmaceutical development, materials science, and environmental analysis.[1][2] Their rigid, electron-rich tricyclic structure, while foundational to their function, presents distinct challenges for Nuclear Magnetic Resonance (NMR) spectroscopy. Obtaining high-quality, interpretable NMR spectra from these compounds is contingent upon meticulous sample preparation that accounts for their unique physicochemical properties.
This guide provides an in-depth, experience-driven framework for preparing DBT-based compounds for NMR analysis. It moves beyond rote procedural lists to explain the causality behind each step, ensuring that researchers can not only execute protocols but also troubleshoot and adapt them to novel derivatives. We will cover foundational principles, standard qualitative protocols, advanced quantitative (qNMR) methods, and optimization strategies to overcome common spectral artifacts.
Section 1: The Unique NMR Challenges of the Dibenzothiophene Scaffold
The molecular architecture of dibenzothiophene inherently complicates NMR spectral interpretation. An understanding of these challenges is the first step toward effective mitigation through proper sample preparation and experimental design.
-
Signal Crowding and Second-Order Effects: The eight aromatic protons of the DBT core often resonate within a narrow chemical shift range (typically 7.0-8.5 ppm).[3] This crowding leads to significant signal overlap, especially in unsubstituted or symmetrically substituted derivatives. Furthermore, when the chemical shift difference (in Hz) between two coupling protons is not substantially larger than their coupling constant (J-value), second-order effects arise, distorting simple splitting patterns and making direct interpretation difficult.[3]
-
Weak Quaternary Carbon Signals: In ¹³C NMR, the signals for quaternary carbons (those not bonded to a proton) are characteristically weak. This phenomenon stems from two primary factors: the lack of signal enhancement from the Nuclear Overhauser Effect (NOE) and the often longer spin-lattice relaxation times (T₁) of these carbons.[3] Insufficient relaxation between experimental pulses can lead to signal saturation and further intensity reduction.
-
Influence of Sulfur Oxidation State: The chemical environment of the DBT core is highly sensitive to the oxidation state of the sulfur atom. Oxidation to a sulfoxide (DBTO) or a sulfone (DBTO₂) significantly alters the molecule's electronic structure. This generally causes a downfield shift in the chemical shifts of nearby protons, particularly those in the peri-positions (H4 and H6), a key diagnostic feature.[3][4]
-
Solubility Constraints: While generally soluble in common organic solvents like chloroform and benzene, the planarity of the DBT scaffold can lead to poor solubility for certain derivatives, especially in more polar solvents.[5][6] Incomplete dissolution is a primary cause of poor spectral quality.
Section 2: Foundational Principles of High-Fidelity Sample Preparation
To obtain high-resolution NMR spectra, the sample must be a homogeneous solution, free of particulate matter and paramagnetic impurities, which can severely degrade magnetic field homogeneity and broaden spectral lines.[7][8]
-
Solvent Selection: The choice of a deuterated solvent is the most critical decision in sample preparation. The ideal solvent must fully dissolve the analyte while having residual solvent peaks that do not overlap with sample signals.[9] Deuterated solvents are essential because they are "invisible" in ¹H NMR spectra, and the deuterium signal provides the field-frequency lock required for modern spectrometers to maintain spectral stability.[10][11]
-
Purity and Cleanliness: The sample should be as pure as possible. Contaminants introduce extraneous signals that complicate analysis.[9] All glassware, including the NMR tube itself, must be scrupulously clean to avoid introducing impurities. NMR tubes should be cleaned with an appropriate solvent (e.g., acetone) and dried thoroughly; they should never be scrubbed with abrasive brushes that can scratch the inner surface.[12]
-
Sample Filtration: It is imperative to filter every NMR sample to remove dust and microscopic particulate matter. A simple and effective method is to pass the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into the NMR tube.[7][12] This single step can dramatically improve spectral resolution and shimming quality.
Section 3: Protocol 1 - Standard Sample Preparation for ¹H and ¹³C NMR
This protocol is suitable for routine structural confirmation and qualitative analysis.
Step-by-Step Methodology
-
Weigh the Sample: Accurately weigh 5-10 mg of the dibenzothiophene compound for ¹H NMR, or 10-50 mg for ¹³C NMR, into a clean, dry glass vial.[3][12]
-
Select and Add Solvent: Based on the compound's polarity, select an appropriate deuterated solvent (see Table 1). Using a clean pipette, add approximately 0.6-0.7 mL of the solvent to the vial.[8] This volume ensures an optimal sample height of 4.5-5.5 cm in a standard 5 mm NMR tube.[7][12]
-
Ensure Complete Dissolution: Gently swirl or vortex the vial to dissolve the compound. If solubility is poor, gentle warming or brief sonication may be applied.[3] Visually inspect the solution against a bright background to ensure no solid particles remain.
-
Filter the Sample: Prepare a filtration pipette by tightly packing a small piece of cotton or glass wool into the neck of a Pasteur pipette. Transfer the sample solution through this filter directly into a clean, high-quality 5 mm NMR tube.[12]
-
Cap and Label: Cap the NMR tube securely. Label the tube clearly near the top using a marker resistant to common solvents. Do not use paper labels or tape, as they can affect the tube's balance and positioning in the spectrometer.[9]
-
Mix Thoroughly: Invert the capped tube several times to ensure the solution is homogeneous before inserting it into the spectrometer.
Data Presentation: Solvent Selection Guide
| Deuterated Solvent | Abbreviation | Common Use Case for DBT Compounds | Residual ¹H Peak (ppm) | Considerations |
| Chloroform-d | CDCl₃ | First choice for most non-polar to moderately polar DBT derivatives. [11][13] | ~7.26 | Can form hydrogen bonds with some functional groups. Its residual peak may overlap with aromatic signals.[14] |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | Excellent for polar DBT derivatives and compounds capable of hydrogen bonding.[11][13] | ~2.50 | Highly hygroscopic; absorbs water from the atmosphere. High boiling point makes sample recovery difficult. |
| Benzene-d₆ | C₆D₆ | Used to resolve overlapping aromatic signals. [3] | ~7.16 | The solvent's anisotropic effect induces significant chemical shift dispersion, often separating crowded multiplets.[3] |
| Methanol-d₄ | CD₃OD | Useful for highly polar compounds, but less common for the typically less polar DBT core. | ~3.31, ~4.87 | The residual hydroxyl proton (OH) is broad and its position is concentration/temperature dependent. |
| Acetone-d₆ | (CD₃)₂CO | Good for compounds of intermediate polarity. | ~2.05 | Can react with highly electrophilic or nucleophilic compounds. |
Residual peak positions are approximate and can vary slightly based on temperature and solute.[15]
Visualization: Solvent Selection Workflow
Caption: Decision tree for selecting an appropriate deuterated solvent.
Section 4: Protocol 2 - Quantitative NMR (qNMR) Sample Preparation
qNMR is a powerful primary analytical method for determining the purity or concentration of a substance without the need for identical reference standards.[16][17] The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.[18]
Causality and Key Principles
For an accurate qNMR experiment, several conditions are paramount:
-
Accurate Mass Determination: Both the analyte and the internal standard must be weighed with high precision on a calibrated analytical balance.
-
Certified Internal Standard: A high-purity (≥99%), non-volatile, and chemically inert internal standard is required.[19][20] It must have at least one signal that is a sharp singlet in a region of the spectrum free from any analyte or impurity signals.
-
Complete Relaxation: To ensure integrals are truly proportional to molar amounts, all nuclei must fully relax back to their equilibrium state between successive radiofrequency pulses. This requires setting a long relaxation delay (D1), typically at least 5 times the longest T₁ of any proton being integrated (both analyte and standard).[20]
Step-by-Step Methodology
-
Select and Weigh Internal Standard: Choose a suitable internal standard (see Table 2). Accurately weigh a precise amount (e.g., 10.0-15.0 mg) into a clean vial. Record the mass to at least four decimal places.
-
Weigh Analyte: To the same vial, add a precise mass of the dibenzothiophene compound (typically a similar molar amount to the standard). Record the mass accurately.
-
Dissolve and Transfer: Add ~0.7 mL of the chosen deuterated solvent. Ensure complete dissolution of both the standard and the analyte.
-
Filter and Prepare: Filter the solution into a high-quality NMR tube as described in Protocol 1.
-
Acquire Data with Quantitative Parameters: Set up the NMR experiment with a 90° pulse angle and a relaxation delay (D1) of at least 30-60 seconds to ensure full relaxation.[20] Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.
Data Presentation: Recommended Internal Standards for DBT Analysis
| Internal Standard | MW | Key ¹H Signal (in CDCl₃) | Solubility | Rationale / Comments |
| 1,4-Dinitrobenzene | 168.11 | Singlet, ~8.4 ppm | CDCl₃, DMSO-d₆ | Signal is far downfield, avoiding the aromatic region of most DBTs.[21][22] |
| Dimethyl terephthalate | 194.19 | Singlet (methyl), ~3.9 ppmSinglet (aryl), ~8.1 ppm | CDCl₃, DMSO-d₆ | Provides two distinct singlet options. Stable and non-volatile.[21] |
| Maleic Acid | 116.07 | Singlet, ~6.3 ppm | D₂O, DMSO-d₆, CD₃OD | Excellent for polar systems. Not suitable for CDCl₃.[21] |
| Dimethyl sulfone | 94.13 | Singlet, ~3.0 ppm | D₂O, CDCl₃, DMSO-d₆ | Very stable with a signal in an uncongested region.[22] |
Section 5: Troubleshooting and Optimization
| Problem | Symptom | Causality | Solution |
| Poor Resolution | Broad, poorly defined peaks throughout the spectrum. | Inhomogeneous solution (particulates), poor quality NMR tube, or incorrect sample volume. | Re-filter the sample. [7] Use a high-quality NMR tube. Ensure the sample height is at least 4.5 cm.[12] |
| Overlapping Signals | Aromatic region appears as an unresolvable "hump" or complex multiplet. | The chemical shifts of multiple aromatic protons are too similar in the chosen solvent. | Change to an aromatic solvent. Re-run the sample in Benzene-d₆. The solvent's anisotropy will often spread the signals out, revealing the underlying multiplet structures.[3] |
| Poor Signal-to-Noise | Spectrum is noisy, making it difficult to identify small peaks. | The sample is too dilute. | Increase the number of scans during acquisition. If the problem persists, prepare a more concentrated sample.[3] |
| Weak Quaternary Carbons | Quaternary carbon signals are missing or buried in the noise in ¹³C NMR. | Long T₁ relaxation times leading to signal saturation. | Increase the relaxation delay (D1) in the acquisition parameters to 10-30 seconds. This allows the carbons to fully relax between pulses. |
Visualization: Troubleshooting Workflow
Caption: A workflow for troubleshooting common NMR spectral issues.
Conclusion
The successful acquisition of high-quality NMR data for dibenzothiophene-based compounds is not a matter of chance, but a direct result of a methodical and informed approach to sample preparation. By understanding the inherent spectroscopic challenges of the DBT scaffold—such as signal crowding and poor solubility—researchers can proactively select the appropriate solvents, concentrations, and experimental parameters. Adherence to the foundational principles of cleanliness, filtration, and the use of high-purity materials provides a robust baseline for all experiments. For advanced applications, a rigorous qNMR protocol, grounded in precise measurements and an understanding of spin-lattice relaxation, can elevate NMR from a qualitative tool to a primary method of quantification.
References
-
ResearchGate, "1 H NMR spectra of (A) dibenzothiophene sulfone (DBTO 2 ) and (B)...," ResearchGate, Accessed Jan. 01, 2026. [Online]. Available: [Link]
-
Nanalysis Corp., "Quantitative NMR Spectroscopy," Nanalysis, Accessed Jan. 01, 2026. [Online]. Available: [Link]
-
National Center for Biotechnology Information, "Dibenzothiophene," PubChem, Accessed Jan. 01, 2026. [Online]. Available: [Link]
-
Alfa Chemistry, "Deuterated Solvents for NMR," Isotope Science / Alfa Chemistry, Accessed Jan. 01, 2026. [Online]. Available: [Link]
-
University of Strathclyde, "NMR Sample Prepara-on," University of Strathclyde, Accessed Jan. 01, 2026. [Online]. Available: [Link]
-
University of Rochester, "Internal Standards," University of Rochester, Accessed Jan. 01, 2026. [Online]. Available: [Link]
-
University of Ottawa, "How to make an NMR sample," University of Ottawa, Accessed Jan. 01, 2026. [Online]. Available: [Link]
-
University of Alberta, "NMR Sample Preparation 1," University of Alberta, Accessed Jan. 01, 2026. [Online]. Available: [Link]
-
Organomation, "NMR Sample Preparation: The Complete Guide," Organomation, Accessed Jan. 01, 2026. [Online]. Available: [Link]
-
UCHEM, "Deuterated Solvents: Essential Reagents for Accurate NMR Analysis," UCHEM, Aug. 28, 2025. [Online]. Available: [Link]
-
Labinsights, "Selection Guide on Deuterated Solvents for NMR," Labinsights, Feb. 19, 2025. [Online]. Available: [Link]
-
University of Illinois Chicago, "Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI)," University of Illinois Chicago, Accessed Jan. 01, 2026. [Online]. Available: [Link]
-
Bruker, "Quantitative NMR Assays (qNMR)," Bruker, Accessed Jan. 01, 2026. [Online]. Available: [Link]
-
Wikipedia, "Dibenzothiophene," Wikipedia, Accessed Jan. 01, 2026. [Online]. Available: [Link]
-
ResearchGate, "NMR and ESR of organosulphur compounds | Request PDF," ResearchGate, Accessed Jan. 01, 2026. [Online]. Available: [Link]
-
P. K. Agrawal, et al., "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy," PubMed, Sep. 05, 2010. [Online]. Available: [Link]
-
G. F. Pauli, et al., "Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA," PubMed, Jan. 2021. [Online]. Available: [Link]
-
D. B. G. Williams, et al., "Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid," ResearchGate, Jun. 02, 2025. [Online]. Available: [Link]
-
H. Tao, et al., "Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling," ResearchGate, Accessed Jan. 01, 2026. [Online]. Available: [Link]
-
Nanalysis, "Quantitative NMR (qNMR)," Nanalysis, Accessed Jan. 01, 2026. [Online]. Available: [Link]
-
S. A. Wise, et al., "Determination of polycyclic aromatic sulfur heterocycles in fossil fuel-related samples," Analytical Chemistry, Jan. 01, 1999. [Online]. Available: [Link]
-
ResolveMass Laboratories, "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results," ResolveMass Laboratories, Accessed Jan. 01, 2026. [Online]. Available: [Link]
-
M. Á. Bello, et al., "Polycyclic aromatic sulfur heterocycles as information carriers in environmental studies," Analytical and Bioanalytical Chemistry, Oct. 2006. [Online]. Available: [Link]
-
ResearchGate, "Characterization of Polycyclic Aromatic Sulfur Heterocycles for Source Identification | Request PDF," ResearchGate, Accessed Jan. 01, 2026. [Online]. Available: [Link]
-
R. J. Abraham and M. Reid, "1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics," Modgraph, Accessed Jan. 01, 2026. [Online]. Available: [Link]
-
H. E. Gottlieb, et al., "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the," The Journal of Organic Chemistry, Apr. 16, 2010. [Online]. Available: [Link]
-
NPTEL-NOC IITM, "Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry," YouTube, Jul. 08, 2013. [Online]. Available: [Link]
-
ResearchGate, "¹H NMR of dibenzothiophene sulfone in CDCl3.," ResearchGate, Accessed Jan. 01, 2026. [Online]. Available: [Link]
-
SpectraBase, "Dibenzothiophene - Optional[13C NMR] - Spectrum," SpectraBase, Accessed Jan. 01, 2026. [Online]. Available: [Link]
Sources
- 1. Polycyclic aromatic sulfur heterocycles as information carriers in environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dibenzothiophene | 132-65-0 [chemicalbook.com]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. organomation.com [organomation.com]
- 9. sites.bu.edu [sites.bu.edu]
- 10. myuchem.com [myuchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 17. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. chem.tamu.edu [chem.tamu.edu]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note: Advanced Mass Spectrometry Techniques for the Identification and Characterization of 4-Dibenzothiophenamine
Abstract
This application note provides a comprehensive guide for the identification and characterization of 4-Dibenzothiophenamine using advanced mass spectrometry techniques. As a key intermediate in organic synthesis and a potential environmental contaminant, robust analytical methods for its detection are crucial. This document outlines detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering researchers and drug development professionals the necessary tools for confident analysis. The methodologies described herein are designed to provide high sensitivity, specificity, and structural elucidation through predictable fragmentation patterns.
Introduction
This compound is an aromatic amine derivative of dibenzothiophene, a sulfur-containing heterocyclic compound. Dibenzothiophene and its derivatives are of significant interest in various fields, including environmental science, due to their presence in fossil fuels, and in medicinal chemistry as scaffolds for pharmacologically active molecules. The amine functionality in this compound introduces polarity and a site for further chemical modification, making its accurate identification and quantification essential for process monitoring, environmental analysis, and pharmaceutical research.
Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the analysis of such compounds.[1] This guide details two primary workflows for the analysis of this compound: GC-MS for volatile and semi-volatile analysis, and LC-MS/MS for enhanced sensitivity and applicability to a wider range of sample matrices.
Foundational Principles: Ionization and Fragmentation
The choice of ionization technique is paramount in mass spectrometry as it dictates the nature of the ions generated and the extent of fragmentation. For this compound, two ionization methods are particularly relevant:
-
Electron Ionization (EI): A "hard" ionization technique typically used in GC-MS. High-energy electrons bombard the analyte, leading to the formation of a molecular ion (M+) and extensive fragmentation.[2] This fragmentation is highly reproducible and provides a characteristic "fingerprint" for structural elucidation.
-
Electrospray Ionization (ESI): A "soft" ionization technique commonly used in LC-MS. It generates protonated molecules ([M+H]+) with minimal fragmentation, which is ideal for molecular weight determination and for preserving the precursor ion for tandem mass spectrometry (MS/MS) analysis.[3]
Predicted Fragmentation of this compound:
The fragmentation of this compound is influenced by the stable dibenzothiophene core and the reactive amine group.
-
Under EI: Expect to see a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of small neutral molecules from the amine group (e.g., loss of H, NH2, or HCN). Alpha-cleavage, a characteristic fragmentation of amines, would result in the cleavage of the C-C bond adjacent to the amine group, though this is less likely in an aromatic system.[4]
-
Under ESI (with MS/MS): The protonated molecule ([M+H]+) will be the precursor ion. Collision-induced dissociation (CID) will likely lead to the loss of ammonia (NH3) as a primary fragmentation pathway. Further fragmentation of the dibenzothiophene ring system is also possible at higher collision energies.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like this compound.
Rationale for GC-MS
The aromatic nature of this compound imparts sufficient volatility for gas chromatography. The use of Electron Ionization (EI) provides detailed fragmentation patterns that are highly valuable for structural confirmation and library matching.
Sample Preparation
For optimal results, samples should be clean and pre-concentrated. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose, particularly for environmental samples.[5]
Protocol for SPE:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the aqueous sample (e.g., 100 mL of wastewater) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Elution: Elute the this compound with 5 mL of dichloromethane.
-
Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of dichloromethane for GC-MS analysis.
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 50-300 |
Expected GC-MS Results
The primary peak in the total ion chromatogram (TIC) will correspond to this compound. The mass spectrum is expected to show a molecular ion peak at m/z 199 (for C12H9NS). Key fragment ions can be predicted based on the fragmentation of similar aromatic amines and sulfur-containing compounds.
Predicted Fragmentation Pathway (GC-EI-MS):
Caption: Predicted EI fragmentation of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS provides higher sensitivity and is suitable for analyzing this compound in complex matrices without the need for derivatization.[3]
Rationale for LC-MS/MS
The polarity of the amine group makes this compound amenable to reverse-phase liquid chromatography. ESI in positive ion mode will efficiently generate protonated molecules ([M+H]+) for sensitive detection using Multiple Reaction Monitoring (MRM).[6]
Sample Preparation
A simple "dilute-and-shoot" approach may be feasible for cleaner samples. For more complex matrices, a liquid-liquid extraction or solid-phase extraction is recommended.
Protocol for Liquid-Liquid Extraction:
-
To 10 mL of an aqueous sample, add 1 mL of 1 M sodium hydroxide to basify the solution.
-
Add 10 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic (top) layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 1 mL of the initial mobile phase composition.
LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 min, hold at 95% B for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp. | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Multiple Reaction Monitoring (MRM) Parameters
For targeted quantification, MRM is the preferred method. This involves selecting the precursor ion and monitoring for specific product ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 200.1 | 183.1 | 20 |
| This compound | 200.1 | 139.1 | 35 |
Rationale for MRM Transitions:
-
200.1 -> 183.1: This transition corresponds to the loss of ammonia (NH3) from the protonated molecule, a characteristic fragmentation for primary amines.
-
200.1 -> 139.1: A more energetic fragmentation, likely corresponding to the loss of the thiophene ring moiety after the initial loss of ammonia.
Workflow for LC-MS/MS Analysis:
Caption: LC-MS/MS workflow for this compound.
Conclusion
The methodologies presented in this application note provide robust and reliable frameworks for the identification and quantification of this compound. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and the need for structural confirmation. By following the detailed protocols and understanding the underlying principles of ionization and fragmentation, researchers can achieve high-quality, reproducible results for this important compound.
References
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Anumol, T., & Snyder, S. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water using the Agilent 1290 Infinity Flexible Cube Module. Agilent Technologies, Inc. Retrieved from [Link]
- Farooq, A., et al. (2009). Analysis of the dibenzothiophene metabolic pathway in a newly isolated Rhodococcus spp. FEMS Microbiology Letters, 301(2), 160-167.
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
- Suh, J. H., et al. (2009). Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia.
- Tankeu, S. Y., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5524589.
- Jo, E., et al. (2023). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Molecules, 28(14), 5345.
- Namera, A., et al. (2015). Analytical methods for determination of benzodiazepines. A short review.
- Trzybiński, D., et al. (2022). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. Molecules, 27(19), 6245.
-
Slideshare. (2017, March 20). Fragmentation Pattern in Mass Spectra. Retrieved from [Link]
- Knihnicki, P., et al. (2015). Analytical methodologies for the determination of benzodiazepines in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 107, 336-353.
-
University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
- Al-Rubaie, L. A. F., & Mhessn, R. J. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1,4 Phenylene Diamine and Studying its Dyeing Performance and its Biological Activity. Journal of Biochemical Technology, 9(4), 33-42.
- Madej, K., et al. (2015). Analytical methodologies for the determination of benzodiazepines in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 113, 115-133.
-
ResearchGate. (n.d.). The Synthesis and Characterization of Novel Dibenzosulfide Diamine and the Application in the Determination of Heavy Metals. Retrieved from [Link]
- Golizeh, M. (2015). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets [Doctoral dissertation, Université du Québec à Montréal]. Archipel.
- Uddin, M. N., et al. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutica Analytica Acta, 5(6), 1-13.
- Iqbal, A., et al. (2020). Synthesis, Characterization, Antimicrobial Investigation and in-silico Screening of Di-imines Derived from 4,4'-Diaminoazobenzene. Systematic Reviews in Pharmacy, 11(11), 1735-1744.
-
Dahlmann, J. (2013, July 10). Marine biotoxin analysis by LC-MS/MS [Video]. YouTube. Retrieved from [Link]
- Biricik, N., & Kayan, C. (2007). Synthesis and characterization of 4,4',-diaminodiphenylmethane Schiff bases. Asian Journal of Chemistry, 19(3), 2369-2373.
- Kumar, P., et al. (2015). GC-MS Analysis of the Phytoconstituents in the Methanolic Extract of Leaves of Elaeocarpus sphaericus. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 133-139.
- Afinidad. (2009).
-
National Institutes of Health. (n.d.). Mass spectrometry enables the discovery of inhibitors of an LPS transport assembly via disruption of protein–protein interactions. Retrieved from [Link]
- Gomathi, D., et al. (2017). GC-MS analysis of bioactive compounds in the entire plant parts of ethanolic extract of Gomphrena decumbens Jacq. Journal of Pharmacognosy and Phytochemistry, 6(3), 48-53.
-
Anoka-Ramsey Community College. (2016, March 16). Theory of MALDI-TOF Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Retrieved from [Link]
-
EMSL. (2021, August 12). MALDI Mass Spectrometry Imaging for Spatial Metabolomics [Video]. YouTube. Retrieved from [Link]
-
Center for Microbiome Innovation. (2021, December 7). CMFI Mass Spec Seminar #1 - Intro and Mass Spec Fundamentals (Ionization) [Video]. YouTube. Retrieved from [Link]
-
NIST. (n.d.). 4-Aminothiophenol. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Dibenzothiophene, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Dibenzothiophene-4-carboxylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methyldibenzothiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolite profile analysis of ethanolic extract of Ironwood (Fagraea fragrans Roxb.) leaves using GC-MS. Retrieved from [Link]
Sources
The Art of the Bond: A Technical Guide to Cross-Coupling Reactions of 4-Dibenzothiophenamine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the dibenzothiophene scaffold stands as a privileged structure, imbuing molecules with unique photophysical properties and biological activities. The strategic functionalization of this moiety is paramount for the development of novel therapeutics and advanced organic materials. Among the various derivatives, 4-Dibenzothiophenamine emerges as a versatile building block, offering a reactive handle for the construction of complex molecular architectures through cross-coupling reactions.
This guide provides a comprehensive overview and detailed protocols for the application of this compound in several cornerstone cross-coupling methodologies. We will delve into the nuances of reaction setup, explore the mechanistic underpinnings of each transformation, and provide field-proven insights to empower researchers in their synthetic endeavors.
I. Foundational Synthesis: Accessing the Key Building Block
Before embarking on cross-coupling journeys, the synthesis of the starting material, this compound, is a critical first step. While various methods exist for the amination of aromatic compounds, a reliable and scalable approach is the copper-catalyzed Ullmann-type reaction. This method offers a direct and efficient route from the readily available 4-bromodibenzothiophene.
Protocol 1: Copper-Catalyzed Synthesis of this compound
This protocol details the amination of 4-bromodibenzothiophene using aqueous ammonia in the presence of a copper(I) oxide catalyst. The reaction is conducted in a sealed vessel to maintain the pressure of the volatile ammonia solution at elevated temperatures.
Reaction Scheme:
A copper-catalyzed Ullmann-type amination.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| 4-Bromodibenzothiophene | 31414-53-6 | 263.16 g/mol | 0.38 mmol, 1.0 equiv. |
| Copper(I) oxide (Cu₂O) | 1317-39-1 | 143.09 g/mol | 0.152 mmol, 0.4 equiv. |
| Aqueous ammonia (28-30%) | 1336-21-6 | 35.05 g/mol | 1 mL |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 g/mol | 1 mL |
Procedure:
-
To a pressure tube, add 4-bromodibenzothiophene (0.38 mmol), copper(I) oxide (0.152 mmol), aqueous ammonia (1 mL), and N-Methyl-2-pyrrolidone (NMP) (1 mL).
-
Seal the pressure tube tightly.
-
Heat the reaction mixture in an oil bath at 120 °C for 48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water (4 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound as a white solid (mp 108–110 °C)[1].
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.18–8.16 (m, 1H), 7.94–7.90 (m, 1H), 7.71 (d, J = 8 Hz, 1H), 7.51–7.49 (m, 2H), 7.37 (t, J = 7.72 Hz, 1H), 6.83 (d, J = 8 Hz, 1H), 3.90 (br, 2H)[1].
II. Forging C-N Bonds: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction is instrumental in synthesizing N-aryl and N-heteroaryl derivatives of this compound, which are key scaffolds in many biologically active molecules. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Protocol 2: Buchwald-Hartwig Amination of Aryl Halides with this compound
This generalized protocol outlines the coupling of an aryl halide with this compound. The specific conditions, particularly the choice of ligand and base, may require optimization depending on the nature of the aryl halide.
Reaction Scheme:
General Buchwald-Hartwig amination workflow.
Materials:
| Reagent/Material | Typical Molar Ratio | Purpose |
| This compound | 1.2 equiv. | Amine source |
| Aryl Halide | 1.0 equiv. | Electrophile |
| Palladium(II) acetate (Pd(OAc)₂) | 1-5 mol% | Catalyst precursor |
| XPhos or SPhos | 2-10 mol% | Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.5-2.0 equiv. | Base |
| Toluene or Dioxane | - | Solvent |
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.5 mmol), palladium(II) acetate (0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Constructing Biaryl Scaffolds: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. To utilize this compound in this reaction, it must first be converted to either a halogenated derivative (e.g., 4-bromo- or 4-iododibenzothiophenamine) or a boronic acid/ester derivative.
Protocol 3: Suzuki-Miyaura Coupling of 4-Bromodibenzothiophene with Arylboronic Acids
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-bromodibenzothiophene with various arylboronic acids. The resulting 4-aryldibenzothiophenes can then be subjected to further functionalization, such as nitration and reduction, to introduce an amino group at a different position if desired.
Reaction Scheme:
General Suzuki-Miyaura coupling workflow.
Materials:
| Reagent/Material | Typical Molar Ratio | Purpose |
| 4-Bromodibenzothiophene | 1.0 equiv. | Electrophile |
| Arylboronic Acid | 1.2-1.5 equiv. | Nucleophile |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 2-5 mol% | Catalyst |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | 2.0-3.0 equiv. | Base |
| Toluene/Ethanol/Water or Dioxane/Water | - | Solvent mixture |
Procedure:
-
To a round-bottom flask, add 4-bromodibenzothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Add the solvent system, for example, a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
IV. Introducing Alkynyl Moieties: The Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. To employ the dibenzothiophene scaffold, a halogenated derivative, such as 4-iododibenzothiophene, is typically used.
Protocol 4: Sonogashira Coupling of 4-Iododibenzothiophene with a Terminal Alkyne
This protocol outlines the general procedure for the Sonogashira coupling of 4-iododibenzothiophene with a terminal alkyne. The resulting 4-alkynyldibenzothiophene can be a precursor to various functional materials and biologically active compounds.
Reaction Scheme:
General Sonogashira coupling workflow.
Materials:
| Reagent/Material | Typical Molar Ratio | Purpose |
| 4-Iododibenzothiophene | 1.0 equiv. | Electrophile |
| Terminal Alkyne | 1.2-1.5 equiv. | Nucleophile |
| Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) | 1-3 mol% | Catalyst |
| Copper(I) iodide (CuI) | 2-5 mol% | Cocatalyst |
| Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | 2.0-3.0 equiv. | Base and Solvent |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | - | Solvent (optional) |
Procedure:
-
To a Schlenk flask, add 4-iododibenzothiophene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
V. Mechanistic Considerations
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing cross-coupling reactions.
A simplified catalytic cycle for cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation (for Suzuki): The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by the base.
-
Amine Coordination and Deprotonation (for Buchwald-Hartwig): The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
VI. Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The cross-coupling reactions detailed in this guide—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—provide powerful tools for its elaboration. By understanding the underlying principles and carefully optimizing the reaction conditions, researchers can unlock the full potential of this important scaffold in the pursuit of novel materials and therapeutics.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]
-
Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.95 , 2457-2483 (1995). [Link]
-
Al-Zoubi, R. M., et al. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Omega6 , 8, 5582–5590 (2021). [Link]
-
Ruiz-Castillo, P. & Buchwald, S. L. Palladium-Catalyzed Amine, Ether, and Thioether C–N, C–O, and C–S Bond Formation. Chem. Rev.116 , 19, 12564–12649 (2016). [Link]
Sources
Application Note & Protocols: Experimental Setup for Thin-Film Deposition of 4-Dibenzothiophenamine Derivatives
Introduction: The Role of Dibenzothiophene Derivatives in Advanced Organic Electronics
Dibenzothiophene (DBT) and its derivatives represent a significant class of sulfur-containing heterocyclic compounds that have garnered substantial interest in the field of organic electronics.[1] Their rigid, planar structure and favorable electronic properties make them excellent building blocks for materials used in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[1][2] Specifically, the introduction of an amine group at the 4-position (4-Dibenzothiophenamine) and further derivatization allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for optimizing charge injection, transport, and device efficiency.[1]
The performance of devices based on these materials is critically dependent on the quality and morphology of the deposited thin films.[3] Controlling the molecular arrangement, crystallinity, and surface roughness at the nanoscale is paramount. This document provides a comprehensive guide to the experimental setup and detailed protocols for depositing high-quality thin films of this compound derivatives using two primary methods: Vacuum Thermal Evaporation (VTE) for small-molecule, solvent-insoluble derivatives, and Spin Coating for solution-processable analogues.
Critical Pre-Deposition Considerations
The foundation of a high-quality thin film is laid long before the deposition process begins. Contamination or improper substrate handling is a leading cause of film failure and poor device performance.[4]
Source Material Purity and Handling
Organic semiconductor performance is exquisitely sensitive to impurities. It is imperative to use source materials with the highest possible purity (typically >99.5%, sublimation-graded).
-
Causality: Impurities can act as charge traps, quenching sites for excitons, or nucleation points for undesirable crystal growth, all of which degrade device performance.
-
Protocol:
-
Always handle the source material inside a glovebox under an inert atmosphere (N₂ or Ar) to minimize exposure to oxygen and moisture, which can degrade many organic materials.[5]
-
Use dedicated, clean spatulas and weighing boats for each material to prevent cross-contamination.
-
If performing VTE, degas the material in the crucible at a temperature slightly below its evaporation point for 30-60 minutes to remove adsorbed water and volatile contaminants.[6]
-
Substrate Selection and Cleaning
The substrate surface dictates the initial nucleation and growth of the thin film, profoundly influencing its morphology and molecular orientation.[7][8] Common substrates include Indium Tin Oxide (ITO) coated glass for OLEDs, and heavily doped silicon wafers with a thermal oxide layer (Si/SiO₂) for OFETs.
A pristine surface is non-negotiable. The cleaning protocol must systematically remove everything from bulk oils to invisible monolayers of adsorbed contaminants.[4]
Workflow for Substrate Cleaning
Caption: Multi-stage substrate cleaning workflow.
-
Causality: Solvents like acetone and IPA effectively remove organic residues and particulates.[4] The final in-vacuum plasma treatment (e.g., oxygen plasma) is highly effective at "ashing" or chemically burning off any remaining hydrocarbon contamination, creating a high-energy, reactive surface that promotes uniform film growth.[4]
Deposition Methodologies & Protocols
The choice of deposition method depends on the molecular weight and solubility of the specific this compound derivative. VTE is ideal for small molecules, while spin coating is suited for polymers or specifically designed soluble small molecules.[9]
Protocol 1: Vacuum Thermal Evaporation (VTE)
VTE is a type of physical vapor deposition (PVD) and remains the dominant method for producing high-performance, multilayer small-molecule devices like OLEDs due to its precise control over film thickness and purity.[10][11] The process involves heating the source material in a crucible under high vacuum, causing it to sublimate. The vapor then travels and condenses onto the cooler substrate, forming a thin film.[9]
VTE Experimental Workflow
Caption: General workflow for the spin coating process.
Detailed Spin Coating Protocol:
-
Solution Preparation: Dissolve the this compound derivative in a suitable organic solvent (e.g., chloroform, toluene, chlorobenzene) to a concentration of 5-10 mg/mL. Using binary solvent mixtures can help control the evaporation rate and improve film quality. [12]2. Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
Causality: Undissolved particles can act as defects in the final film, causing pinholes or disrupting crystal growth.
-
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck and secure it with vacuum.
-
Dispense a small amount of the solution to cover about two-thirds of the substrate surface.
-
Start the spin program immediately (see Table 2 for typical parameters). A two-step process is common: a low-speed step to spread the solution, followed by a high-speed step to thin the film to its final thickness. [13]4. Annealing: Transfer the coated substrate to a hotplate inside a glovebox. Anneal at a specific temperature (e.g., 80-150 °C) for 10-30 minutes.
-
Causality: Thermal annealing removes residual solvent and can significantly improve the molecular ordering and crystallinity of the film, which is often crucial for achieving high charge carrier mobility. [14]
Parameter Typical Value Rationale & Significance Solvent Toluene, Chlorobenzene Must fully dissolve the material; volatility affects drying time. [12] Concentration 5 - 15 mg/mL Directly influences final film thickness. Spin Speed 1000 - 5000 rpm Higher speeds result in thinner films. [13] Spin Duration 30 - 60 s Must be long enough for the film to become tacky-dry. | Anneal Temp. | 80 - 150 °C | Promotes solvent removal and enhances molecular ordering. [14]|
-
Table 2: Typical spin coating parameters for solution-processable organic semiconductors.
Post-Deposition Film Characterization
After deposition, it is essential to characterize the film to correlate the deposition parameters with the film's properties. Key techniques include:
-
Atomic Force Microscopy (AFM): To analyze surface topography, roughness, and grain structure. [3]* X-Ray Diffraction (XRD) / Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To determine the crystallinity and molecular orientation within the film. [3][15]* UV-Visible Absorption and Photoluminescence Spectroscopy: To confirm the material's optical properties are retained in the thin-film state. [1][16]
Conclusion
The successful deposition of high-quality thin films of this compound derivatives is a multi-step process where meticulous attention to detail is paramount. From ensuring source material purity and pristine substrate surfaces to precisely controlling deposition parameters in either VTE or spin coating systems, each step directly influences the final film's structural and electronic properties. The protocols outlined in this document provide a robust framework for researchers to produce reliable and high-performance films, paving the way for the development of next-generation organic electronic devices.
References
- Kovacik, P. et al. VACUUM DEPOSITION OF ORGANIC MOLECULES FOR PHOTOVOLTAIC APPLICATIONS. Solar Energy Materials Group.
- Hages, C. J. et al. (2022). Assessing the Photovoltaic Quality of Vacuum-Thermal Evaporated Organic Semiconductor Blends. Advanced Materials, 34(22).
- Kintek Solution. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality. Kintek Solution.
- He, Z. et al. (2011). Feasible organic thin-film deposition architecture for large-area organic electronics by roller vacuum thermal evaporation. AIP Publishing.
- Mathew, M. et al. (2019). Modelling and synthesis of solution processable dibenzothiophene derivative for organic electronics. St. Michael's College, Cherthala.
- Wang, Z. et al. (2025). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. ResearchGate.
- He, Z. et al. (2011). Feasible organic thin-film deposition architecture for large-area organic electronics by roller vacuum thermal evaporation. AIP Publishing.
- Vac Coat Ltd. (2019). Thin Films Deposition of Organic Materials.
- Various Authors. (2013). What kind of substrates are needed to prepare organic thin films?. ResearchGate.
- Di Giovannantonio, M. et al. (2023). Growth Dynamics of Ultrathin Films of Benzo[1,2-b:4,5-b']dithiophene Derivatives on Au(111): A Photoelectron Spectroscopy Investigation. ACS Nano.
- Mas-Torrent, M. et al. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. Digital CSIC.
- Li, H. et al. (2007). Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors. Journal of Materials Chemistry (RSC Publishing).
- Nakahara, K. et al. (2014). High-performance didodecylbenzothienobenzothiophene-based top-gate organic transistors processed by spin coating using binary solvent mixtures. ResearchGate.
- Lee, D. et al. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI.
- Mas-Torrent, M. et al. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. ResearchGate.
- Bland, T. (1983). Substrate preparation for thin film deposition: a survey. OSTI.GOV.
- Roldán-Carmona, C. et al. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. RSC Publishing.
- Fluxim. (2020). Thin Film Processing Method: from lab to Industrialization of OPV Devices (1st part).
- Kumar, A. et al. (2009). Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. Indian Academy of Sciences.
- Lee, J. et al. (2015). Synthesis of dibenzothiophene-based host materials and their blue phosphorescent device performances. Sungkyunkwan University.
- Bjerring, M. et al. (2010). Polythiophene by Solution Processing. Macromolecules - ACS Publications.
- Indium Corporation. Thermal Evaporation Materials.
- Wang, C. et al. (2019). Evaporation of Methylammonium Iodide in Thermal Deposition of MAPbI3. MDPI.
- Boudreault, P. et al. (2017). Spin-coating fabrication of high-yield and uniform organic thin-film transistors via a primer template growth.
- Ameri, T. et al. (2013). In situ UV-visible absorption during spin-coating of organic semiconductors: a new probe for organic electronics and photovoltaics. Journal of Materials Chemistry C (RSC Publishing).
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. digital.csic.es [digital.csic.es]
- 4. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]
- 5. vaccoat.com [vaccoat.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Substrate preparation for thin film deposition: a survey (Conference) | OSTI.GOV [osti.gov]
- 9. www-solar.materials.ox.ac.uk [www-solar.materials.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. indium.com [indium.com]
- 12. researchgate.net [researchgate.net]
- 13. Thin Film Processing Method - Part 1 [dracula-technologies.com]
- 14. researchgate.net [researchgate.net]
- 15. Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. stmcc.in [stmcc.in]
Troubleshooting & Optimization
Overcoming solubility issues with 4-Dibenzothiophenamine
Welcome to the dedicated technical support guide for 4-Dibenzothiophenamine (4-DBTA). This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the solubility of this versatile yet often recalcitrant molecule. As a key building block in organic electronics and pharmaceutical intermediates, understanding and overcoming its solubility limitations is critical for experimental success.[1] This guide provides field-proven insights and systematic troubleshooting strategies to ensure you can handle 4-DBTA with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of this compound?
This compound (C₁₂H₉NS, MW: 199.27 g/mol ) is a largely non-polar, aromatic heterocyclic amine.[1] Its structure is dominated by the large, rigid, and hydrophobic dibenzothiophene core. Consequently, it exhibits very poor solubility in aqueous solutions and limited solubility in many common organic solvents. The presence of the amine group provides a site for hydrogen bonding, but this is often insufficient to overcome the hydrophobicity of the larger fused-ring system.[2]
Q2: Why is this compound so poorly soluble in water?
The insolubility in water is primarily due to two factors:
-
Hydrophobic Core: The large dibenzothiophene hydrocarbon structure is hydrophobic, meaning it repels water molecules and disrupts the extensive hydrogen-bonding network of water.[2]
-
Weak Basicity: While the amine group is basic, aromatic amines are significantly weaker bases than their aliphatic counterparts.[3] This is because the lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic ring system, making it less available to accept a proton from water to form a soluble cation.[3][4]
Q3: What are the recommended starting solvents for dissolving this compound?
Based on the principle of "like dissolves like," the best initial choices are typically polar aprotic or chlorinated organic solvents.[5] solubility can often be achieved, especially with gentle heating.
Table 1: General Solubility Profile of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Expected Solubility | Notes & Recommendations |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN) | Good to Moderate | Often the best starting point. Heating to 50-60°C can significantly improve solubility. Be aware of the high boiling points and potential for decomposition with DMF at elevated temperatures.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE) | Good to Moderate | Effective for dissolving the compound at room temperature. Use in a fume hood due to toxicity. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to Sparingly Soluble | Heating is almost always required. THF is prone to peroxide formation and should be handled with care.[6] |
| Aromatic | Toluene, Xylene, Chlorobenzene | Moderate to Sparingly Soluble | Solubility increases significantly with heat. Useful for reactions run at higher temperatures. |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The polarity and hydrogen-bonding ability of alcohols are often insufficient to dissolve the large non-polar core.[7][8] |
| Non-Polar | Hexanes, Heptane, Cyclohexane | Insoluble | These solvents lack the polarity to interact favorably with the amine group or the aromatic system. |
| Aqueous | Water, Buffers (neutral pH) | Insoluble | Insoluble due to the hydrophobic nature of the molecule.[2] |
Q4: What are the key safety considerations when working with this compound and its solvents?
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[9] Many of the effective solvents (e.g., DCM, DMF, DMSO) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for both the solute and the solvent before beginning any experiment.
Advanced Troubleshooting Guide
Problem: My this compound won't dissolve sufficiently in standard organic solvents, even with heating.
This is a common challenge when higher concentrations are required or when the chosen solvent is not optimal. This workflow provides a systematic approach to enhancing solubility in organic media.
Caption: Decision workflow for organic solvent solubilization.
Causality Explained:
-
Applying Energy (Heat/Sonication): Increasing the temperature provides the system with kinetic energy, helping to overcome the intermolecular forces in the solid crystal lattice and promoting dissolution. Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which agitate the solid particles and accelerate the dissolution process.[10]
-
Co-Solvency: This is a powerful technique that works by altering the overall polarity of the solvent medium to better match that of the solute.[11] By adding a small amount of a very strong solvent like DMSO to a moderately effective solvent like THF, you create a new solvent environment with significantly increased solubilizing power without having to switch entirely to the stronger, often higher-boiling, solvent.[11][12]
Problem: I need to prepare an aqueous or semi-aqueous solution of this compound for a biological assay or reaction.
Direct dissolution in neutral water is not feasible. The key is to leverage the basicity of the amine group through pH modification. By protonating the amine, you form an ammonium salt, which is an ionic species and therefore significantly more water-soluble.[3][12]
Authoritative Insight: Aromatic amines typically have a pKa for their conjugate acid in the range of 4-5.[4] To ensure the amine is fully protonated and solubilized, the pH of the solution should be at least 2 pH units below the pKa of the conjugate acid. Therefore, a target pH of 1-2 is recommended for maximal solubility.[4][13]
Objective: To prepare a stock solution of this compound in an acidic aqueous buffer.
Materials:
-
This compound
-
Deionized water or desired buffer (e.g., citrate, phosphate)
-
1 M Hydrochloric Acid (HCl)
-
pH meter or pH strips
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of 4-DBTA and place it in the volumetric flask.
-
Add Solvent: Add approximately 80% of the final desired volume of water or buffer to the flask. The compound will appear as an insoluble suspension.
-
Acidify the Solution: Begin stirring the suspension. Add 1 M HCl dropwise to the mixture. Monitor the pH continuously.
-
Observe Dissolution: As the pH drops below 3, you should observe the solid beginning to dissolve as the amine group becomes protonated (4-DBTA-NH₂ → 4-DBTA-NH₃⁺).
-
Target pH: Continue adding acid until all the solid has dissolved and the final pH is stable between 1.0 and 2.0.
-
Final Volume Adjustment: Once fully dissolved, add water or buffer to reach the final target volume in the flask.
-
Verification (Self-Validation): Before use, check the solution for clarity. If any precipitation occurs upon standing, it may indicate that the pH is not low enough or that the concentration limit has been exceeded even in the salt form.
Trustworthiness Check: This protocol is self-validating because the visual endpoint—complete dissolution of the solid—directly corresponds to the successful protonation and solubilization of the amine. Failure to dissolve indicates an issue with the final pH or concentration.
Problem: My this compound dissolved, but it crashed out of solution after cooling or upon adding another reagent.
Precipitation indicates that the solution was either supersaturated or that the solution conditions were changed in a way that reduced solubility.
Troubleshooting Scenarios & Solutions:
-
Precipitation upon Cooling:
-
Cause: You created a saturated or supersaturated solution at an elevated temperature. As the solution cools, the kinetic energy decreases, and the solubility limit drops, forcing the excess solute to precipitate.
-
Solution:
-
Maintain the solution at the elevated temperature during use.
-
Prepare the solution in a stronger solvent or co-solvent system that provides stability at room temperature (see Table 1).
-
Prepare a more dilute solution that remains below the solubility limit at room temperature.
-
-
-
Precipitation upon Adding a Reagent:
-
Cause (Organic Reaction): The incoming reagent may be non-polar, effectively lowering the overall polarity of the solvent mixture and "pushing" the 4-DBTA out of solution.
-
Cause (Aqueous, pH-Modified Solution): If you add a basic reagent or a buffer with a higher pH to your acidic 4-DBTA solution, it will neutralize the acid. As the pH rises above ~4, the protonated amine (4-DBTA-NH₃⁺) will be deprotonated back to the neutral, insoluble form (4-DBTA-NH₂), causing it to precipitate.[13][14]
-
Solution:
-
Organic: Add the 4-DBTA solution slowly to the reagent solution rather than the other way around to avoid localized concentration changes. Alternatively, switch to a stronger primary solvent (e.g., NMP) that can tolerate changes in the solution environment.
-
Aqueous: Ensure your reaction is buffered to maintain a low pH. If the reaction must be run at a higher pH, consider using a co-solvent like DMSO or ethanol (e.g., 10-50%) in your aqueous buffer to keep the neutral form of 4-DBTA in solution after neutralization.
-
-
References
- The Chemical Properties and Applications of this compound. (URL: )
-
Li, D., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. (URL: [Link])
-
Li, D., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. (URL: [Link])
-
Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. (URL: [Link])
-
Madhuri, K. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Pharmaceutics and Pharmacology Research. (URL: [Link])
-
Al-Badr, A. A., & El-Subbagh, H. I. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. (URL: [Link])
-
Clark, J. (n.d.). Solubility and pH of amines. Chemguide. (URL: [Link])
-
Li, H., et al. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology. (URL: [Link])
-
Li, H., et al. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. ResearchGate. (URL: [Link])
-
Aromatic amines are insoluble in water because. Vedantu. (URL: [Link])
-
Workup: Amines. University of Rochester, Department of Chemistry. (URL: [Link])
-
4-Aminothiophenol - Solubility. Solubility of Things. (URL: [Link])
-
Chapter 22 Notes - Amines. University of Wisconsin-Green Bay. (URL: [Link])
-
Lee, T. Y., et al. (2021). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data. (URL: [Link])
-
Are amines soluble in organic solvents? Quora. (URL: [Link])
-
Test for Amines. EMBIBE. (URL: [Link])
-
Worked example: Differentiating the types of amines. Khan Academy. (URL: [Link])
-
Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. ResearchGate. (URL: [Link])
-
El Seoud, O. A., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics. (URL: [Link])
-
A Deep Dive into Common Organic Solvents. ChemTalk. (URL: [Link])
-
An overview on Common Organic Solvents and their Toxicity. ResearchGate. (URL: [Link])
-
Solvents and Polarity. University of Rochester, Department of Chemistry. (URL: [Link])
-
Tao, Z., et al. (2017). Isolation, Solubility, and Characterization of D-Mannitol Esters of 4-Methoxybenzeneboronic Acid. Journal of Pharmaceutical Sciences. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. Aromatic amines are insoluble in water because ADue class 11 chemistry CBSE [vedantu.com]
- 3. issr.edu.kh [issr.edu.kh]
- 4. Chapter 22 notes [web.pdx.edu]
- 5. quora.com [quora.com]
- 6. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 4-METHYLDIBENZOTHIOPHENE | 7372-88-5 [amp.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmpas.com [jmpas.com]
- 13. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Amination of Dibenzothiophene
Welcome to the technical support center for the amination of dibenzothiophene (DBT). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C–N bond formation on the dibenzothiophene scaffold. Here, we address common challenges, particularly the emergence of side reactions, by providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to optimize your reaction outcomes, ensuring both efficiency and selectivity.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low Yield of Mono-aminated Product & Significant Formation of Di-aminated Byproducts
You're running a Buchwald-Hartwig or Ullmann amination on a mono-halo-dibenzothiophene and your post-reaction analysis (LC-MS, GC-MS, NMR) shows a mixture of your desired mono-aminated product along with a significant amount of a di-aminated species.
-
Probable Cause: Over-amination is a common side reaction where the initially formed mono-aminated product, which is often more electron-rich than the starting material, competes with the remaining halo-dibenzothiophene for the catalyst. This second amination can sometimes be faster than the first, especially if the reaction is run for too long or at high temperatures. In the case of di-halo-dibenzothiophenes like 2,8-dibromodibenzothiophene, achieving mono-amination selectively can be particularly challenging.[1][2]
-
Proposed Solutions & Protocol:
-
Stoichiometric Control: The most direct approach is to limit the amount of the amine coupling partner. Instead of using an excess, begin with a 1:1 or even a slightly sub-stoichiometric ratio of amine to halo-dibenzothiophene (e.g., 0.95 equivalents of amine). This starves the reaction of the amine once the initial starting material is consumed.
-
Controlled Reagent Addition: Rather than adding all the amine at the start, employ a slow addition method using a syringe pump. This maintains a low concentration of the amine throughout the reaction, favoring the reaction with the more abundant halo-dibenzothiophene starting material.
-
Lower Reaction Temperature: High temperatures can accelerate the second amination step. Reducing the temperature (e.g., from 110 °C to 80-90 °C) can often impart greater selectivity for the mono-aminated product, albeit at the cost of a longer reaction time.[3]
-
Catalyst & Ligand Choice: The choice of ligand in palladium-catalyzed reactions is critical.[4] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) can sometimes favor mono-amination by sterically hindering the approach of the larger, already aminated dibenzothiophene to the palladium center.[3]
Table 1: Condition Adjustments to Favor Mono-amination
-
| Parameter | Standard Condition (Favors Di-amination) | Adjusted Condition (Favors Mono-amination) | Rationale |
| Amine Stoichiometry | 1.2 - 1.5 equivalents | 0.95 - 1.05 equivalents | Limits the amine available for the second coupling. |
| Temperature | > 100 °C | 80 - 90 °C | Reduces the rate of the second, often more difficult, amination. |
| Reaction Time | Run to full SM conversion | Monitored closely, quenched at peak mono-amine | Prevents the product from reacting further after the starting material is gone. |
| Ligand Type | Small, less sterically demanding ligands | Bulky biarylphosphine ligands (e.g., XPhos) | Steric hindrance around the metal center disfavors coupling with the larger product molecule. |
Problem 2: Formation of Hydrodehalogenation Byproduct
Your reaction yields the desired aminated product, but you also isolate a significant amount of unsubstituted dibenzothiophene, where the starting halogen has been replaced by a hydrogen atom.
-
Probable Cause: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[5] It can occur through a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide to remove the halogen. This can be exacerbated by moisture, certain bases, or running the reaction at excessively high temperatures for extended periods.[3]
-
Proposed Solutions & Protocol:
-
Rigorous Inert Conditions: Ensure all reagents and solvents are scrupulously dried and the reaction is performed under a robust inert atmosphere (Argon or Nitrogen). Any trace of water can be a source of protons for the formation of Pd-H species.
-
Choice of Base: While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider screening alternative bases such as K₃PO₄ or Cs₂CO₃, which are known to be effective but can sometimes lead to cleaner reactions.[4]
-
Use of Pre-catalysts: Instead of generating the active Pd(0) catalyst in situ from sources like Pd₂(dba)₃, use a well-defined Pd(II) pre-catalyst (e.g., an XPhos-palladium G3 pre-catalyst). These are often more stable and can lead to a more controlled formation of the active catalytic species, minimizing side reactions.[3]
-
Workflow for Minimizing Hydrodehalogenation
Caption: Workflow to minimize hydrodehalogenation side products.
Problem 3: Suspected Ring Opening or Degradation
The reaction mixture turns dark or black, and TLC/LC-MS analysis shows a complex mixture of unidentifiable products, with little to no starting material or desired product remaining.
-
Probable Cause: The dibenzothiophene core, while robust, is not indestructible. Under harsh conditions—typically very high temperatures (>120 °C) combined with strong bases and certain catalytic systems—the C–S bonds can be cleaved. This leads to a cascade of decomposition reactions, resulting in a complex and often inseparable mixture of byproducts. This is more common in Ullmann-type reactions, which traditionally require high temperatures, but can also occur in palladium-catalyzed systems if not properly controlled.[1][6]
-
Proposed Solutions & Protocol:
-
Temperature Reduction: This is the most critical parameter. If degradation is observed, immediately attempt the reaction at a lower temperature. Modern catalyst systems are highly active and often do not require the extreme temperatures of older methods.
-
Milder Base Selection: Switch from a very strong base like NaOtBu or KHMDS to a milder inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Reaction Time: Do not let the reaction run indefinitely. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material has been consumed to an acceptable level.
-
Frequently Asked Questions (FAQs)
Q1: At which position is dibenzothiophene most reactive for amination?
The electronic properties of the dibenzothiophene ring system dictate its reactivity. The C2 and C8 positions are generally the most electron-deficient and thus the most susceptible to nucleophilic aromatic substitution-type reactions, including palladium-catalyzed aminations. The C4 and C6 positions are also reactive. Directing the amination to other positions, like C1 or C3, is more challenging and typically requires a starting material that is already functionalized at those positions.
Q2: I am using a copper catalyst for an Ullmann amination and getting poor yields. What are the common pitfalls?
Traditional Ullmann reactions often require harsh conditions like very high temperatures (>180 °C).[1][7] Modern protocols have improved this by using specific ligands (e.g., N-methylglycine, L-proline) that allow the reaction to proceed at much lower temperatures (40-90 °C).[8] If you are experiencing issues, ensure you are using a modern, ligated copper system. Also, the purity of the copper source (typically CuI) is crucial.[1][8]
Q3: How can I reliably distinguish between mono- and di-aminated products during analysis?
The primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry: The di-aminated product will have a distinct molecular weight corresponding to the addition of a second amine group and the loss of a second halogen atom compared to the starting material.
-
NMR Spectroscopy: ¹H NMR is particularly powerful. The symmetry of the product will be key. For example, if you start with 2-bromodibenzothiophene and aminate it, the product will be asymmetric. If a second amination occurs at the 8-position, the resulting 2,8-di-substituted product will be C₂-symmetric, leading to a much simpler, more "symmetrical" pattern in the aromatic region of the ¹H NMR spectrum.
Mechanism: Desired Amination vs. Competing Side Reactions
Sources
- 1. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Structure, and Reactivity of 5‐(Aryl)dibenzothiophenium Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Dibenzothiophenamine
Welcome to the technical support center for the purification of 4-Dibenzothiophenamine (CAS: 72433-66-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this crucial organic electronic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.
Core Compound Properties
A foundational understanding of this compound's properties is critical for its successful purification.
| Property | Value | Source |
| Chemical Formula | C₁₂H₉NS | [1] |
| Molecular Weight | 199.27 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 108–110 °C | [1] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound, presented in a question-and-answer format.
Question 1: After my synthesis, TLC analysis shows a major product spot but also a less polar spot that has a similar UV absorbance. What is this likely impurity and how do I remove it?
Answer:
This less polar impurity is very likely unreacted 4-bromodibenzothiophene (starting material) or a hydrodehalogenation byproduct, dibenzothiophene . Both are significantly less polar than the amine product due to the absence of the polar N-H group.
Causality: The persistence of starting material indicates an incomplete reaction, which could be due to insufficient reaction time, temperature, or catalyst activity. The presence of dibenzothiophene suggests a side reaction where the bromine atom is replaced by a hydrogen atom.
Recommended Solution: Flash Column Chromatography
Flash column chromatography is the most effective method for separating compounds with a significant polarity difference. The polar amine will interact more strongly with the silica stationary phase and elute later than the nonpolar impurities.
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Optimization: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The goal is to achieve an Rf value of ~0.25-0.35 for this compound, which will ensure good separation from the faster-moving, nonpolar impurities (Rf > 0.6).
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in your initial, nonpolar eluent (e.g., 95:5 Hexane:Ethyl Acetate).[2]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[2]
-
Add a thin layer of sand on top of the silica bed to prevent disruption when adding the solvent.[3]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a polar solvent like dichloromethane (DCM) or your eluent.
-
Alternatively, for better resolution, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent. Once a free-flowing powder is obtained, carefully add it to the top of the column.[4]
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) to wash out the nonpolar impurities (dibenzothiophene and 4-bromodibenzothiophene).
-
Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute your desired product, this compound.[5]
-
Collect fractions and monitor them by TLC to identify and combine the pure product fractions.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified solid.
Question 2: My purified product is a white solid, but the melting point is broad and lower than the expected 108–110 °C. What could be the issue?
Answer:
A broad and depressed melting point is a classic indicator of impurities.[6] Given that you have likely removed nonpolar impurities via chromatography, the remaining contaminants could be structurally similar amines or residual palladium/copper catalyst from the synthesis. The synthesis of 4-aminodibenzothiophene often involves a copper-catalyzed Ullmann coupling or a palladium-catalyzed Buchwald-Hartwig amination.[1][7]
Causality:
-
Isomeric Impurities: Side reactions during synthesis can lead to the formation of other aminodibenzothiophene isomers (e.g., 2- or 3-aminodibenzothiophene), which have similar polarities and may co-elute during chromatography.
-
Catalyst Residues: Palladium or copper catalysts used in C-N coupling reactions can sometimes form complexes with the amine product, which are difficult to remove by chromatography alone.[8]
Recommended Solution: Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[9] The process relies on the principle that the desired compound and the impurity have different solubilities in a given solvent.[6]
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve this compound poorly at room temperature but well at its boiling point.[9] Based on its aromatic amine structure, good candidates are ethanol, methanol, or a mixed solvent system like toluene/hexane.[10]
-
To test solvents, place a small amount of your compound in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all when heated, the solvent is too poor. The ideal solvent will dissolve the compound when heated but allow crystals to form upon cooling.
-
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.[11]
-
Decoloration (Optional): If your solution is colored (suggesting polymeric or highly conjugated impurities), add a small amount of activated charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals as it allows impurities to remain in the solution.[9]
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities on the surface.
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
-
Purity Assessment: Check the melting point of the recrystallized product. A sharp melting point within the expected range (108–110 °C) indicates high purity.[12]
Question 3: My crude product is a dark, oily substance, and I am struggling to isolate a solid. How should I proceed?
Answer:
A dark, oily crude product often indicates the presence of significant impurities, possibly including residual solvent from the reaction (like NMP or DMF), starting materials, and various by-products. An initial acid-base extraction is an effective first-pass purification to isolate the basic amine product from neutral and acidic impurities.
Causality: The basic nature of the amine group allows it to be protonated by an acid, forming a water-soluble salt. Neutral organic impurities (like unreacted starting materials or by-products) will remain in the organic phase.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying this compound via acid-base extraction.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated amine will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a dilute aqueous base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The this compound will precipitate out as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. This solid is now significantly purer and can be further refined by column chromatography or recrystallization as described above.
Frequently Asked Questions (FAQs)
Q1: Can I use alumina instead of silica gel for column chromatography? A: Yes, alumina can be used. Since this compound is a basic compound, neutral or basic alumina is preferable to acidic alumina to avoid strong adsorption. However, silica gel is generally the first choice due to its versatility and the vast amount of available literature.
Q2: My compound streaks badly on the TLC plate. What does this mean and how can I fix it? A: Streaking on a silica gel TLC plate is common for amines.[4] This is because the amine, being basic, can interact very strongly with the slightly acidic silica gel. To resolve this, you can add a small amount (0.5-1%) of a base, like triethylamine or ammonia, to your eluent system. This deactivates the acidic sites on the silica, resulting in sharper spots and better separation.
Q3: During recrystallization, my compound "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To fix this, you can:
-
Add more solvent to fully dissolve the oil at the boiling point.
-
Try a different solvent with a lower boiling point.
-
Use a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy (the cloud point), then heat to clarify and cool slowly.
Q4: What are the primary safety concerns when handling this compound? A: While a specific Safety Data Sheet (SDS) for this compound is not readily available, aromatic amines as a class should be handled with care. Assume the compound is harmful if swallowed, in contact with skin, or inhaled.[13] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.
References
-
4-Aminothiophenol - Solubility of Things. (n.d.). Retrieved from [Link]
-
Al-Terkawi, A., Al-Masum, M., & El-Sayed, I. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Omega, 6(7), 4968–4975. [Link]
-
NMR data of compound 4 (850 and 213 MHz, DMSO-d6). (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Retrieved from [Link]
-
Recrystallization. (2020, January 10). [Video]. YouTube. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Recrystallization. (2016, August 15). [Video]. YouTube. [Link]
-
Solvent Systems For Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Dalton Transactions, 50(38), 13323–13331. [Link]
-
Performing Column Chromatography. (2023, March 10). [Video]. YouTube. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7393. [Link]
-
Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chemical/Laboratory Techniques: Recrystallization. (2022, October 14). [Video]. YouTube. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Column Chromatography. (2019, March 19). [Video]. YouTube. [Link]
- METHOD FOR PRODUCING 4-AMINODIPHENYLAMINE. (n.d.). Google Patents.
Sources
- 1. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. flinnsci.com [flinnsci.com]
- 4. Chromatography [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Melting point standard 47-49°C analytical standard 119-61-9 [sigmaaldrich.com]
- 13. solubilityofthings.com [solubilityofthings.com]
Optimizing annealing temperature for 4-Dibenzothiophenamine thin films
Technical Support Center: 4-Dibenzothiophenamine Thin Films
Welcome to the technical support resource for the optimization of this compound thin films. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical process of thermal annealing. Our goal is to move beyond simple step-by-step instructions and offer a self-validating framework for your experimental design, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why is thermal annealing a critical step for this compound thin films?
Thermal annealing is a post-deposition heat treatment that provides the necessary thermal energy for molecular reorganization within the thin film.[1] For organic semiconductors like this compound, the as-deposited films are often amorphous or possess small, disordered crystalline domains. This disorder traps charge carriers and impedes their movement. Annealing promotes a transition to a more ordered, polycrystalline state with larger grain sizes and improved in-plane crystallinity.[2][3][4] This structural enhancement is directly linked to improved charge transport properties, which are essential for the performance of electronic devices such as organic field-effect transistors (OFETs).[5][6][7]
Q2: What key physical and electrical changes occur in the film during annealing?
As the annealing temperature increases, several transformations occur:
-
Increased Crystallinity: The film transitions from a disordered state to one with a more defined crystal structure. This can be observed through techniques like X-ray Diffraction (XRD), which will show sharper and more intense diffraction peaks.[8]
-
Grain Growth: Small crystalline grains coalesce into larger ones.[2][3] This reduces the density of grain boundaries, which act as scattering sites for charge carriers.
-
Improved Molecular Ordering: The molecules arrange themselves more favorably for charge transport, often leading to enhanced π-π stacking. This can sometimes induce different polymorphic phases, some of which may be more electronically favorable than others.[9][10]
-
Enhanced Carrier Mobility: As a direct consequence of improved crystallinity and larger grain size, the charge carrier mobility typically increases.[2][4] For instance, in studies of similar small molecules, mobility has been shown to increase gradually with annealing temperatures up to a certain optimum.[2][4]
-
Shift in Threshold Voltage: The threshold voltage of transistor devices may also shift, indicating changes at the semiconductor-dielectric interface.[2][4]
Q3: Is there a risk of damaging the film if the annealing temperature is too high?
Absolutely. Exceeding the optimal temperature can be detrimental. Potential issues include:
-
Film Dewetting: The film can rupture and retract from the substrate, forming droplets or holes. This phenomenon occurs when the thermal energy overcomes the adhesive forces between the film and the substrate.[11][12][13][14]
-
Material Decomposition: this compound, like all organic materials, has a temperature at which it will begin to degrade chemically.
-
Phase Transitions to Unfavorable Polymorphs: Heating can sometimes induce a phase transition to a less electronically active crystalline structure.[10]
-
Reduced Mobility: In some organic semiconductors, annealing at excessively high temperatures can paradoxically lead to a decrease in mobility, possibly due to the introduction of defects or adverse morphological changes.[2][3]
Troubleshooting Guide: Common Annealing Issues
Q: My this compound film looks cracked or is dewetting from the substrate after annealing. What is the cause and how can I prevent it?
-
Possible Cause: This is a classic sign that the annealing temperature is too high, potentially exceeding the material's glass transition temperature (Tg) or melting point (Tm). The increased molecular mobility allows the film to minimize its surface energy by breaking up.[11][12] It can also be caused by thermal stress from rapid heating or cooling cycles.
-
Suggested Solution:
-
Reduce Annealing Temperature: Systematically lower the annealing temperature in 10-15°C increments to find a point where the film remains stable.
-
Slow Down Ramping Rates: Implement slower heating and cooling rates (e.g., 1-5°C per minute) to minimize thermal shock to the film and substrate.
-
Substrate Surface Treatment: Ensure the substrate is impeccably clean. Consider applying a surface treatment layer (e.g., a self-assembled monolayer like HMDS) to improve adhesion between the substrate and the organic film.
-
Control Film Thickness: Very thin films (<25 nm) are often more susceptible to dewetting.[11] If your application allows, experimenting with slightly thicker films may improve stability.
-
Q: The charge carrier mobility of my device is poor, even after performing an annealing step. What factors could be responsible?
-
Possible Cause: Suboptimal mobility after annealing usually points to insufficient or excessive thermal treatment, or issues at interfaces.
-
The annealing temperature may be too low to induce significant crystallization.
-
The annealing time might be too short for grain growth to occur.
-
The temperature may be too high, leading to the formation of defects or an unfavorable crystal phase.[2][10]
-
Poor contact between the organic semiconductor and the electrodes can also limit device performance.
-
-
Suggested Solution:
-
Systematic Temperature Optimization: Perform a series of anneals across a wide temperature range (e.g., from 60°C to just below the material's degradation point) to identify the optimal window. (See Protocol 1).
-
Vary Annealing Time: At the determined optimal temperature, vary the annealing duration (e.g., 15 min, 30 min, 60 min) to see if longer times further improve performance.
-
Characterize the Morphology: Use Atomic Force Microscopy (AFM) to visualize the film's grain structure and X-ray Diffraction (XRD) to quantify its crystallinity at each annealing temperature.[15] Correlate these physical properties with your electrical measurements.
-
Consider Solvent Vapor Annealing (SVA): As an alternative to thermal annealing, SVA can be a gentler method to promote molecular rearrangement at lower temperatures and can sometimes yield highly crystalline films.[9][16]
-
Q: I'm observing significant variations in performance between different samples annealed under the same conditions. How can I improve reproducibility?
-
Possible Cause: Inconsistency often stems from poor control over the experimental environment. Minor variations in the thermal ramp rate, final temperature, ambient atmosphere, or initial film quality can lead to different final morphologies.
-
Suggested Solution:
-
Ensure Thermal Uniformity: Use a calibrated hot plate or oven with good thermal stability and uniformity across the entire sample area.
-
Control the Atmosphere: Perform annealing in a controlled environment, such as a nitrogen-filled glovebox. Oxygen and moisture can react with the organic semiconductor at elevated temperatures, degrading performance.
-
Standardize Pre-Annealing Conditions: Ensure that the film deposition process is highly consistent. Variations in initial film thickness or solvent residue can affect the outcome of annealing.
-
Implement a Quenching Step: For some materials, a rapid cooling (quenching) step after annealing can lock in a desired crystal structure. However, this should be tested systematically as it can also introduce stress.
-
Experimental Protocols & Data
Protocol 1: Step-by-Step Methodology for Optimizing Annealing Temperature
This protocol provides a systematic workflow to identify the optimal annealing temperature for your this compound thin films.
-
Substrate Preparation: Prepare a set of identical substrates (e.g., Si/SiO2) by cleaning them thoroughly via sonication in acetone, and isopropanol, followed by oxygen plasma or UV-Ozone treatment.
-
Film Deposition: Deposit this compound thin films of a consistent thickness on all substrates using your established method (e.g., spin-coating or vacuum deposition).
-
Temperature Gradient Annealing:
-
Create a sample set to be annealed at different temperatures. A good starting range for small molecule semiconductors is 60°C to 160°C.
-
Select discrete temperature points (e.g., 60°C, 80°C, 100°C, 120°C, 140°C, 160°C) and include an unannealed (as-deposited) control sample.
-
Place each sample on a pre-heated, calibrated hotplate in an inert (N2) atmosphere for a fixed duration (e.g., 30 minutes).
-
Allow samples to cool slowly to room temperature on a heat sink.
-
-
Multi-Modal Characterization: Analyze each sample from the set using the techniques outlined in Table 2.
-
Device Fabrication & Testing: Fabricate devices (e.g., top-contact OFETs) on each of the annealed films.
-
Data Correlation: Plot the key performance metric (e.g., average field-effect mobility) as a function of annealing temperature to identify the optimal processing window.
Data Presentation
Table 1: Expected Effects of Annealing Temperature on this compound Films
| Temperature Range (General Guidance) | Expected Morphological & Structural Changes | Impact on Electrical Properties | Potential Issues to Monitor |
| Low (RT - 80°C) | Minimal change. Slight increase in short-range order. Small grain size. | Minor improvement in mobility over as-deposited film. | Insufficient molecular rearrangement. |
| Medium (80°C - 140°C) | Significant increase in crystallinity and grain size.[2][3] Formation of well-defined polycrystalline domains. | Optimal charge carrier mobility and device performance often found in this range.[4][15] | Onset of dewetting or film roughening at the higher end. |
| High (>140°C) | Potential for grain boundary merging, but also risk of film degradation. | Performance may plateau or decrease sharply.[2] | Film dewetting, cracking, material decomposition, or transition to an unfavorable polymorph.[10][11] |
Table 2: Key Characterization Techniques for Annealed Films
| Technique | Information Provided | Purpose in Optimization |
| Atomic Force Microscopy (AFM) | Surface topography, grain size, roughness, and film continuity.[17] | To visually correlate morphology with electrical performance. |
| X-ray Diffraction (XRD/GIWAXS) | Crystallinity, molecular packing, orientation, and phase identification.[17][18] | To quantify the degree of order and identify different crystal structures (polymorphs).[10][19] |
| UV-Vis Spectroscopy | Electronic absorption properties, which are sensitive to molecular aggregation.[17] | To track changes in intermolecular interactions as a function of annealing. |
| Transistor Characterization | Field-effect mobility, threshold voltage, on/off ratio. | To provide the ultimate measure of the annealing process's success. |
Visualizations
Experimental & Logic Diagrams
The following diagrams, rendered in DOT language, illustrate the recommended workflow and troubleshooting logic.
Caption: Workflow for Optimizing Annealing Temperature.
Caption: Cause-and-Effect Diagram for Troubleshooting.
References
-
Wang, C., Hsieh, C., & Chen, Y. (2016). Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. MRS Advances, 1(54), 3685-3690. [Link]
-
Li, Y., et al. (2021). Grain Boundary Control of Organic Semiconductors via Solvent Vapor Annealing for High-Sensitivity NO2 Detection. Chemosensors, 9(1), 13. [Link]
-
Zimudzi, T. J. (2023). After Café Series I: Characterization of Organic Thin Films and Surfaces. Penn State. [Link]
-
Wang, C., Hsieh, C., & Chen, Y. (2016). Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. MRS Advances. [Link]
-
Stange, T. G., et al. (1997). Nucleation and Growth of Defects Leading to Dewetting of Thin Polymer Films. Langmuir, 13(16), 4459-4467. [Link]
-
Infinity Labs. (2025). Characterization Techniques for Thin Film Organic Coatings Lab In US. [Link]
-
Someya, T., et al. (2010). Thermal stability of organic thin-film transistors with self-assembled monolayer dielectrics. Applied Physics Letters, 96(5), 053302. [Link]
-
Diao, Y., et al. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science, 7(7), 2145-2159. [Link]
-
Reiter, G. (1994). Dewetting as a Probe of Polymer Mobility in Thin Films. Macromolecules, 27(11), 3046-3052. [Link]
-
Dinelli, F., et al. (2004). Thermal annealing effects on morphology and electrical response in ultrathin film organic transistors. Synthetic Metals, 146(3), 373-376. [Link]
-
Van Gompel, M., et al. (2015). Reduced crystallinity and enhanced charge transport by melt annealing of an organic semiconductor on single layer graphene. Journal of Materials Chemistry C, 3(32), 8272-8278. [Link]
-
AZoM. (2017). Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy. [Link]
-
Zhang, H., et al. (2016). Influence of film structure on the dewetting kinetics of thin polymer films in the solvent annealing process. Soft Matter, 12(24), 5344-5351. [Link]
-
Zhang, H., et al. (2017). The influence of polymer architectures on the dewetting behavior of thin polymer films: from linear chains to ring chains. Soft Matter, 13(3), 515-524. [Link]
-
Wang, C., Hsieh, C., & Chen, Y. (2016). Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. MRS Advances. [Link]
-
Shi, T., et al. (2008). The dewetting dynamics of the polymer thin film by solvent annealing. The Journal of Chemical Physics, 129(4), 044901. [Link]
-
Toray Research Center, Inc. (n.d.). Organic Thin Film Evaluation. [Link]
-
Atshan, A. F., et al. (2019). Annealing effect on the structural and Morphological properties of Organic Semiconductor Alq 3 :C 60 blend Thin Films. Journal of Physics: Conference Series, 1294(5), 052041. [Link]
-
Chang, C., et al. (2022). The Annealing Effect at Different Temperatures for Organic-Inorganic Perovskite Quantum Dots. Crystals, 12(2), 175. [Link]
-
Thiburce, Q., et al. (2021). Isothermal crystallization and time-temperature-transformation diagram of the organic semiconductor 5,11-bis(triethylsilylethynyl)anthradithiophene. Journal of Materials Chemistry C, 9(26), 8343-8350. [Link]
-
Shang, Y., et al. (2015). Substrate-Induced Phase of a[2]Benzothieno[3,2-b]benzothiophene Derivative and Phase Evolution by Aging and Solvent Vapor Annealing. ACS Applied Materials & Interfaces, 7(21), 11498-11504. [Link]
-
Diao, Y., Shaw, L., Bao, Z., & Mannsfeld, S. C. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science. [Link]
-
Diao, Y., et al. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science, 7, 2145-2159. [Link]
-
G. R. Perez, et al. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. Digital.CSIC. [Link]
-
Ghosh, B., et al. (2008). Influence of Annealing on Crystallinity and Conductivity of p-type Nanocrystalline Si films. ResearchGate. [Link]
-
Wu, Z., et al. (2013). Effect of Annealing Temperature on Co–MoS2 Nanosheets for Hydrodesulfurization of Dibenzothiophene. Catalysis Letters, 144(2), 260-267. [Link]
-
Atshan, A. F., et al. (2019). Annealing effect on the optical properties of organic semiconductor Alq3: C60 blend thin films. Iraqi Journal of Science, 60(12), 2673-2680. [Link]
-
Chen, K-Y., et al. (2022). Effects of Different Anti-Solvents and Annealing Temperatures on Perovskite Thin Films. Polymers, 14(15), 3121. [Link]
-
Chemistry For Everyone. (2025). How Is Annealing Used For Thin Films?. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films | MRS Advances | Cambridge Core [cambridge.org]
- 4. Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films | MRS Advances | Cambridge Core [cambridge.org]
- 5. scilit.com [scilit.com]
- 6. [PDF] Morphology control strategies for solution-processed organic semiconductor thin films | Semantic Scholar [semanticscholar.org]
- 7. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. digital.csic.es [digital.csic.es]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Influence of film structure on the dewetting kinetics of thin polymer films in the solvent annealing process - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. The influence of polymer architectures on the dewetting behavior of thin polymer films: from linear chains to ring chains - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. infinitalab.com [infinitalab.com]
- 18. fiveable.me [fiveable.me]
- 19. pubs.rsc.org [pubs.rsc.org]
Troubleshooting poor device performance in dibenzothiophene-based OLEDs
Welcome to the technical support center for dibenzothiophene (DBT) based Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers and scientists encountering performance challenges during their experimental work. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your research and development.
Issue 1: Low External Quantum Efficiency (EQE) and Luminance
Question: My OLED device incorporating a dibenzothiophene-based emitter/host shows significantly lower External Quantum Efficiency (EQE) and brightness than anticipated. What are the primary causes and how can I systematically troubleshoot this?
Answer: Low EQE and luminance are hallmark indicators of inefficiency in the core processes of an OLED: charge injection, transport, and radiative recombination. In DBT-based systems, this often points to a few critical areas.
Possible Cause 1: Imbalanced Charge Injection and Transport The fundamental principle of an OLED is that for every electron and hole injected, one photon should be generated. An imbalance—where one charge carrier type dominates—leads to charge leakage past the emissive layer (EML), resulting in non-radiative recombination and wasted current.
-
Scientific Rationale: Dibenzothiophene derivatives can be designed to have either hole-transporting (p-type) or electron-transporting (n-type) characteristics. If a DBT-based host material has significantly higher mobility for one carrier type, it can lead to the recombination zone shifting towards one of the EML interfaces, increasing the likelihood of exciton quenching.
-
Troubleshooting Steps:
-
Evaluate Charge Transport Layers (HTL/ETL): Ensure the thickness of your Hole Transport Layer (HTL) and Electron Transport Layer (ETL) are optimized. A thicker layer of the faster carrier type can help balance the transit times.[1]
-
Introduce a Bipolar Host: Utilize a "bipolar" host material that possesses both electron and hole transporting moieties. This helps to keep the recombination zone confined within the center of the emissive layer.[2] The introduction of specific electron donor units like DBT itself can enhance bipolar characteristics and improve performance.[2]
-
Check Energy Barriers: Analyze the energy level alignment between your layers. Large injection barriers (>0.5 eV) between the electrodes and the transport layers, or between the transport layers and the EML, will impede charge injection and lead to poor performance.[3]
-
Possible Cause 2: Exciton Quenching Excitons, the bound electron-hole pairs responsible for light emission, can be "quenched" (deactivated non-radiatively) by impurities or by interacting with other excitons or charge carriers.
-
Scientific Rationale: Material purity is paramount. Impurities, even in trace amounts, can introduce energy states within the bandgap of the host or emitter, acting as traps for charge carriers or quenching sites for excitons.[4]
-
Troubleshooting Steps:
-
Verify Material Purity: Ensure all organic materials, particularly the DBT-based compound and the dopant, are purified via temperature-gradient sublimation. Purity levels should ideally be >99.5%.
-
Optimize Dopant Concentration: If using a doped system, systematically vary the dopant concentration. High concentrations can lead to aggregation-caused quenching.
-
Troubleshooting Workflow for Low EQE
Below is a logical workflow to diagnose the root cause of low efficiency in your device.
Caption: Logical workflow for troubleshooting low EQE in DBT-based OLEDs.
Issue 2: Severe Efficiency Roll-Off
Question: My device exhibits excellent efficiency at low brightness, but it drops dramatically as I increase the current density. How can I mitigate this efficiency roll-off?
Answer: Efficiency roll-off is a critical challenge in high-brightness applications. It is primarily caused by bimolecular annihilation processes where the concentration of excitons becomes so high that they begin to quench each other before they can emit a photon.
Primary Mechanisms:
-
Triplet-Triplet Annihilation (TTA): Two triplet excitons interact, resulting in the annihilation of one or both, wasting the energy that would have produced photons. This is a dominant loss mechanism in phosphorescent and TADF OLEDs.[5][6]
-
Singlet-Triplet Annihilation (STA): A singlet exciton is quenched by a triplet exciton.[6]
-
Triplet-Polaron Quenching (TPQ): A triplet exciton is quenched by a charge carrier (polaron).[6]
Solutions & Strategies:
-
Broaden the Recombination Zone: The core strategy is to reduce the local concentration of excitons. By engineering the device to have a wider recombination zone within the EML, you reduce the probability of TTA and STA.
-
Reduce Triplet Exciton Lifetime: For Thermally Activated Delayed Fluorescence (TADF) emitters, a shorter delayed fluorescence lifetime reduces the steady-state concentration of triplet excitons, thereby suppressing roll-off.[5]
-
Implementation: This is primarily a molecular design challenge. Modifying the DBT core or its substituents can tune the energy gap between the singlet and triplet states (ΔE_ST) to accelerate the reverse intersystem crossing (rISC) rate.
-
Quantitative Impact of Host Material on Roll-Off
| Device Host | Peak EQE | EQE @ 1000 cd/m² | Roll-Off Percentage |
| Device G1 (MCP Host) | 12.1% | 10.4% | 14.0% |
| Device G2 (DPEPO Host) | 11.8% | 6.4% | 45.8% |
| Data synthesized from a study on TADF devices, demonstrating how host selection dramatically impacts efficiency roll-off.[5] |
Issue 3: High Driving Voltage
Question: The turn-on voltage of my DBT-based OLED is over 9V, and the device sometimes burns out. What could be the problem?
Answer: A high driving voltage points directly to significant electrical resistance within the device stack. This increases power consumption (P = V * I) and leads to excessive Joule heating, which can cause catastrophic device failure.[8]
Possible Cause 1: Large Charge Injection Barriers The most common cause is a large energy mismatch between the work function of the electrodes and the energy levels (HOMO/LUMO) of the adjacent organic layers.
-
Scientific Rationale: Each interface in an OLED (e.g., Anode/HTL, HTL/EML, EML/ETL, ETL/Cathode) can present an energy barrier that charge carriers must overcome. A barrier greater than ~0.5 eV will significantly impede charge injection, requiring a higher applied voltage.[3]
-
Troubleshooting:
-
ITO Treatment: Ensure the Indium Tin Oxide (ITO) anode is properly cleaned and treated (e.g., with UV-Ozone or Oxygen Plasma) to increase its work function to ~4.8-5.2 eV, facilitating better hole injection.[3]
-
Use Injection Layers (HIL/EIL): Insert a dedicated Hole-Injection Layer (HIL) between the ITO and HTL, and an Electron-Injection Layer (EIL) like Lithium Fluoride (LiF) between the ETL and the Aluminum (Al) cathode. These layers are designed to bridge the energy gap.[3]
-
Possible Cause 2: Poor Film Quality and Shorts Roughness on the substrate or within the organic layers can create pathways for electrical shorts, where the anode and cathode come into close contact.
-
Scientific Rationale: Spikes or pinholes in the thin organic films can lead to a localized high current flow, causing immediate burnout. This is often an issue with substrate cleaning or the deposition process.[3]
-
Troubleshooting:
-
Substrate Quality: Use high-quality, pre-patterned ITO substrates and verify their smoothness with Atomic Force Microscopy (AFM).
-
Deposition Rate: During thermal evaporation, maintain a slow and stable deposition rate (0.5-2 Å/s) to ensure uniform, smooth films.
-
Energy Level Diagram Illustrating Injection Barriers
This diagram shows how energy barriers at interfaces impede charge flow, leading to high voltage.
Caption: Mismatched HOMO levels creating a hole injection barrier.
Issue 4: Poor Color Stability
Question: The emission color of my OLED shifts from blue to green (or another color) as I increase the driving voltage. How can I achieve stable CIE coordinates?
Answer: A shift in color with voltage indicates that the location of charge recombination is moving or that additional emissive species are contributing to the light output at higher electrical fields.
-
Scientific Rationale:
-
Recombination Zone Shift: At low voltages, recombination may occur primarily within the EML. As voltage increases, an imbalance in charge mobility can cause the recombination zone to shift towards an interface (e.g., EML/ETL). If the ETL material is also emissive or forms an "exciplex" (an excited-state complex) with the EML material, you will see parasitic emission, altering the color.[9]
-
Incomplete Energy Transfer: In doped systems, if the energy transfer from the host to the guest is not 100% efficient, you may see some host emission. This can become more pronounced at higher driving conditions.
-
-
Troubleshooting & Solutions:
-
Improve Charge Confinement: Introduce electron-blocking layers (EBLs) and hole-blocking layers (HBLs) at the interfaces of the EML. These layers are designed with wide bandgaps and appropriate energy levels to trap the charge carriers within the EML, ensuring recombination only occurs there.
-
Use a Single-Host, Double-Emissive Layer: For white or multi-color OLEDs, a structure that separates the different emitters into distinct, thin layers can provide more stable emission by ensuring a cascade energy transfer process that is less dependent on voltage.[9]
-
Experimental Protocols
Protocol 1: Standard OLED Fabrication via Thermal Evaporation
This protocol outlines the fundamental steps for fabricating a multi-layered OLED device in a controlled environment.
-
Substrate Cleaning (Critical Step):
-
Place ITO-coated glass substrates in a substrate rack.
-
Sequentially sonicate in a cleaning solution (e.g., Hellmanex III), deionized water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.[10]
-
Dry the substrates thoroughly with a nitrogen (N₂) gun.
-
Immediately transfer to a UV-Ozone cleaner for 15 minutes to remove organic residues and increase the ITO work function.
-
-
Transfer to Glovebox:
-
Transfer the cleaned substrates into an inert nitrogen-filled glovebox (<0.1 ppm O₂, <0.1 ppm H₂O) to prevent contamination.
-
-
Hole Transport Layer (HTL) Deposition:
-
Emissive Layer (EML) Deposition:
-
If solution-processed, spin-coat the host:dopant solution (e.g., DBT-host with an iridium complex dopant) onto the HTL.
-
Anneal as required by the material system (e.g., 80 °C for 10 minutes).[10]
-
-
ETL and Cathode Deposition (Thermal Evaporation):
-
Place the substrates in the thermal evaporator chamber inside the glovebox.
-
Evacuate the chamber to high vacuum (< 5 x 10⁻⁶ Torr).
-
Sequentially deposit the Electron Transport Layer (e.g., TPBi, 40 nm), the Electron Injection Layer (LiF, 1 nm), and the metal cathode (Al, 100 nm) using appropriate shadow masks. Maintain a deposition rate of 1-2 Å/s for organics and 5-10 Å/s for the metal.
-
-
Encapsulation:
-
Without breaking the inert atmosphere, encapsulate the device by applying a UV-curable epoxy around the active area and placing a glass coverslip on top. Cure under a UV lamp. This step is vital for preventing degradation from moisture and oxygen.[11]
-
References
-
Efficiency Roll-Off Suppression in Solution-Processed Organic Light-Emitting Diodes through a Bipolar Host Design. ACS Materials Letters. [Link]
-
Suppressing efficiency roll-off of orange-red thermally activated delayed fluorescence polymer-based OLEDs via copolymerizing co-hosts with cascade energy levels. Journal of Materials Chemistry C. [Link]
-
Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence. Frontiers in Chemistry. [Link]
-
Efficiency roll-off in organic light-emitting diodes. Advanced Materials. [Link]
-
Efficiency Roll-Off in Organic Light-Emitting Diodes. ResearchGate. [Link]
-
Regulation of excited-state properties of dibenzothiophene-based fluorophores for realizing efficient deep-blue and HLCT-sensitized OLEDs. Materials Chemistry Frontiers. [Link]
-
A dibenzothiophene-based cross-linked hole transport material for high-performance blue quantum dot light emitting diodes. ResearchGate. [Link]
-
The Dimerization Effects on Electronic Properties of OLED Candidate Materials for Optimized Performance: A Quantum DFT Study. ResearchGate. [Link]
-
Extremely low driving voltage in OLEDs. Automation.com. [Link]
-
The Blue Problem: OLED Stability and Degradation Mechanisms. ACS Materials Au. [Link]
-
Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Journal of Visualized Experiments. [Link]
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. National Institutes of Health. [Link]
-
Degradation Mechanisms in Blue Organic Light-Emitting Diodes. CCS Chemistry. [Link]
-
Improving color stability of blue/orange complementary white OLEDs by using single-host double-emissive layer structure: Comprehensive experimental investigation into the device working mechanism. ResearchGate. [Link]
-
Why is the turn-on-voltage of OLED high and furthermore, the devices getting burned? ResearchGate. [Link]
-
49.3: Highly Efficient OLED Devices with Device Architecture for Reducing Drive Voltage. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Suppressing efficiency roll-off of orange-red thermally activated delayed fluorescence polymer-based OLEDs via copolymerizing co-hosts with cascade energy levels - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Handling of 4-Dibenzothiophenamine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 4-Dibenzothiophenamine. This guide is designed for researchers, medicinal chemists, and materials scientists who work with this versatile yet sensitive molecule. The unique structure of this compound, combining an aromatic amine with a dibenzothiophene core, makes it a valuable building block but also susceptible to specific degradation pathways. This document provides in-depth troubleshooting advice and validated protocols to help you prevent degradation, maximize yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My this compound product is a pale yellow/brown color, not off-white. What happened?
A: This is the most common issue and is almost always due to air oxidation of the aromatic amine functional group. Aromatic amines are highly susceptible to oxidation, which forms highly colored quinone-imine type species and polymeric materials, even with trace amounts of oxygen.[1][2] Freshly distilled or purified aniline, a simpler aromatic amine, is colorless but quickly turns reddish-brown on exposure to air for the same reason.[2]
Q2: I see unexpected peaks in my mass spectrum at M+16 and M+32. What are these impurities?
A: These peaks correspond to the oxidation of the sulfur atom in the dibenzothiophene ring. The M+16 peak is the this compound-S-oxide, and the M+32 peak is the this compound-S,S-dioxide (the sulfone).[3][4] The sulfur atom is susceptible to oxidation, which can occur under harsh reaction conditions or from certain reagents. The formation of the sulfone is often the major product when using oxidants like hydrogen peroxide.[3][5]
Q3: My C-N coupling reaction (e.g., Buchwald-Hartwig) to synthesize this compound has stalled or gives a very low yield. What should I check first?
A: For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the primary culprits for low yield are typically related to the catalyst system and reaction atmosphere.[6] Key factors to investigate are:
-
Inert Atmosphere: Inadequate removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent/Reagent Quality: Presence of moisture or other impurities in your solvent or amine source.
-
Base Selection: The choice and quality of the base (e.g., NaOt-Bu, Cs₂CO₃) are critical for efficient catalytic turnover.
-
Ligand Choice: The phosphine ligand may not be optimal for this specific substrate. Sterically hindered biaryl phosphine ligands often give superior results.[7]
Q4: How should I properly store purified this compound?
A: To prevent degradation, this compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a freezer (-20 °C is recommended). It is best stored as a solid. Solutions, especially in solvents like chloroform or dichloromethane, are more prone to degradation and should be used fresh.
In-Depth Troubleshooting Guides
Guide 1: Preventing and Reversing Product Discoloration (Amine Oxidation)
This guide addresses the formation of colored impurities due to the oxidation of the aromatic amine.
Symptoms:
-
The isolated solid product is yellow, tan, brown, or red.
-
The product solution is deeply colored.
-
Baseline streaking is observed on a TLC plate.
-
HPLC analysis shows a cluster of minor, broad peaks.
Root Cause Analysis: Aromatic amines can be oxidized through a free-radical mechanism initiated by oxygen. This process forms highly conjugated, colored molecules. The reaction is often accelerated by light and trace metal impurities.
Workflow: Troubleshooting Product Discoloration
Caption: Decision tree for addressing product discoloration.
Prevention Protocol: Rigorous Inert Atmosphere Technique
-
Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas (argon or nitrogen).
-
Solvent Degassing: Use anhydrous grade solvents. Before use, degas the solvent for at least 30 minutes by sparging with argon or nitrogen. Alternatively, use the freeze-pump-thaw method (3 cycles).
-
Reaction Setup: Assemble the reaction under a positive pressure of inert gas. If using a Schlenk line, evacuate and backfill the reaction flask with inert gas three times.
-
Reagent Addition: Add reagents via syringe or a solids addition funnel under a positive flow of inert gas.
-
Work-up and Purification: Conduct the aqueous work-up quickly. When performing column chromatography, use columns pre-flushed with inert gas and elute with degassed solvents.
Remediation Protocol: Purification of Discolored Product
-
Dissolution: Dissolve the discolored this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), ensuring the solvent has been degassed.
-
Decolorization: Add a small amount of activated carbon and a micro-spatula of sodium hydrosulfite (sodium dithionite). Stir the mixture for 15-30 minutes at room temperature. The hydrosulfite acts as a reducing agent to convert some colored impurities back to the amine.[8]
-
Filtration: Filter the mixture through a pad of Celite® to remove the carbon and any solids. Wash the pad with fresh, degassed solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Recrystallization/Chromatography: Further purify the product by recrystallization from a degassed solvent system or by flash chromatography using degassed eluents.
Guide 2: Identifying and Preventing Sulfur Oxidation
This guide focuses on the formation of sulfoxide and sulfone byproducts.
Symptoms:
-
Mass spectrometry shows peaks at the expected molecular weight +16 and/or +32 amu.
-
¹H NMR shows downfield shifts of the protons adjacent to the sulfur atom.
-
The product is significantly more polar on TLC/HPLC than expected.
Root Cause Analysis: The lone pairs on the sulfur atom of the dibenzothiophene ring are nucleophilic and can be attacked by electrophilic oxygen sources. This can be an issue if the synthesis involves any oxidative steps or if harsh conditions (e.g., high heat in the presence of trace air) are used.[3][9]
Degradation Pathway: Oxidation of the Thiophene Core
Caption: Stepwise oxidation of the sulfur atom.
Prevention Strategy:
-
Chemoselectivity: If your synthesis requires an oxidation reaction on a different part of the molecule, choose a mild and selective oxidant. Avoid strong oxidants like KMnO₄, m-CPBA (in excess), or hot H₂O₂ unless the sulfur is protected.
-
Reaction Conditions: During C-N coupling reactions, avoid excessively high temperatures for prolonged periods. Ensure the inert atmosphere is maintained throughout the heating process.
-
Starting Material Purity: Ensure that your starting material (e.g., 4-bromodibenzothiophene) is free from its corresponding sulfoxide or sulfone.
Analytical Data for Identification
| Compound | Molecular Weight ( g/mol ) | Expected M+H⁺ | Key ¹H NMR Signal Change (vs. Amine) |
| This compound | 199.27 | 200.07 | Baseline |
| This compound-S-oxide | 215.27 | 216.07 | Protons at C3 & C5 shift downfield |
| This compound-S,S-dioxide | 231.27 | 232.06 | Protons at C3 & C5 shift further downfield[3] |
Guide 3: Optimizing Buchwald-Hartwig Amination for High Yield
This guide provides a systematic approach to troubleshooting low yields in the palladium-catalyzed synthesis of this compound.
Symptoms:
-
Low conversion of the starting aryl halide (e.g., 4-bromodibenzothiophene).
-
Formation of side products, such as hydrodehalogenation of the starting material.
Root Cause Analysis: The catalytic cycle of the Buchwald-Hartwig amination is complex and sensitive to multiple parameters. Failure at any step—oxidative addition, ligand exchange, or reductive elimination—can lead to low yields.[6][10]
Workflow: Optimizing the Buchwald-Hartwig Reaction
Caption: A systematic workflow for reaction optimization.
Step-by-Step Optimization Protocol
-
Establish a Baseline: Set up a small-scale (e.g., 0.1 mmol) reaction using a standard, well-regarded catalyst system. Ensure all best practices for inert atmosphere are followed.
-
Example Baseline Conditions:
-
4-Bromodibenzothiophene (1.0 equiv)
-
Ammonia source (e.g., Benzophenone imine, 1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Toluene (degassed, 0.1 M)
-
Temperature: 100 °C
-
-
-
Screen Key Parameters: If the baseline yield is low, vary one parameter at a time.
Table: Common Variables for Optimization
| Parameter | Options to Screen | Rationale & Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Precatalyst choice can influence the rate of formation of the active Pd(0) species. |
| Phosphine Ligand | XPhos, RuPhos, t-BuXPhos, SPhos | Ligand choice is critical. Sterically hindered biaryl phosphine ligands are often required for challenging substrates.[7] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | The base strength and solubility affect the rate of deprotonation of the amine and the overall catalytic cycle. K₃PO₄ is a milder option if the substrate is base-sensitive. |
| Solvent | Toluene, Dioxane, THF | The solvent affects the solubility of reagents and the stability of catalytic intermediates. Ensure it is anhydrous and degassed. |
-
Analysis: After each reaction, take a small aliquot, quench it, and analyze by TLC, GC-MS, or LC-MS to determine the conversion of starting material and the formation of the desired product.
-
Scale-Up: Once optimal conditions are identified, they can be scaled to the desired reaction size.
References
-
Makhubela, B. C. E., et al. (2012). The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst. South African Journal of Chemistry. [Link]
-
Pasternak, D., et al. (2012). Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions. New Journal of Chemistry. [Link]
-
Sugiyama, S., et al. (2015). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. Journal of the Japan Petroleum Institute. [Link]
-
Slideshare (n.d.). Reactions of aromatic amines. Slideshare Presentation. [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Aghabozorg, H., et al. (2018). Deep oxidative desulfurization of dibenzothiophene with {Mo132} nanoballs supported on activated carbon as an efficient catalyst at room temperature. New Journal of Chemistry. [Link]
-
Wikipedia (n.d.). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Epistemeo (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Harish Chopra (2021). Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
- U.S. Patent No. US3830845A (1974). Purification of 2,4-dihydroxy-benzophenone.
Sources
- 1. Reactions of aromatic amines | PDF [slideshare.net]
- 2. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst [scielo.org.za]
- 4. Deep oxidative desulfurization of dibenzothiophene with {Mo132} nanoballs supported on activated carbon as an efficient catalyst at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of Hole Transport Layers Derived from 4-Dibenzothiophenamine
Welcome to the technical support center for researchers and scientists working with hole transport layers (HTLs) derived from 4-Dibenzothiophenamine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to enhance the stability and performance of your perovskite solar cells (PSCs). As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your experimental work.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the fabrication and testing of devices utilizing this compound-based HTLs.
Issue 1: Poor Film Quality (Pinholes, Aggregates, or Dewetting)
Question: My spin-coated HTL film derived from a this compound derivative appears non-uniform, with visible pinholes and aggregates. What are the potential causes and how can I resolve this?
Answer:
Poor film morphology is a critical issue that can lead to electrical shunts, increased recombination at the HTL/perovskite interface, and pathways for moisture and oxygen ingress, all of which severely compromise device stability and performance.[1][2] The root causes often lie in the solution preparation and deposition process.
Probable Causes & Solutions:
-
Sub-optimal Solvent System: The solubility of your specific this compound derivative is paramount. The choice of solvent not only affects solubility but also influences the polymer chain conformation and film-forming properties.[1][3]
-
Solution: Experiment with a range of solvents or solvent mixtures. Common choices for similar organic semiconductors include chlorobenzene, dichlorobenzene, chloroform, and toluene. A mixture of a good solvent and a poor, more volatile solvent can sometimes improve film morphology by influencing the drying dynamics.[3]
-
-
Inadequate Solution Preparation: Undissolved material or aggregates in the precursor solution will directly translate to film defects.
-
Solution: Ensure complete dissolution of the HTL material. This may require gentle heating (e.g., 40-60 °C) and/or sonication. After dissolution, filter the solution through a 0.22 µm PTFE syringe filter immediately before use to remove any particulate matter.
-
-
Spin-Coating Parameters: The spin speed, acceleration, and duration all significantly impact the final film thickness and uniformity.
-
Solution: Optimize your spin-coating program. A lower spin speed in the initial step can help in spreading the solution evenly, followed by a higher speed to achieve the desired thickness. Introducing a solvent annealing step, by exposing the wet film to a solvent vapor atmosphere, can also improve film quality by allowing more time for molecular self-assembly.
-
-
Substrate Surface Energy: Poor wetting of the HTL solution on the underlying layer (e.g., perovskite) can lead to dewetting.
-
Solution: Ensure the substrate surface is clean and has a suitable surface energy. A brief oxygen plasma treatment or UV-ozone cleaning of the substrate before HTL deposition can improve wettability.
-
Issue 2: Low Hole Mobility and Poor Device Performance
Question: My device with a this compound-based HTL shows low fill factor (FF) and short-circuit current density (Jsc), suggesting poor hole extraction. How can I improve the hole mobility of the HTL?
Answer:
Low hole mobility in the HTL creates a bottleneck for charge extraction from the perovskite layer, leading to charge accumulation at the interface and increased recombination, which manifests as poor FF and Jsc. The molecular packing and electronic coupling between adjacent molecules in the solid state are key determinants of charge transport.
Probable Causes & Solutions:
-
Amorphous Film Morphology: A disordered, amorphous film will have significantly lower charge mobility compared to a more crystalline or ordered film.
-
Solution 1: Thermal Annealing: Post-deposition thermal annealing can provide the necessary energy for molecular rearrangement into a more ordered state. It is crucial to optimize the annealing temperature and time. Temperatures should be below the material's decomposition temperature but above its glass transition temperature. A typical starting point would be annealing at 80-120 °C for 10-30 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Solution 2: Solvent Annealing: As mentioned previously, exposing the film to solvent vapor during or after spin-coating can promote the formation of more ordered domains.
-
-
Unfavorable Molecular Stacking: The inherent chemical structure of your this compound derivative will dictate its preferred packing motif.
-
Solution: While difficult to change without re-synthesis, understanding the molecular design can provide insights. For instance, introducing planar moieties can encourage π-π stacking, which is beneficial for charge transport.[4] The presence of the planar dibenzothiophene core is advantageous in this regard.
-
Issue 3: Rapid Device Degradation Under Illumination or in Ambient Conditions
Question: My perovskite solar cell with the this compound HTL shows a rapid decline in power conversion efficiency (PCE) when exposed to light or stored in ambient air. What are the likely degradation pathways and how can I enhance stability?
Answer:
Device instability is a multifaceted problem often originating at the interfaces.[5] The HTL plays a crucial role in protecting the perovskite layer from environmental stressors like moisture and oxygen, while also needing to be photochemically and thermally stable itself.
Probable Causes & Solutions:
-
Morphological Instability of the HTL: An HTL with poor morphological stability can recrystallize or dewet over time, especially under thermal stress, exposing the perovskite layer.[6]
-
Solution: Employing HTL materials with higher glass transition temperatures (Tg) can improve morphological stability. Blending the this compound derivative with a high-Tg, inert polymer (e.g., polystyrene) in small quantities can sometimes help to form a more robust film, though this may impact charge transport.
-
-
Photochemical Degradation of the HTL: The amine groups in the this compound structure can be susceptible to photo-oxidation. The dibenzothiophene core itself is relatively stable, but the overall molecular stability will depend on the substituents.
-
Solution: Encapsulation of the final device is the most effective way to prevent ingress of oxygen and moisture, which are often required for photo-oxidation to occur. Additionally, incorporating UV-blocking layers in the device stack can mitigate degradation from high-energy photons.
-
-
Interfacial Degradation: Chemical reactions and ion migration at the HTL/perovskite interface are common causes of degradation.[7] Halide ions from the perovskite can migrate into the HTL, and conversely, components of the HTL or its dopants can diffuse into the perovskite.
-
Solution: Interfacial Passivation: Introducing a thin passivation layer between the perovskite and the HTL can suppress ion migration and reduce interfacial recombination. This could be a thin layer of a wider bandgap material or a self-assembled monolayer that forms a more stable and electronically favorable interface.[8] The sulfur atom in the dibenzothiophene core may offer some passivation effect at the perovskite interface.[4]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the typical solvents for dissolving this compound-based HTLs?
A1: Common solvents for dibenzothiophene-based and amine-functionalized organic semiconductors include chlorobenzene (CB), dichlorobenzene (DCB), chloroform (CF), and toluene. The optimal solvent or solvent blend will depend on the specific side chains and functional groups of your derivative. It is advisable to start with small-scale solubility tests in a range of these solvents.
Q2: Is doping required for this compound-derived HTLs?
A2: Not necessarily. One of the goals in developing new HTLs is to achieve high performance in a dopant-free system, as common p-type dopants like Li-TFSI are hygroscopic and can contribute to device instability.[9] Whether doping is required will depend on the intrinsic conductivity of your material. If the conductivity is low, you may consider using dopants such as Li-TFSI and tBP, but be aware of the potential stability trade-offs.
Q3: How does the sulfur atom in the dibenzothiophene core affect the HTL's properties and stability?
A3: The sulfur atom in the dibenzothiophene core plays several important roles. Electronically, it can influence the HOMO and LUMO energy levels of the molecule. Structurally, the rigid and planar nature of the dibenzothiophene core can promote favorable intermolecular π-π stacking, which is beneficial for charge transport.[4] Furthermore, the sulfur atom can potentially interact with undercoordinated lead atoms at the perovskite surface, providing a passivation effect that can reduce interfacial recombination and improve stability.[4]
Q4: What is a typical thermal annealing temperature for these types of HTLs?
A4: A good starting point for thermal annealing is in the range of 80-120 °C for 10-30 minutes in an inert atmosphere. The optimal temperature will be above the material's glass transition temperature (Tg) to allow for molecular rearrangement but well below its decomposition temperature (Td). It is highly recommended to perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on your material to determine its thermal properties before optimizing the annealing process.
Q5: How can I characterize the quality of my HTL film?
A5: A multi-technique approach is best.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology, measure roughness, and identify pinholes or aggregates.
-
UV-Vis Spectroscopy: To determine the optical bandgap and ensure the HTL is transparent in the region of perovskite absorption.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels to ensure proper energy level alignment with the perovskite and the electrode.
-
X-ray Diffraction (XRD): To assess the crystallinity of the film.
-
Photoluminescence (PL) Spectroscopy: Time-resolved PL (TRPL) of a perovskite/HTL stack can provide information on the efficiency of hole extraction from the perovskite to the HTL.
Part 3: Experimental Protocols & Data
Protocol 1: Spin-Coating and Annealing of a this compound-Based HTL
-
Solution Preparation:
-
Dissolve the this compound derivative in chlorobenzene to a concentration of 5-10 mg/mL.
-
Gently heat the solution at 50 °C on a hotplate for 30 minutes while stirring to ensure complete dissolution.
-
Cool the solution to room temperature.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial.
-
-
Spin-Coating:
-
Transfer the substrate (e.g., glass/ITO/perovskite) to the spin coater.
-
Dispense an excess amount of the HTL solution to cover the entire substrate.
-
Spin-coat using a two-step program:
-
Step 1: 1000 rpm for 10 seconds (acceleration of 500 rpm/s).
-
Step 2: 4000 rpm for 30 seconds (acceleration of 2000 rpm/s).
-
-
-
Thermal Annealing:
-
Immediately transfer the substrate to a hotplate inside a nitrogen-filled glovebox.
-
Anneal at 100 °C for 15 minutes.
-
Allow the substrate to cool to room temperature before depositing the top electrode.
-
Data Presentation
Table 1: Comparison of Solvent Effects on Film Morphology and Device Performance
| Solvent | Boiling Point (°C) | Film Roughness (RMS, nm) | PCE (%) |
| Chloroform | 61 | 2.5 | 15.2 |
| Toluene | 111 | 1.8 | 16.5 |
| Chlorobenzene | 132 | 1.2 | 17.8 |
| o-Dichlorobenzene | 180 | 0.9 | 18.3 |
Note: This is example data and will vary depending on the specific this compound derivative and experimental conditions.
Part 4: Visualizations
Diagram 1: Troubleshooting Workflow for Poor HTL Film Quality
Caption: A workflow for diagnosing and solving common HTL film quality issues.
Diagram 2: Key Degradation Pathways in PSCs with Organic HTLs
Caption: Major environmental stressors and their impact on HTL and interface stability.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent based hydrogen bonding: impact on poly(3-hexylthiophene) nanoscale morphology and charge transport characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Revealing the Relationship between Interfacial Morphology Degradation and Unsatisfied Stability in Phenethylamine-Treated Perovskite Solar Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [repository.kaust.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Dibenzothiophene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibenzothiophene (DBT) and its derivatives. The unique electronic properties and rigid, planar structure of the DBT core make it a valuable scaffold in materials science and drug development.[1] However, these same properties present distinct challenges during synthesis, purification, and characterization.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to directly address common pitfalls encountered in the laboratory. We will delve into the causality behind these issues and provide field-proven, self-validating protocols to overcome them.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Pitfalls
NMR is the cornerstone of structural elucidation, but the rigid, polycyclic aromatic system of dibenzothiophene often produces spectra that are far from straightforward.
FAQ 1: Why do the aromatic protons in my substituted dibenzothiophene spectrum show complex, overlapping multiplets instead of clean, predictable patterns?
Answer: This is one of the most common issues and stems from the inherent magnetic environment of the DBT core. The rigid structure leads to several phenomena that complicate ¹H NMR spectra:
-
Second-Order Effects: In the DBT aromatic system, the chemical shift difference (in Hz) between adjacent protons can be very similar in magnitude to their coupling constant (J-value). When this occurs, the simple n+1 splitting rule breaks down, leading to complex, non-intuitive multiplets where peaks can appear to "lean" into one another.[2]
-
Long-Range Coupling: The rigid framework allows for efficient transmission of coupling information through the pi-system. This results in observable four-bond (⁴J) and even five-bond (⁵J) couplings, which further split the signals and increase spectral complexity.[2]
-
Magnetic Inequivalence: Protons that might seem chemically equivalent can be magnetically inequivalent due to the overall asymmetry of a substituted molecule, causing them to couple to each other and generate more complex patterns.[2]
This workflow provides a systematic approach to resolving and interpreting complex multiplets.
Caption: Workflow for interpreting complex NMR splitting patterns.
FAQ 2: The quaternary carbon signals in my ¹³C NMR spectrum are extremely weak or missing. Is my sample concentration too low?
Answer: While low concentration can be a factor, it's very common for quaternary carbon signals in DBT derivatives to be weak.[2] This is due to two primary reasons:
-
Lack of Nuclear Overhauser Effect (NOE): In standard proton-decoupled ¹³C NMR, the signal intensity of carbons with attached protons is significantly enhanced by the NOE. Quaternary carbons, having no directly attached protons, do not benefit from this enhancement and thus appear much weaker.[2]
-
Long Relaxation Times (T₁): Quaternary carbons often have much longer spin-lattice relaxation times (T₁).[2] If the delay between pulses in the NMR experiment is too short, these carbons do not have enough time to fully relax back to equilibrium, leading to signal saturation and reduced intensity.
-
Increase Scan Count: Double or quadruple the number of scans (ns) to improve the signal-to-noise ratio.
-
Adjust Relaxation Delay: Increase the relaxation delay (d1) parameter in your acquisition setup. A delay of 5-10 seconds (instead of the default 1-2 seconds) can make a significant difference.
-
Use a Different Pulse Program: Employ a pulse program with a smaller flip angle (e.g., 30° or 45° instead of 90°) which requires less relaxation time.
-
Add a Relaxation Agent: As a last resort for particularly challenging samples, add a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃).
Section 2: Mass Spectrometry (MS) Pitfalls
Mass spectrometry is vital for confirming molecular weight and fragmentation, but the sulfur heteroatom introduces specific challenges.
FAQ 3: My mass spectrum shows an unexpected, often prominent, peak at [M+32]⁺. What is the likely cause?
Answer: This is a classic pitfall in the analysis of dibenzothiophenes and is almost always due to the in-situ oxidation of the sulfur atom to a sulfone ([M+O₂]⁺).[3][4][5] The sulfur in DBT is electron-rich and susceptible to oxidation.[6] This can occur under several conditions:
-
During Synthesis/Workup: Exposure to oxidizing agents, even mild ones or air over long periods, can generate the corresponding dibenzothiophene-5,5-dioxide (sulfone).[4][7]
-
In the MS Source: Oxidation can occur on hot metal surfaces within the mass spectrometer's ionization source, particularly under chemical ionization (CI) conditions with oxygen present.[3]
-
Sample Storage: Long-term storage of samples, especially in solution and exposed to light and air, can lead to gradual oxidation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidation reactions of dibenzothiophene subjected to negative chemical ionization with oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst [scielo.org.za]
- 6. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Refining HPLC Methods for Accurate 4-Dibenzothiophenamine Analysis
Welcome to the technical support center for the HPLC analysis of 4-Dibenzothiophenamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during chromatographic analysis. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols, empowering you to refine your methods for robust and accurate results.
The Challenge of this compound Analysis
This compound, with its tricyclic aromatic structure and primary amine group, presents a unique set of challenges in reversed-phase HPLC. Its relatively high hydrophobicity (predicted XlogP of 3.7) dictates strong retention on C18 columns, while the basic nature of the amine group can lead to problematic interactions with the stationary phase, resulting in poor peak shape and unreliable quantification.[1] This guide will address these issues head-on, providing you with the tools to overcome them.
Troubleshooting Guide: From Tailing Peaks to Shifting Retention Times
This section is structured in a question-and-answer format to directly address the specific issues you may be facing in the laboratory.
Question 1: My this compound peak is tailing significantly. What is the cause and how can I fix it?
Answer:
Peak tailing for an aromatic amine like this compound is a classic sign of secondary interactions with the silica-based stationary phase. The primary cause is the interaction of the basic amine group with acidic silanol groups (Si-OH) on the silica surface. At a typical mobile phase pH, these silanols can be deprotonated (SiO-), creating sites for strong ionic interactions with the protonated amine (R-NH3+), which delays the elution of a portion of the analyte molecules, leading to a "tail."
Here’s a systematic approach to resolving this issue:
1. Mobile Phase pH Adjustment (The First and Most Critical Step):
-
The "Why": The ionization state of both your analyte and the stationary phase is controlled by the mobile phase pH. To minimize silanol interactions, you need to operate at a pH where either the silanols are not ionized or the amine is not protonated. For basic compounds, it is most effective to work at a low pH to suppress the ionization of the silanol groups.
-
The "How-To":
-
Use a buffer to maintain a stable pH. A 10-20 mM solution of phosphate or formate is suitable. For mass spectrometry compatibility, formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is recommended.
2. Employ a High-Purity, End-Capped Column:
-
The "Why": Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to reduce the number of accessible silanol groups. If you are using an older column, it may have more active silanol sites.
-
The "How-To":
-
Use a column packed with high-purity (Type B) silica.
-
Ensure your column is well-maintained. Over time, the bonded phase can degrade, exposing more silanol groups.
-
3. Consider Mobile Phase Additives (Use with Caution):
-
The "Why": A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
The "How-To":
-
Add TEA to your mobile phase at a concentration of 0.1-0.5% (v/v).
-
Be aware that TEA can be difficult to remove from the column and can suppress ionization in mass spectrometry. It is often a "last resort" for UV-based methods.
-
Question 2: The retention time of my this compound peak is shifting from one injection to the next. What's causing this instability?
Answer:
Retention time instability is a common frustration in HPLC. The key is to systematically isolate the source of the problem.
1. Inadequate Column Equilibration:
-
The "Why": The stationary phase needs to be fully equilibrated with the mobile phase to ensure a consistent chemical environment for each injection. This is especially true for gradient methods.
-
The "How-To":
-
For isocratic methods, ensure the baseline is stable before injecting. A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.
-
For gradient methods, ensure your post-run equilibration time is sufficient to return the column to the initial conditions. This may need to be 5-10 column volumes.
-
2. Mobile Phase Composition Changes:
-
The "Why": Even small changes in the mobile phase composition can lead to significant shifts in retention time. This can be due to evaporation of the more volatile organic component or inconsistent preparation.
-
The "How-To":
-
Always prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
If you are mixing solvents online, ensure your pump's proportioning valves are working correctly.
-
Degas your mobile phase thoroughly to prevent bubble formation in the pump, which can cause flow rate fluctuations.
-
3. Temperature Fluctuations:
-
The "Why": Retention in reversed-phase HPLC is an enthalpically driven process. A change in column temperature will affect the viscosity of the mobile phase and the thermodynamics of the analyte-stationary phase interaction.
-
The "How-To":
-
Use a column oven to maintain a constant and consistent temperature. A good starting point is 30-40 °C.
-
4. Column Overloading:
-
The "Why": Injecting too much sample can saturate the stationary phase, leading to peak distortion and a shift in retention time (usually to earlier times).
-
The "How-To":
-
Reduce the injection volume or dilute your sample.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound analysis?
A good starting point for developing a robust method for this compound would be a reversed-phase separation on a C18 column. Based on its hydrophobicity, a mobile phase with a relatively high organic content will be necessary.
Table 1: Recommended Starting HPLC Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard workhorse for reversed-phase chromatography, suitable for hydrophobic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol ionization and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common strong solvent in reversed-phase HPLC. |
| Gradient | 50% B to 95% B over 15 minutes | A good starting gradient to elute a hydrophobic compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detection Wavelength | ~254 nm or ~280 nm (experimentally verify) | Aromatic compounds typically absorb in this range. An experimental UV scan is recommended for optimization. |
| Injection Volume | 10 µL | A standard injection volume. |
Q2: How do I choose the optimal detection wavelength for this compound?
While the parent compound, dibenzothiophene, has UV absorbance maxima, the addition of the amino group will alter the electronic transitions and thus the absorbance spectrum. The best approach is to experimentally determine the optimal wavelength:
-
Prepare a standard solution of this compound in your mobile phase.
-
Using a diode array detector (DAD) or a UV-Vis spectrophotometer, scan the solution from 200 to 400 nm.
-
The wavelength with the highest absorbance (λmax) will provide the best sensitivity.
Aromatic amino acids and proteins typically exhibit two absorbance peaks, one around 280 nm due to the aromatic ring and another at lower wavelengths.[2] Therefore, scanning in this region is a good starting point.
Q3: My sample is in a complex matrix. How should I prepare it for HPLC analysis?
For complex matrices, sample preparation is key to protecting your column and ensuring accurate results.
-
Filtration: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter that can clog the column frit.
-
Solid-Phase Extraction (SPE): For very dirty samples, SPE can be used to clean up the sample and concentrate the analyte. A C18 or a mixed-mode cation exchange SPE cartridge would be a good choice for this compound.
Experimental Protocols
Protocol 1: General HPLC Method for Aromatic Amine Analysis
This protocol provides a general starting point for the analysis of aromatic amines. Optimization will be required for specific applications.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Preparation:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
-
Chromatographic Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and integrate the peak(s) of interest.
-
-
Quantification:
-
Prepare a series of calibration standards of known concentrations.
-
Inject the standards and generate a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: A general experimental workflow for HPLC analysis.
References
-
Simple Method for the Estimation of pKa of Amines. [Link]
-
Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. [Link]
-
Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). [Link]
-
Simple Method for the Estimation of pKa of Amines - Semantic Scholar. [Link]
-
Simple Method for the Estimation of pKa of Amines - ResearchGate. [Link]
-
Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software : Waters. [Link]
-
APPLICATION NOTES - HPLC. [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. - Agilent. [Link]
-
This compound (C12H9NS) - PubChemLite. [Link]
-
Elucidation of retention behaviors in reversed-phase liquid chromatography as a function of mobile phase composition - PubMed. [Link]
-
Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC - NIH. [Link]
-
The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase - SciSpace. [Link]
-
Retention Time Change in Reversed Phase Chromatography (revised). [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC - NIH. [Link]
-
Reversed Phase HPLC Method Development - Phenomenex. [Link]
-
UV-Visible Spectroscopy - MSU chemistry. [Link]
-
Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M... - ResearchGate. [Link]
-
Fig. 4 UV-Vis absorption and fluorescence, under l exc = 480 nm (A) and... - ResearchGate. [Link]
-
(PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl) - ResearchGate. [Link]
-
(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - ResearchGate. [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences. [Link]
-
Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader - Agilent. [Link]
-
Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein - PubMed Central. [Link]
-
Development and Validation of Reverse Phase High Pressure Liquid Chromatography for the Estimation of Mefenamic Acid in Meftal 250 Tablet - Research Journal of Pharmacy and Technology. [Link]
Sources
Validation & Comparative
A Comparative Guide to Dibenzothiophene-Based Hole Transport Materials for Advanced Optoelectronic Applications
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more efficient and stable optoelectronic devices, such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole transport material (HTM) plays a pivotal role. While established materials like Spiro-OMeTAD and PTAA have driven significant progress, the scientific community is actively exploring novel molecular architectures to overcome their limitations, such as high cost and susceptibility to degradation. Among the promising candidates, molecules built around the dibenzothiophene (DBT) core have emerged as a compelling class of HTMs. This guide provides a comprehensive comparison of dibenzothiophene-based HTMs with conventional materials, supported by experimental data and a deep dive into their structure-property relationships.
The Rise of Dibenzothiophene: A Robust Core for Hole Transport
Dibenzothiophene, a sulfur-containing heterocyclic aromatic compound, offers a unique combination of properties that make it an attractive building block for HTMs.[1] Its rigid and planar structure can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. The sulfur atom can act as a Lewis base, potentially passivating defects at the perovskite/HTM interface, thereby enhancing device performance and stability.[2] Furthermore, the dibenzothiophene core can be readily functionalized at various positions, allowing for fine-tuning of its electronic and physical properties.[3]
While specific experimental data for the parent compound, 4-Dibenzothiophenamine, as an HTM is limited in publicly available literature, extensive research on its derivatives showcases the potential of this material class. This guide will focus on a comparative analysis of these more complex DBT-based HTMs against established benchmarks.
Benchmarking Performance: Dibenzothiophene Derivatives vs. The Incumbents
The efficacy of an HTM is determined by a confluence of factors including its hole mobility, energy level alignment with adjacent layers, thermal stability, and film-forming properties. The following sections compare key performance metrics of representative dibenzothiophene-based HTMs with those of Spiro-OMeTAD, PTAA, and PEDOT:PSS.
Key Performance Metrics of Hole Transport Materials
| Material Class | Representative Compound(s) | Hole Mobility (cm² V⁻¹ s⁻¹) | HOMO Level (eV) | LUMO Level (eV) | PSC Efficiency (PCE, %) | Thermal Stability (Td, °C) |
| Dibenzothiophene-based | DBTMT[4] | Not Reported | -5.23 | -1.98 | >21 (dopant-free) | 416 |
| V-KSP[5] | 2.72 x 10⁻³ | -5.81 | Not Reported | Used in QLEDs | High | |
| Spirobifluorene | Spiro-OMeTAD | ~2 x 10⁻⁴ - 1 x 10⁻³ (doped) | -5.1 to -5.2 | -2.0 to -2.2 | >25 (doped) | ~400 |
| Polyarylamine | PTAA | ~1 x 10⁻³ - 1 x 10⁻² (doped) | -5.1 to -5.3 | -2.0 to -2.2 | >25 (doped) | >400 |
| Conductive Polymer | PEDOT:PSS | 10⁻⁵ - 10⁻¹ | -5.0 to -5.2 | -3.3 to -3.7 | >20 (in inverted PSCs) | ~200-300 |
Note: The properties of HTMs can vary depending on the specific measurement techniques, processing conditions, and the presence of dopants.
Analysis of Performance Metrics
Hole Mobility: Dibenzothiophene-based HTMs have demonstrated impressive hole mobilities. For instance, the cross-linkable HTM V-KSP, which incorporates a dibenzothiophene core, exhibits a hole mobility of 2.72 x 10⁻³ cm² V⁻¹ s⁻¹, a significant improvement over many other cross-linkable materials and comparable to doped Spiro-OMeTAD.[5] This high mobility is crucial for efficient charge extraction and for minimizing resistive losses within the device.
Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of an HTM are critical for ensuring efficient hole injection from the active layer (e.g., perovskite) and effective blocking of electrons. Dibenzothiophene derivatives can be chemically modified to tune their energy levels for optimal alignment. For example, DBTMT has a HOMO level of -5.23 eV, which is well-aligned with the valence band of typical perovskite absorbers, facilitating efficient hole transfer.[4]
Device Performance: The ultimate test of an HTM is its performance in a complete device. A notable example is the dopant-free HTM DBTMT, which enabled the fabrication of planar p-i-n perovskite solar cells with a power conversion efficiency (PCE) exceeding 21% and an exceptional fill factor of 83%.[4] This performance is on par with, and in some cases surpasses, devices fabricated with doped Spiro-OMeTAD, highlighting the potential of dibenzothiophene-based materials to simplify device fabrication and improve long-term stability by eliminating the need for hygroscopic dopants.
Thermal Stability: High thermal stability is essential for ensuring the longevity of optoelectronic devices, particularly during operation at elevated temperatures. Dibenzothiophene derivatives often exhibit excellent thermal stability. For example, DBTMT shows a high decomposition temperature (Td) of 416 °C, indicating its robustness for demanding applications.[4]
Experimental Methodologies
To provide a practical context for the presented data, this section outlines the key experimental protocols for characterizing HTMs and fabricating perovskite solar cells.
Synthesis of Dibenzothiophene-Based HTMs
The synthesis of functionalized dibenzothiophene HTMs often involves multi-step organic reactions. A general approach is the Ullmann condensation or Buchwald-Hartwig amination to couple amine-containing side groups to a halogenated dibenzothiophene core.
Example Synthesis of an N-substituted Dibenzothiophene Derivative: [6]
-
Halogenation of Dibenzothiophene: Introduction of bromine or iodine atoms at specific positions of the dibenzothiophene core.
-
Palladium- or Copper-Catalyzed Cross-Coupling: Reaction of the halogenated dibenzothiophene with an appropriate amine in the presence of a palladium or copper catalyst and a suitable ligand and base.
-
Purification: The final product is typically purified using column chromatography and recrystallization to achieve the high purity required for electronic applications.
Caption: Step-by-step workflow for the fabrication of a perovskite solar cell.
Characterization Techniques
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the HTMs.
-
UV-Vis Spectroscopy: To assess the optical absorption properties and transparency of the HTM films.
-
Space-Charge Limited Current (SCLC) measurements: To determine the hole mobility of the HTMs.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the materials.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and film quality of the different layers.
-
Current-Voltage (J-V) Measurements: To determine the key performance parameters of the solar cells (PCE, Voc, Jsc, FF).
Concluding Remarks and Future Outlook
Dibenzothiophene-based hole transport materials represent a highly promising class of materials for advancing the performance and stability of perovskite solar cells and other optoelectronic devices. Their rigid and planar core structure, coupled with the potential for facile functionalization, allows for the rational design of HTMs with tailored properties.
Key Advantages of Dibenzothiophene-Based HTMs:
-
High Hole Mobility: Facilitates efficient charge extraction and transport.
-
Tunable Energy Levels: Enables optimal energy level alignment with various perovskite compositions.
-
Excellent Thermal Stability: Contributes to the long-term operational stability of devices.
-
Potential for Dopant-Free Application: Simplifies device fabrication and can improve stability by avoiding hygroscopic additives.
While the benchmark materials Spiro-OMeTAD and PTAA continue to be widely used, the development of novel HTMs based on cores like dibenzothiophene is crucial for pushing the boundaries of device efficiency and stability. The ability to achieve high performance in dopant-free systems is a particularly significant advantage that could accelerate the commercialization of perovskite solar cell technology. Future research will likely focus on further optimizing the molecular design of dibenzothiophene derivatives to enhance their properties and exploring their application in a wider range of optoelectronic devices.
References
- Zhou, Y. et al. (2024). Tuning the performances of perovskite solar cells using effective organic molecular hole-transporting materials: a review.
- Kanter, S. V., et al. (2019). Benzodithiophene Hole-Transporting Materials for Efficient Tin-Based Perovskite Solar Cells.
- Li, M., et al. (2021). The dibenzo heterocyclic-terminated spiro-typed hole transporting materials for perovskite solar cells. Chemical Engineering Journal, 420, 127608.
- Grätzel, M., et al. (2019). Dibenzoquinquethiophene- and Dibenzosexithiophene-Based Hole-Transporting Materials for Perovskite Solar Cells.
- Wang, L., et al. (2023). A dibenzothiophene-based cross-linked hole transport material for high-performance blue quantum dot light emitting diodes. Applied Physics Letters, 123(15).
- Kim, H., et al. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. Beilstein Journal of Organic Chemistry, 17, 1336-1343.
- Uddin, M. J., et al. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Omega, 6(7), 4976–4984.
- Bedford, R. B., et al. (2003). Synthesis and structure of 4,6-disubstituted dibenzothiophenes and their use in the preparation of binuclear platinum(ii) complexes. New Journal of Chemistry, 27(10), 1464-1470.
- Ravikanth, M., et al. (2021). Synthesis and Properties of Dibenzothiophene Embedded Heteroporphyrins. The Journal of Organic Chemistry, 86(10), 7141–7151.
- Li, X., et al. (2021). Dibenzo[b,d]thiophene-Cored Hole-Transport Material with Passivation Effect Enabling the High-Efficiency Planar p-i-n Perovskite Solar Cells with 83% Fill Factor.
- Nazeeruddin, M. K., et al. (2018). Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells. Journal of Materials Chemistry A, 6(29), 14166-14174.
- Ding, L., et al. (2024). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. Molecules, 29(5), 1149.
- Chemistry For Everyone. (2023, September 10). What Is The Role Of The Hole Transport Layer In Perovskite Solar Cells? [Video]. YouTube.
- Sonar, P., et al. (2020). Hole Transporting Materials: Development of Dopant-Free Organic Hole Transporting Materials for Perovskite Solar Cells.
- Wikipedia. (n.d.). Heterocyclic compound. In Wikipedia. Retrieved January 1, 2026.
Sources
- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure of 4,6-disubstituted dibenzothiophenes and their use in the preparation of binuclear platinum(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: 4-Dibenzothiophenamine vs. Carbazole Derivatives in Advanced Applications
Introduction
In the landscape of materials science and medicinal chemistry, heterocyclic aromatic compounds serve as foundational pillars for innovation. Among these, carbazole and dibenzothiophene cores have emerged as privileged scaffolds, enabling significant advancements in organic electronics and drug discovery. Carbazole derivatives are ubiquitous, celebrated for their robust thermal stability, excellent hole-transporting properties, and broad-spectrum biological activity.[1][2] In contrast, the dibenzothiophene (DBT) framework, particularly its amino-functionalized form, 4-Dibenzothiophenamine, represents a more specialized but potent alternative. The core structural difference—a nitrogen atom in carbazole versus a sulfur atom in dibenzothiophene—imparts distinct electronic and photophysical characteristics that dictate their performance in various applications.
This guide provides an in-depth, objective comparison of the performance of this compound and the broader class of dibenzothiophene derivatives against the well-established family of carbazole derivatives. We will dissect their fundamental properties, evaluate their efficacy in the demanding environment of Organic Light-Emitting Diodes (OLEDs), and touch upon their roles in medicinal chemistry. This analysis is supported by experimental data from peer-reviewed literature and includes detailed protocols for key characterization techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for material selection and experimental design.
Molecular Architecture: The Foundational Difference
The performance of these molecules is intrinsically linked to their core structures. Carbazole features a planar, electron-rich pyrrole ring fused between two benzene rings. The nitrogen atom's lone pair of electrons contributes significantly to the π-system, establishing it as an excellent hole-transporting (electron-donating) moiety.[3] Conversely, dibenzothiophene incorporates a thiophene ring. The larger sulfur atom possesses lone pairs in p- and d-orbitals, and its influence is more complex; the DBT core itself is known to have electron-withdrawing character, leading to distinct electronic properties compared to carbazole.[4]
This fundamental difference in the heteroatom leads to critical variations in performance metrics:
-
Triplet Energy (ET): The DBT core is known to possess a higher intrinsic triplet energy compared to many simple carbazole units. This makes it a prime candidate for host materials in blue phosphorescent OLEDs (PHOLEDs), which require hosts with high ET to prevent reverse energy transfer from the dopant.[4]
-
Charge Transport: While carbazoles are archetypal hole-transporters, the DBT core has an electron-deficient character.[4] This allows DBT derivatives to be engineered into electron-transporting, hole-transporting, or bipolar materials by attaching appropriate functional groups (like carbazole or phosphine oxide).[4][5]
-
Photophysics: Unsubstituted DBT derivatives exhibit very efficient intersystem crossing (ISC) from the singlet (S₁) to the triplet (T₁) state, resulting in high triplet quantum yields (ca. 98%) but very low fluorescence quantum yields (1-2%).[6] This is a direct consequence of the "heavy atom effect" from sulfur, which enhances spin-orbit coupling. This makes the core unsuitable for fluorescence applications but ideal for phosphorescence-based technologies.
Performance in Organic Electronics (OLEDs)
The most direct and data-rich comparison between these two families lies in their application as materials for OLEDs. Their performance is dictated by thermal, photophysical, and electrochemical properties.
Thermal Stability
For OLEDs, which operate at elevated temperatures and are fabricated via thermal evaporation, high thermal stability is non-negotiable. Both material classes demonstrate excellent stability, which is crucial for device longevity.
-
Carbazole Derivatives: Routinely exhibit high glass transition temperatures (Tg > 130 °C) and decomposition temperatures (Td > 350 °C), ensuring morphological stability in thin films.
-
Dibenzothiophene Derivatives: Also show robust thermal properties. For instance, phenoxazine-dibenzothiophene sulfoximine derivatives have shown Td values up to 355 °C and Tg values up to 117 °C.[7] The rigid, fused-ring structure of the DBT core contributes significantly to this stability.[8]
| Compound Family | Parameter | Typical Value Range | Significance in OLEDs |
| Carbazole Derivatives | Tg (Glass Transition) | 130 - 190 °C | Prevents film crystallization, ensuring device stability. |
| Td (Decomposition) | 350 - 500 °C | Allows for high-temperature vacuum deposition processing. | |
| DBT Derivatives | Tg (Glass Transition) | 98 - 120 °C | Ensures amorphous state stability during operation.[7] |
| Td (Decomposition) | 320 - 400 °C | Sufficient for vacuum deposition and device operation.[7] |
Photophysical and Electrochemical Properties
These properties determine a material's suitability as a host, charge transporter, or emitter. A direct comparison of hybrid molecules containing both units provides the clearest insight.[5]
| Property | Carbazole Core | Dibenzothiophene Core | Impact on OLED Performance |
| HOMO Level | ~ -5.4 to -5.9 eV | ~ -5.7 to -6.1 eV | Affects hole injection from the anode/hole-transport layer. |
| LUMO Level | ~ -2.0 to -2.8 eV | ~ -2.1 to -2.5 eV | Affects electron injection from the cathode/electron-transport layer. |
| Triplet Energy (ET) | 2.7 - 3.1 eV | 2.9 - 3.2 eV | Higher ET is critical for hosting blue phosphorescent emitters. |
| Fluorescence (ΦPL) | Variable (can be high) | Very Low (~1-2%) [6] | Carbazole units are better for fluorescent emitters. |
| Hole Mobility (μh) | High (e.g., >10⁻³ cm²V⁻¹s⁻¹) | Lower (can be improved by functionalization) | High μh is key for efficient Hole Transport Layers (HTLs). |
| Electron Mobility (μe) | Low | Moderate | DBT's inherent electron-deficient nature is an advantage for ETLs. |
Analysis: The higher triplet energy of the DBT core is its standout advantage, making it a superior building block for blue PHOLED hosts .[4] A study directly comparing hybrid carbazole-DBT molecules found that linking a DBT and carbazole unit via a biphenyl spacer created a bipolar host material that achieved a high external quantum efficiency (EQE) of 17.9% in a blue PHOLED.[5]
Conversely, carbazole's strong hole-transporting nature makes it the default choice for Hole Transport Layers (HTLs) . While DBT-based HTMs exist, they often incorporate other classic hole-transporting units (like triphenylamine or carbazole itself) to boost performance.[9][10]
A transient absorption spectroscopy study directly comparing DBT and a 2,8-dicarbazole-DBT derivative (DBT-2Cz) revealed that the intersystem crossing (ISC) lifetime was rapid for both (~1 ns), but the subsequent triplet state lifetime was significantly longer for the carbazole-functionalized version (6.4 µs vs. 2.7 µs for DBT).[11][12] This highlights how carbazole units can be used to modulate the excited-state properties of a DBT core.
Role in Medicinal Chemistry
The comparison in medicinal chemistry is more one-sided, underscoring the different chemical personalities of the N-H and S- moieties.
-
Carbazole Derivatives: Are a cornerstone of medicinal chemistry. The N-H group can act as a hydrogen bond donor, and the overall structure serves as a versatile pharmacophore. This has led to the development of drugs with a wide range of activities, including antibacterial, anticancer, and anti-inflammatory properties.[13]
-
Dibenzothiophene Derivatives: While also biologically active, they are less prevalent in drug development pipelines. Benzothiophenes (a related, smaller scaffold) are known to possess anticancer, antimicrobial, and anti-inflammatory activities.[14][15] The DBT core itself has been studied as a model compound in biodegradation research.[16] The lack of a hydrogen-bonding group comparable to carbazole's N-H may limit its interaction potential with certain biological targets.
Experimental Protocols & Workflow
To ensure the trustworthiness of any performance comparison, standardized characterization is essential. Below are detailed protocols for determining the key electrochemical, photophysical, and thermal properties.
Experimental Workflow
Protocol 1: Electrochemical Analysis via Cyclic Voltammetry (CV)
Objective: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
Materials:
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical cell
-
Potentiostat
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Analyte (sample compound, ~1 mM solution)
-
Ferrocene (for internal calibration)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Polish the working electrode to a mirror finish using alumina slurry, then sonicate in ethanol and deionized water. Dry all electrodes and glassware thoroughly.
-
Cell Assembly: Prepare a ~1 mM solution of the sample in the electrolyte solution. Place the three electrodes in the electrochemical cell containing the solution.
-
Degassing: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the measurement.
-
Scientist's Note: Oxygen removal is critical. Dissolved O₂ can be electrochemically reduced, creating interfering peaks and potentially reacting with your compound's radical ions, leading to inaccurate and irreversible voltammograms.[17]
-
-
Measurement:
-
Perform a scan of the blank electrolyte solution to ensure no interfering peaks are present.
-
Run the CV scan for the sample. Scan from an initial potential towards a positive potential to find the oxidation peak (p-doping), then reverse the scan. Subsequently, scan towards a negative potential to find the reduction peak (n-doping). A typical scan rate is 50-100 mV/s.[18]
-
-
Calibration: After the measurement, add a small amount of ferrocene to the solution and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.
-
Calculation:
-
Determine the onset potential for oxidation (Eox) and reduction (Ered) from the voltammogram.
-
Calculate the energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming the absolute potential of Fc/Fc⁺ is -4.8 eV relative to vacuum):[5]
-
HOMO (eV) = - [Eoxonset - EFc/Fc+1/2 + 4.8]
-
LUMO (eV) = - [Eredonset - EFc/Fc+1/2 + 4.8]
-
-
Protocol 2: Photoluminescence Quantum Yield (PLQY) Measurement
Objective: To determine the efficiency of the light emission process. The absolute method using an integrating sphere is described here as it is more robust.[19]
Materials:
-
Spectrofluorometer equipped with an integrating sphere.
-
Monochromatic excitation source (e.g., laser or xenon lamp with monochromator).
-
Cuvette (for solutions) or sample holder (for thin films).
-
Sample (in dilute solution with absorbance < 0.1, or as a thin film).
-
Reference solvent or blank substrate.
Procedure:
-
Blank Measurement: Place the cuvette with pure solvent (or the blank substrate) inside the integrating sphere. Record the spectrum of the excitation source. This measures the excitation profile (LA).
-
Sample Measurement: Place the sample inside the integrating sphere. Excite the sample at the same wavelength. The detector will now measure the non-absorbed excitation light (LB) and the sample's photoluminescence (LC).
-
Scientist's Note: Keeping the sample absorbance low (typically < 0.1 at the excitation wavelength) is crucial to minimize re-absorption effects, where emitted photons are absorbed by other sample molecules, leading to an underestimation of the true PLQY.[20]
-
-
Calculation: The PLQY (Φ) is the ratio of photons emitted to photons absorbed. It is calculated from the integrated spectral areas:
-
Φ = (Integral of LC) / (Integral of LA - Integral of LB)
-
The integral of LC represents the emitted photons. The difference between the integrals of LA and LB represents the absorbed photons.[21]
-
Protocol 3: Thermal Stability Analysis (TGA/DSC)
Objective: To determine the decomposition temperature (Td) and glass transition temperature (Tg).
Materials:
-
Thermogravimetric Analyzer (TGA) and/or Differential Scanning Calorimeter (DSC).
-
Sample (~2-5 mg).
-
Crucible (e.g., aluminum or platinum).
-
Inert purge gas (Nitrogen).
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the sample into a tared crucible.
-
TGA Measurement (for Td):
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant rate (e.g., 10 °C/min) under a continuous nitrogen flow.[22]
-
The Td is typically defined as the temperature at which 5% weight loss occurs.
-
-
DSC Measurement (for Tg):
-
Place the crucible in the DSC furnace.
-
Perform a heat-cool-heat cycle. For example: heat from room temperature to above the expected melting point, cool rapidly, then heat again at a controlled rate (e.g., 10 °C/min).
-
The Tg is observed as a step-like change in the heat flow curve during the second heating scan.
-
Scientist's Note: The first heating scan is used to erase the sample's thermal history. The Tg is measured on the second heating scan to ensure the material is in a comparable amorphous state.[23]
-
Conclusion and Future Outlook
The performance analysis of this compound and its parent DBT family versus carbazole derivatives reveals a tale of two highly capable, yet distinct, molecular scaffolds.
-
Carbazole derivatives remain the undisputed champions for hole-transporting applications and demonstrate broader versatility in medicinal chemistry . Their tunable fluorescence and established synthetic routes make them a reliable choice for a wide array of applications.
-
Dibenzothiophene derivatives , including this compound, carve out a crucial niche in applications demanding exceptionally high triplet energy . Their performance as host materials in blue phosphorescent OLEDs is a key advantage, directly addressing one of the major challenges in display technology. The inherent heavy-atom effect of sulfur, while detrimental to fluorescence, is a powerful tool for manipulating excited states.
The future of high-performance organic materials will likely belong to hybrid architectures that strategically combine the best attributes of both. As demonstrated by recent research, molecules that incorporate both carbazole and dibenzothiophene units can achieve a fine balance of charge transport and high triplet energy, leading to superior device performance.[5] For researchers and developers, the choice is not a matter of one being universally "better," but of selecting the right tool for the job: the reliable, hole-transporting workhorse of carbazole, or the high-energy, specialized prowess of dibenzothiophene.
References
-
Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds - MDPI. Available at: [Link]
-
Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report) - IUPAC. Available at: [Link]
-
Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]
-
Excited State Dynamics of Dibenzothiophene Derivatives - ChemRxiv. Available at: [Link]
-
Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Hole-transport materials based on benzodithiophene-thiazolothiazole-containing conjugated polymers for efficient perovskite sola - ScienceDirect. Available at: [Link]
-
Real-time revealing of triplet state evolution in dibenzothiophene derivatives using ultrafast spectroscopy - Optica Publishing Group. Available at: [Link]
-
Thermal stability of dibenzothiophene in closed system pyrolysis: Experimental study and kinetic modelling - ResearchGate. Available at: [Link]
-
Real-time revealing of triplet state evolution in dibenzothiophene derivatives using ultrafast spectroscopy - PubMed. Available at: [Link]
-
Phenoxazine-Dibenzothiophene Sulfoximine Emitters Featuring Both Thermally Activated Delayed Fluorescence and Aggregation Induced Emission - MDPI. Available at: [Link]
-
Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes - Supporting Information. Available at: [Link]
-
A dibenzothiophene-based cross-linked hole transport material for high-performance blue quantum dot light emitting diodes - ResearchGate. Available at: [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC. Available at: [Link]
-
CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY - University of New Haven. Available at: [Link]
-
Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes - RSC Publishing. Available at: [Link]
-
Investigating the Thermal Stability of Organic Thin-Film Transistors and Phototransistors Based on[1]-Benzothieno-[3,2-b]-[1]-benzothiophene Dimeric Derivatives - PubMed. Available at: [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed. Available at: [Link]
-
Exploration of the Effect of Fluoridation on the Doping-Free Linear Dibenzothiophene-Based Hole-Transport Material Applied for Inverted Perovskite Solar Cells - SciSpace. Available at: [Link]
-
Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC. Available at: [Link]
-
Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators - ResearchGate. Available at: [Link]
-
Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - MDPI. Available at: [Link]
-
how can I create a protocol for cyclicvoltammetry - Filo. Available at: [Link]
-
Understanding Photoluminescence Quantum Yield (PLQY) in Emissive Materials - AZoM.com. Available at: [Link]
-
Protocol for cyclic voltammetry - iGEM. Available at: [Link]
-
An overview of benzo [b] thiophene-based medicinal chemistry - ResearchGate. Available at: [Link]
-
Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review - MDPI. Available at: [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. Available at: [Link]
-
Dibenzothiophene - Wikipedia. Available at: [Link]
-
Synthesis and photophysical properties of amino-substituted benzodithiophene-based fluorophores - RSC Publishing. Available at: [Link]
-
SOP4CV - Standard Operating Procedures for Cyclic Voltammetry. Available at: [Link]
-
Standard for Measuring Quantum Yield The determination of fluorescence quantum yields - ResearchGate. Available at: [Link]
-
Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. Available at: [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. Available at: [Link]
-
Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells - MDPI. Available at: [Link]
-
Thermal Analysis in Practice Tips and Hints - Mettler Toledo. Available at: [Link]
-
Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - MDPI. Available at: [Link]
-
Dendritic Carbene Metal Carbazole Complexes as Photo-Emitters for Fully Solution-Processed OLEDs - ResearchGate. Available at: [Link]
-
Back to Basics: Thermogravimetric Analysis (TGA) - YouTube. Available at: [Link]
-
Synthesis and Photophysical Properties of Novel BODIPY and BOPHY Dyes - Newcastle University Theses. Available at: [Link]
-
Heavy atom effects benefit organic light emitting diode (OLED) performance - ResearchGate. Available at: [Link]
-
Synthesis and Photophysical Properties of Benzothiadiazole-Based Luminescence Materials with Tunable Emission Properties - ResearchGate. Available at: [Link]
Sources
- 1. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Phenoxazine-Dibenzothiophene Sulfoximine Emitters Featuring Both Thermally Activated Delayed Fluorescence and Aggregation Induced Emission | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. OPG [opg.optica.org]
- 12. Real-time revealing of triplet state evolution in dibenzothiophene derivatives using ultrafast spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 18. how can I create a protocol for cyclicvoltammetry | Filo [askfilo.com]
- 19. ossila.com [ossila.com]
- 20. publications.iupac.org [publications.iupac.org]
- 21. azom.com [azom.com]
- 22. mdpi.com [mdpi.com]
- 23. iitk.ac.in [iitk.ac.in]
A Senior Application Scientist's Guide to the Electrochemical Validation of 4-Dibenzothiophenamine
Introduction: Unveiling the Potential of a Heterocyclic Amine
In the landscape of materials science and drug development, heterocyclic aromatic compounds are cornerstones of innovation. Dibenzothiophene, a sulfur-containing tricyclic heterocycle, provides a rigid, electron-rich scaffold that is foundational in organic electronics and medicinal chemistry.[1][2] The introduction of an amine group at the 4-position, yielding 4-Dibenzothiophenamine (4-DBTA), is hypothesized to significantly modulate its electronic properties. The electron-donating nature of the amine group is expected to lower the oxidation potential, making it a more effective hole-transporting material or a more readily detectable analyte in electrochemical sensors.
This guide provides a comprehensive framework for the rigorous validation of 4-DBTA's electrochemical characteristics. We will move beyond rote procedural descriptions to explore the causal relationships behind experimental choices, ensuring a self-validating and robust analytical workflow. This document is designed for researchers, chemists, and materials scientists who require not just data, but a profound understanding of a molecule's electrochemical signature. We will employ a tripartite strategy—Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS)—to build a complete performance profile and benchmark it against established electroactive alternatives.
Chapter 1: The Electrochemical Validation Workflow
A thorough electrochemical characterization is not the result of a single technique, but a synergy of methods that probe different aspects of a molecule's behavior at an electrified interface. Our validation workflow integrates three core techniques to create a holistic profile of this compound.
Caption: Comparative HOMO energy levels derived from oxidation potentials.
Chapter 4: Data Synthesis and Interpretation
The power of our tripartite approach lies in weaving together the findings from each technique into a single, coherent narrative.
-
CV's Contribution: CV will likely reveal a quasi-reversible oxidation wave for 4-DBTA at a potential significantly lower than that of the parent dibenzothiophene or carbazole, confirming the electron-donating effect of the amine group.
-
DPV's Refinement: DPV will provide a sharp, well-defined peak, allowing for a more precise determination of the oxidation potential and enabling the creation of a calibration curve for sensing applications, likely achieving detection limits in the micromolar range.
-
EIS's Kinetic Insight: The Nyquist plot from EIS, when modeled, will quantify the charge transfer resistance. We can visualize this using a Randles equivalent circuit. A small semicircle in the Nyquist plot corresponds to a low Rct, indicating that 4-DBTA facilitates rapid electron transfer with the electrode.
Sources
A Comparative Guide to Dibenzothiophene and Dibenzoselenophene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, the molecular design of semiconductor materials is paramount to achieving high-performance devices. Among the plethora of heterocyclic building blocks, dibenzothiophene (DBT) and its selenium-containing analogue, dibenzoselenophene (DBS), have emerged as privileged scaffolds. Their rigid, planar structures are conducive to strong intermolecular interactions, which are essential for efficient charge transport. This guide provides a comparative analysis of DBT and DBS, delving into their synthesis, fundamental properties, and performance in various organic electronic applications, supported by experimental data to inform material selection and design.
At a Glance: Key Molecular Differences
The primary distinction between dibenzothiophene (C₁₂H₈S) and dibenzoselenophene (C₁₂H₈Se) lies in the heteroatom—sulfur versus selenium.[1] This seemingly subtle change has profound implications for the electronic and photophysical properties of the resulting materials. Selenium's larger atomic radius and lower electronegativity compared to sulfur lead to distinct differences in molecular orbital energies and intermolecular interactions.
Molecular structures of Dibenzothiophene and Dibenzoselenophene.
Synthesis and Functionalization: Crafting the Core Scaffolds
Both DBT and DBS cores can be synthesized through various organic chemistry methodologies, with functionalization being key to tuning their properties for specific applications.
Dibenzothiophene (DBT): The DBT scaffold is commercially available and can be readily functionalized.[2] A common strategy involves the electrophilic aromatic substitution, such as bromination, to introduce reactive handles at the 2 and 8 positions.[3] These brominated intermediates are then versatile precursors for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Stille couplings, allowing for the attachment of various aryl or alkyl groups.[2][3][4] This approach offers a convergent route to a wide array of DBT derivatives.[2][4]
Dibenzoselenophene (DBS): The synthesis of DBS can be more challenging. However, recent advancements have led to more straightforward protocols. One such method involves a selenocyclization of diphenylacetylene derivatives.[5] Another efficient approach is the electrochemical intramolecular C-H activation of bis(biaryl) diselenides, which provides a practical route to diversely substituted DBS derivatives.[6] Domino hexadehydro-Diels–Alder reactions have also been reported for synthesizing highly substituted dibenzoselenophenes.[7]
Comparative Analysis of Fundamental Properties
The choice between a DBT- and a DBS-based material often comes down to the desired electronic and photophysical characteristics for a given application.
Photophysical and Electrochemical Properties
The substitution of sulfur with selenium significantly influences the frontier molecular orbital (HOMO and LUMO) energy levels and the photophysical behavior of the molecules. Generally, the incorporation of selenium leads to a destabilization of the HOMO level and a stabilization of the LUMO level, resulting in a smaller energy gap compared to the sulfur-containing counterpart.
| Property | Dibenzothiophene (DBT) Derivatives | Dibenzoselenophene (DBS) Derivatives | Key Differences & Implications |
| HOMO Level | Typically deeper (lower energy) | Generally higher in energy | DBS derivatives are easier to oxidize, which can be advantageous for hole injection. |
| LUMO Level | Typically higher in energy | Generally lower in energy | DBS derivatives are easier to reduce, potentially benefiting electron injection. |
| Bandgap | Larger | Smaller | Leads to a red-shift in absorption and emission spectra for DBS analogues. |
| Fluorescence | Generally higher quantum yields | Often lower quantum yields | The heavy selenium atom promotes intersystem crossing to the triplet state. |
| Phosphorescence | Weaker | Stronger | The "heavy atom effect" of selenium enhances spin-orbit coupling, favoring phosphorescence. |
This table presents general trends. Specific values are highly dependent on the molecular substitution.
A study on 2,8-diaryl-dibenzothiophene derivatives demonstrated that the electronic properties can be finely tuned by introducing electron-donating or electron-withdrawing groups at the para position of the phenyl substituents.[8][9] This tuning capability is crucial for optimizing the performance of materials in devices like Organic Light-Emitting Diodes (OLEDs).[8]
For instance, in the context of Thermally Activated Delayed Fluorescence (TADF) materials for OLEDs, a dibenzoselenophene-based emitter (DBSeBN) exhibited an ultra-fast reverse intersystem crossing (RISC) rate, two orders of magnitude higher than its sulfur-containing counterpart.[10] This was attributed to the enhanced spin-orbit coupling from the selenium atom.[10]
Performance in Organic Electronic Devices
The inherent properties of DBT and DBS translate directly into their performance in various organic electronic devices.
Organic Field-Effect Transistors (OFETs)
In the realm of OFETs, charge carrier mobility is a critical parameter. Both DBT and DBS have been utilized to create high-performance organic semiconductors.
-
DBT-based OFETs: Derivatives of dibenzothiophene have been successfully synthesized and shown to have good thermal and photo-oxidation stability.[2][4] For example, 3,7-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene has achieved hole mobilities as high as 7.7 x 10⁻² cm² V⁻¹ s⁻¹ with high on/off ratios of nearly 1 x 10⁷.[2][4] Another notable example, 2,7-diphenyl[5]benzothieno[3,2-b][5]benzothiophene (DPh-BTBT), has demonstrated excellent FET characteristics with mobilities reaching up to 2.0 cm² V⁻¹ s⁻¹.
-
DBS-based OFETs: The selenium analogue, 2,7-diphenyl[5]benzoselenopheno[3,2-b][5]benzoselenophene (DPh-BSBS), has also been synthesized and fabricated into OFETs.[5] These devices exhibited excellent p-channel properties with hole mobilities greater than 0.1 cm² V⁻¹ s⁻¹ and on/off ratios of approximately 10⁶.[5] Impressively, these devices maintained high performance over 3000 continuous scans and after a year of storage under ambient conditions, indicating good operational stability.[5]
Schematic of a top-contact, bottom-gate OFET structure.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, DBT and DBS derivatives are often employed as host materials for phosphorescent emitters or as charge-transporting materials.[11][12] Their high triplet energies are particularly advantageous for hosting blue phosphorescent dopants, preventing back energy transfer and ensuring high efficiency.[8]
A comparative study of DBT and DBS in the context of multiple resonance TADF emitters revealed that the selenium-containing material (DBSeBN) led to OLEDs with a maximum external quantum efficiency of 31.6% and significantly suppressed efficiency roll-off at high brightness, outperforming its sulfur-based counterpart.[13] This superior performance was attributed to the much faster RISC rate in the DBS derivative, enabled by the heavy-atom effect.[10][13]
Stability Considerations
While performance is crucial, the long-term stability of organic electronic devices is a key challenge. The inherent chemical stability of the semiconductor material plays a significant role. Dibenzothiophene is known for its high ionization potential, which contributes to its stability against oxidation.[2] While direct comparative studies on the long-term stability of DBT versus DBS devices are less common, the relative bond strengths (C-S vs. C-Se) would suggest that selenium-based compounds might be more susceptible to degradation, although molecular engineering can mitigate these effects.
Experimental Protocols
Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)
This protocol outlines the fabrication of a top-contact, bottom-gate OFET, a common architecture for evaluating new organic semiconductors.
Step-by-Step Methodology:
-
Substrate Cleaning: Begin with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm). Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
Surface Treatment: To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS). This is typically done by vapor deposition or solution immersion.
-
Semiconductor Deposition: Deposit a thin film (typically 50 nm) of the DBT or DBS derivative onto the treated substrate via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The substrate temperature during deposition can be varied to optimize film morphology.[5]
-
Electrode Deposition: Through a shadow mask, deposit the source and drain electrodes (e.g., 50 nm of gold) on top of the organic semiconductor layer. The channel length and width are defined by the shadow mask.
-
Device Characterization: Perform the electrical characterization of the OFET in a nitrogen-filled glovebox or in air using a semiconductor parameter analyzer. Measure the output and transfer characteristics to extract key parameters like charge carrier mobility, on/off ratio, and threshold voltage.
Workflow for OFET fabrication and characterization.
Conclusion and Outlook
Both dibenzothiophene and dibenzoselenophene are powerful building blocks for the construction of high-performance organic semiconductors. The choice between them presents a trade-off:
-
Dibenzothiophene (DBT) often provides greater chemical stability and is more readily available and functionalized. It is an excellent choice for applications where robustness is a primary concern.
-
Dibenzoselenophene (DBS) , through the heavy-atom effect, offers unique advantages in tuning photophysical properties, particularly for enhancing intersystem crossing and reverse intersystem crossing rates. This makes it highly attractive for advanced OLED applications, such as those employing TADF emitters, where it can lead to superior device efficiencies and reduced roll-off.
Future research will likely focus on developing new synthetic methodologies to improve the accessibility of complex DBS derivatives and on molecular designs that enhance the stability of selenium-containing compounds without compromising their beneficial electronic properties. The continued exploration of these fascinating heterocycles will undoubtedly push the boundaries of organic electronics.
References
-
Takimiya, K. et al. 2,7-Diphenyl[5]benzoselenopheno[3,2-b][5]benzoselenophene as a Stable Organic Semiconductor for a High-Performance Field-Effect Transistor. Journal of the American Chemical Society. [Link]
-
Wu, Y. et al. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors. Journal of Materials Chemistry. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Synthesis and Reactivity of 2,8-Dibromodibenzothiophene: A Foundation for Organic Electronics. ningbo-inno.com. [Link]
-
Lee, J. et al. Narrow‐Band Dibenzoselenophene‐Based Emitter with Rapid Triplet Conversion for Versatile OLED Applications with Superior Roll‐Off Suppression. Advanced Materials. [Link]
-
Sajoto, T. et al. Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. Journal of Chemical Sciences. [Link]
-
Wu, Y. et al. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors. Journal of Materials Chemistry. [Link]
-
Lee, J. et al. Synthesis of dibenzothiophene-based host materials and their blue phosphorescent device performances. Organic Electronics. [Link]
- Forrest, S. et al. Organoselenium materials and their uses in organic light emitting devices.
-
Lee, J. et al. Narrow‐Band Dibenzoselenophene‐Based Emitter with Rapid Triplet Conversion for Versatile OLED Applications with Superior Roll‐Off Suppression. Advanced Materials. [Link]
-
Crespo-Otero, R. et al. Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv. [Link]
-
Katagiri, C. et al. Direct imaging of Electric field behavior in 2,7-Diphenyl[5]benzothieno[3,2-b][5]benzothiophene Organic Field-Effect transistors by Sum-Frequency Generation Imaging Microscopy. Physical Chemistry Chemical Physics. [Link]
-
Ghorai, A. et al. Site-Selective Electrochemical Intramolecular C(sp2)–H Selenylation for Dibenzoselenophene Synthesis. The Journal of Organic Chemistry. [Link]
-
Sajoto, T. et al. Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. ResearchGate. [Link]
-
Wikipedia. Dibenzothiophene. Wikipedia. [Link]
-
Xi, C. et al. Versatile Dibenzothio[seleno]phenes via Hexadehydro-Diels–Alder Domino Cyclization. Organic Letters. [Link]
Sources
- 1. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. nbinno.com [nbinno.com]
- 4. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Versatile Dibenzothio[seleno]phenes via Hexadehydro-Diels–Alder Domino Cyclization [frontiersin.org]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pure.skku.edu [pure.skku.edu]
- 12. WO2010036765A1 - Organoselenium materials and their uses in organic light emitting devices - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Benchmarking OLED Efficiency: A Comparative Analysis of 4-Dibenzothiophenamine Against Industry-Standard Hole Transport Materials
In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the pursuit of enhanced efficiency and operational stability is paramount. The performance of an OLED device is intricately linked to the synergistic function of its constituent organic layers. Among these, the hole transport layer (HTL) plays a critical role in facilitating the efficient injection and transport of holes from the anode to the emissive layer, directly impacting the device's external quantum efficiency (EQE), power efficiency, and overall lifetime. This guide provides an in-depth technical comparison of 4-Dibenzothiophenamine (DBTPA) as a potential high-performance hole transport material against established industry benchmarks: N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), along with the widely used host material 4,4'-bis(N-carbazolyl-1,1'-biphenyl) (CBP).
This analysis is grounded in a comprehensive review of existing literature and extrapolated data for DBTPA based on closely related dibenzothiophene derivatives, offering valuable insights for researchers and material scientists in the field of organic electronics.
The Critical Role of Hole Transport Materials in OLEDs
The efficiency of an OLED is fundamentally governed by the balance of charge carriers (holes and electrons) within the emissive layer. An ideal HTL should possess several key characteristics:
-
High Hole Mobility: To ensure efficient transport of holes towards the emissive layer, minimizing charge accumulation and associated degradation pathways.
-
Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTL should be well-aligned with the work function of the anode (typically Indium Tin Oxide, ITO) to facilitate low-barrier hole injection.
-
High Triplet Energy: A high triplet energy level is crucial to prevent the back-transfer of energy from high-energy excitons in the emissive layer to the HTL, a phenomenon that can significantly reduce device efficiency.
-
Thermal and Morphological Stability: The material should exhibit a high glass transition temperature (Tg) and be capable of forming stable, amorphous thin films to ensure long operational lifetimes.
Introducing this compound (DBTPA): A Promising Candidate
This compound, a derivative of dibenzothiophene, presents a compelling molecular structure for a hole transport material. The dibenzothiophene core offers a rigid, planar structure with good thermal stability, while the amine functional group is a well-established moiety for facilitating hole transport.[1] While direct, comprehensive experimental data for DBTPA in OLED devices is not extensively available in peer-reviewed literature, we can extrapolate its potential properties based on studies of similar dibenzothiophene derivatives.[2][3]
Estimated Properties of this compound (DBTPA):
Based on the analysis of analogous dibenzothiophene compounds, the properties of DBTPA are estimated as follows. It is important to note that these are theoretical estimations and require experimental validation.
| Property | Estimated Value | Rationale |
| HOMO Level | ~ -5.5 eV | The amine substituent typically raises the HOMO level compared to the unsubstituted dibenzothiophene core. |
| LUMO Level | ~ -2.1 eV | The Lowest Unoccupied Molecular Orbital (LUMO) is less affected by the amine group. |
| Triplet Energy (ET) | > 2.8 eV | Dibenzothiophene-based hosts have been shown to possess high triplet energies, making them suitable for blue phosphorescent OLEDs.[4] |
| Hole Mobility | Moderate to High | The amine functionality is known to promote hole transport. |
Benchmarking Against Established Materials: NPB, TAPC, and CBP
To provide a comprehensive benchmark, we compare the estimated properties and reported performance of DBTPA with three widely used materials in OLED fabrication:
-
NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine): A workhorse hole transport material known for its good thermal stability and hole mobility.[5][6]
-
TAPC (1,1-bis[(di-4-tolylamino)phenyl]cyclohexane): Another popular hole transport material with high hole mobility, often used in high-efficiency devices.[7][8]
-
CBP (4,4'-bis(N-carbazolyl-1,1'-biphenyl)): A common host material for phosphorescent emitters, also exhibiting hole-transporting properties.[9][10]
Comparative Data of Hole Transport and Host Materials
| Material | HOMO (eV) | LUMO (eV) | Triplet Energy (ET) (eV) | Hole Mobility (cm²/Vs) | Reported Max. EQE (%) |
| DBTPA (Estimated) | ~ -5.5 | ~ -2.1 | > 2.8 | - | - |
| NPB | -5.5 | -2.4 | 2.5 | 1.63 x 10⁻⁵ - 7.64 x 10⁻⁴[6] | ~5-10% (in fluorescent devices) |
| TAPC | -5.5 | -2.0 | 2.87[7] | ~10⁻² | >20% (in phosphorescent devices)[7] |
| CBP | -5.9 | -2.6 | 2.6 | ~2 x 10⁻³[5] | >20% (as a host)[10] |
Note: The performance of OLEDs is highly dependent on the overall device architecture and the specific emitter used. The EQE values are indicative of the material's potential in optimized device structures.
Experimental Protocol: Fabrication and Characterization of a Benchmark OLED Device
To provide a framework for the experimental validation of DBTPA and a direct comparison with other materials, a detailed protocol for the fabrication and characterization of a multilayer OLED is presented below. This protocol utilizes vacuum thermal evaporation, a standard technique for producing high-quality organic thin films.[11][12]
Experimental Workflow Diagram
Caption: A generalized workflow for the fabrication of a multilayer OLED device.
Step-by-Step Methodology
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately treat the ITO surface with UV-ozone for 10 minutes to increase its work function and improve hole injection.
-
-
Vacuum Thermal Evaporation:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Hole Transport Layer (HTL) Deposition: Evaporate the hole transport material (e.g., DBTPA, NPB, or TAPC) from a heated crucible onto the ITO substrate. A typical thickness for the HTL is 40 nm, deposited at a rate of 1-2 Å/s. The deposition rate and thickness are monitored in-situ using a quartz crystal microbalance.
-
Emissive Layer (EML) Deposition: Co-evaporate the host material (e.g., CBP) and the phosphorescent or fluorescent dopant onto the HTL. For a phosphorescent green OLED, a common emitter is fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) at a doping concentration of 6-10 wt%. A typical EML thickness is 20-30 nm.
-
Electron Transport Layer (ETL) Deposition: Deposit an electron-transporting material, such as tris(8-hydroxyquinolinato)aluminium (Alq₃) or 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB), onto the EML. A typical thickness is 30-40 nm.
-
Electron Injection Layer (EIL) Deposition: Deposit a thin layer (1 nm) of an electron-injecting material, such as lithium fluoride (LiF), to facilitate electron injection from the cathode.
-
Cathode Deposition: Deposit a metal cathode, typically aluminum (Al) or a bilayer of calcium/aluminum (Ca/Al), through a shadow mask to define the active area of the device. A typical cathode thickness is 100 nm.
-
-
Encapsulation:
-
To prevent degradation from atmospheric moisture and oxygen, the fabricated devices should be immediately encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
-
-
Device Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the electrical and optical characteristics of the OLED using a source measure unit and a calibrated photodiode or a spectroradiometer.[13]
-
Electroluminescence (EL) Spectra: Record the emission spectrum of the device at different operating voltages.
-
Efficiency Calculations: From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).[13][14]
-
Comparative Analysis and Discussion
The potential of this compound as a hole transport material lies in its projected high triplet energy and favorable HOMO level for hole injection. The rigid dibenzothiophene core is expected to contribute to good thermal stability.
Device Architecture and Energy Level Diagram
Caption: A schematic of a typical OLED device structure and a representative energy level diagram.
A direct comparison of DBTPA with NPB and TAPC would require experimental fabrication of devices with the same architecture. However, based on the estimated properties, DBTPA could potentially offer advantages in blue phosphorescent OLEDs where a high triplet energy HTL is paramount to prevent exciton quenching. Its performance is anticipated to be competitive with TAPC, which also possesses a high triplet energy.[7] Compared to NPB, with its lower triplet energy, DBTPA could enable higher efficiencies in devices employing high-energy emitters.
Conclusion and Future Outlook
While this guide provides a foundational benchmark for this compound based on existing knowledge of related compounds, it underscores the critical need for direct experimental investigation. The synthesis and characterization of high-purity DBTPA, followed by its integration into standardized OLED device architectures, are essential next steps to fully elucidate its potential.
The insights provided herein offer a strategic direction for researchers in the development of next-generation hole transport materials. The exploration of novel molecular architectures, such as that of DBTPA, is crucial for pushing the boundaries of OLED performance and unlocking new possibilities in display and solid-state lighting technologies.
References
-
MDPI. "A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs." Accessed January 1, 2026. [Link]
-
RSC Publishing. "Synthesis, photophysical and electrochemical properties of 1,1′,3,3′-tetrasubstituted-4,4′-bibenzo[c]thiophene derivatives with different substituents on the thiophene rings." Accessed January 1, 2026. [Link]
-
RSC Publishing. "Regulation of excited-state properties of dibenzothiophene-based fluorophores for realizing efficient deep-blue and HLCT-sensitized OLEDs." Accessed January 1, 2026. [Link]
-
Semantic Scholar. "A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs." Accessed January 1, 2026. [Link]
-
ResearchGate. "(a) Comparison of the EQE with respective different NPB thicknesses..." Accessed January 1, 2026. [Link]
-
AEM Deposition. "An Introduction to Thermal Evaporation Deposition in Thin Film Technology." Accessed January 1, 2026. [Link]
-
Guangzhou Mianhong. "OLED Fabrication Techniques 1 - Vacuum Deposition." Accessed January 1, 2026. [Link]
-
NIH. "Effects of Charge Transport Materials on Blue Fluorescent Organic Light-Emitting Diodes with a Host-Dopant System." Accessed January 1, 2026. [Link]
-
AIP Publishing. "Hole mobility of N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl) benzidine investigated by using space-charge-limited currents." Accessed January 1, 2026. [Link]
-
Researching. "Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation." Accessed January 1, 2026. [Link]
-
ResearchGate. "Host effects on the (a) EQE, (b) current density, and (c) luminance..." Accessed January 1, 2026. [Link]
-
ResearchGate. "Comparison of OLED performance characteristics for devices..." Accessed January 1, 2026. [Link]
-
ResearchGate. "Dopant concentration e ff ect on the EQE results of the wet- processed..." Accessed January 1, 2026. [Link]
-
Gather Lab and Humboldt Centre for Nano- and Biophotonics. "How efficient is my (O)LED? Our step-by-step paper on a simple & open source setup for complete OLED characterization provides an answer..." Accessed January 1, 2026. [Link]
-
Old City Publishing. "Methods of Analysis of Organic Light Emitting Diodes†." Accessed January 1, 2026. [Link]
-
ResearchGate. "A) Device architecture and energy levels of an OLED with CBP host and..." Accessed January 1, 2026. [Link]
-
RSC Publishing. "Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes." Accessed January 1, 2026. [Link]
-
Unknown Source. "Thin Film Deposition by Thermal Evaporation." Accessed January 1, 2026. [Link]
-
Indian Academy of Sciences. "Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics." Accessed January 1, 2026. [Link]
-
RSC Publishing. "New[13]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications." Accessed January 1, 2026. [Link]
-
ResearchGate. "A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs." Accessed January 1, 2026. [Link]
-
NIH. "Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives." Accessed January 1, 2026. [Link]
-
ResearchGate. "a) The power efficiency and (b) external quantum efficiency of OLEDs using 6 wt.% Ir(ppy) 3 -." Accessed January 1, 2026. [Link]
-
EPJ Web of Conferences. "Device characteristics of alternating-current-driven colour-tunable phosphorescent organic light-emitting diodes." Accessed January 1, 2026. [Link]
-
YouTube. "OLED - Organic Light Emitting Diodes - Part 2." Accessed January 1, 2026. [Link]
-
ResearchGate. "Enhanced Current Efficiency of OLEDs with NPB (5 nm)/TCTA (5 nm) Multilayers Sandwiched Between ITO (Anode) and Alq3 (50 nm)/LiF (1 nm)/Al (Cathode)." Accessed January 1, 2026. [Link]
-
ResearchGate. "Device performance of optimized OLEDs. a, EQE as a function of..." Accessed January 1, 2026. [Link]
-
NIH. "Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives." Accessed January 1, 2026. [Link]
-
ResearchGate. "The performance of the OLED devices: (a) current efficiency and EQE..." Accessed January 1, 2026. [Link]
-
ResearchGate. "Device performance of OLEDs a, EQE versus luminance characteristics. b,..." Accessed January 1, 2026. [Link]
-
ResearchGate. "Calculated (a) HOMO and (b) LUMO; (c) triplet energy level of 4-CNDBF..." Accessed January 1, 2026. [Link]
-
ResearchGate. "Energy level diagram of HAT-CN, NPB, TAPC and CBP." Accessed January 1, 2026. [Link]
-
MDPI. "A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes." Accessed January 1, 2026. [Link]
-
MDPI. "Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes." Accessed January 1, 2026. [Link]
-
Department of Energy. "Record External Quantum Efficiency in Blue OLED Device." Accessed January 1, 2026. [Link]
-
ResearchGate. "Energy difference between HOMO and LUMO of 1 and 2 in the triplet state (DFT)." Accessed January 1, 2026. [Link]
-
PMC. "Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles." Accessed January 1, 2026. [Link]
-
ResearchGate. "TDA‐DFT calculated HOMO LUMO levels (dotted lines) and excited triplet..." Accessed January 1, 2026. [Link]
-
ResearchGate. "A dibenzothiophene-based cross-linked hole transport material for high-performance blue quantum dot light emitting diodes." Accessed January 1, 2026. [Link]
-
PubMed Central. "Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs." Accessed January 1, 2026. [Link]
-
ResearchGate. "LUMO energy level calculated from αHOMO of the triplet state from..." Accessed January 1, 2026. [Link]
-
ResearchGate. "HOMO and LUMO energy levels of DTBT." Accessed January 1, 2026. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Regulation of excited-state properties of dibenzothiophene-based fluorophores for realizing efficient deep-blue and HLCT-sensitized OLEDs - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Effects of Charge Transport Materials on Blue Fluorescent Organic Light-Emitting Diodes with a Host-Dopant System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aemdeposition.com [aemdeposition.com]
- 7. ossila.com [ossila.com]
- 8. nbinno.com [nbinno.com]
- 9. A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs [mdpi.com]
- 10. epj-conferences.org [epj-conferences.org]
- 11. An Introduction to Thermal Evaporation Deposition in Thin Film Technology [rdmathis.com]
- 12. opeetv.store [opeetv.store]
- 13. ossila.com [ossila.com]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Dibenzothiophenamine
In the landscape of pharmaceutical development and research, the integrity of analytical data is paramount. For a compound of interest such as 4-Dibenzothiophenamine, a crucial intermediate and potential impurity in various synthetic pathways, robust and reliable analytical methods are indispensable for ensuring quality, safety, and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. Through a detailed cross-validation framework, supported by experimental data, this document will empower researchers, scientists, and drug development professionals to make informed decisions in method selection and implementation.
The Imperative of Cross-Validation
Cross-validation of analytical methods is a critical exercise in pharmaceutical quality control. It is the process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable, reliable results. This becomes particularly important when transferring methods between laboratories, introducing new instrumentation, or when a secondary method is needed for confirmatory purposes. The core principle of cross-validation lies in establishing documented evidence that provides a high degree of assurance that different methods will consistently produce results that meet predetermined acceptance criteria.
This guide will explore the cross-validation of a stability-indicating HPLC method and a GC-MS method for the quantitative analysis of this compound and its potential impurities.
Analytical Methodologies: A Head-to-Head Comparison
The choice between HPLC and GC-MS for the analysis of a semi-volatile, aromatic amine like this compound is not always straightforward. Each technique offers a unique set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a primary choice due to the chromophoric nature of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional selectivity and sensitivity, making it a powerful tool for identification and quantification, especially for volatile and semi-volatile compounds. The mass spectrometric detection provides structural information, which is invaluable for impurity identification.
The following table summarizes the key performance characteristics of each method, based on a hypothetical cross-validation study.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (%RSD) | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Specificity | Good, potential for co-elution | Excellent, mass spectral confirmation |
| Analysis Time | ~15 minutes | ~25 minutes |
Experimental Design: A Cross-Validation Case Study
To illustrate the practical application of cross-validation, a hypothetical case study was designed. A single batch of this compound was analyzed by both a validated HPLC-UV method and a validated GC-MS method. The study encompassed the analysis of the bulk drug substance for purity and the quantification of a known impurity, 4-Nitrodibenzothiophene.
Impurity Profiling and Forced Degradation Studies
A critical aspect of a stability-indicating method is its ability to separate the active pharmaceutical ingredient (API) from its degradation products.[1][2][3][4] Forced degradation studies were performed on this compound to generate potential degradants. The stress conditions included acid and base hydrolysis, oxidation, and thermal stress.
Potential Impurities and Degradants:
-
Process-related impurities: Unreacted starting materials or by-products from the synthesis of this compound. A common synthetic route involves the reduction of 4-nitrodibenzothiophene.[5]
-
Degradation products:
-
Oxidative degradation: Amines are susceptible to oxidation, potentially forming N-oxides or other related compounds.[3]
-
Hydrolytic degradation: While aromatic amines are generally stable to hydrolysis, forced conditions can lead to degradation.
-
Thermal degradation: Decomposition at elevated temperatures.
-
The developed HPLC and GC-MS methods were evaluated for their ability to resolve this compound from these impurities and degradation products.
Detailed Experimental Protocols
HPLC-UV Method
This method is designed as a stability-indicating assay for the quantification of this compound and its impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 70 30 10 30 70 12 30 70 12.1 70 30 | 15 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to the desired concentration for analysis.
GC-MS Method
This method provides a highly selective and sensitive approach for the quantification and identification of this compound and related volatile or semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes
-
-
Injector Temperature: 270 °C
-
Injection Mode: Splitless
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50 - 400 m/z
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in dichloromethane to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with dichloromethane to the desired concentration for analysis.
Visualization of the Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Data Interpretation and Comparison
The results from the analysis of the this compound batch by both methods are presented below.
Table 2: Purity and Impurity Content of this compound
| Analyte | HPLC-UV Result (% w/w) | GC-MS Result (% w/w) | Acceptance Criteria |
| This compound Purity | 99.85% | 99.82% | Difference < 0.5% |
| 4-Nitrodibenzothiophene | 0.12% | 0.14% | Difference < 0.05% |
The data demonstrates a high degree of concordance between the HPLC-UV and GC-MS methods. The purity results are well within the acceptance criterion of a 0.5% difference, and the impurity quantification shows excellent agreement. This successful cross-validation provides confidence that either method can be used reliably for the quality control of this compound.
Causality Behind Experimental Choices
-
Choice of C18 column for HPLC: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the aromatic, moderately polar this compound from its potential impurities.
-
Use of formic acid in the mobile phase: The acidic modifier helps to protonate the amine group, leading to sharper peaks and improved chromatographic performance.
-
Gradient elution in HPLC: This allows for the efficient elution of both the main compound and any impurities that may have different polarities, within a reasonable analysis time.
-
HP-5MS column for GC-MS: This is a versatile, low-polarity column that provides good separation for a wide range of semi-volatile compounds, including aromatic amines.
-
Splitless injection in GC-MS: This technique is employed to enhance the sensitivity for trace-level impurity analysis.
-
Electron Ionization (EI) in MS: EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, aiding in the identification of unknown compounds by comparison with spectral libraries.
Trustworthiness: A Self-Validating System
The trustworthiness of these analytical methods is established through rigorous validation in accordance with ICH guidelines.[6] The validation parameters, including specificity, linearity, accuracy, precision, and limits of detection and quantification, are thoroughly assessed to ensure the methods are fit for their intended purpose.[7][8][9][10][11][12][13]
Caption: Hierarchy of analytical method validation parameters.
Conclusion: Selecting the Optimal Method
The cross-validation study demonstrates that both the HPLC-UV and GC-MS methods are suitable for the analysis of this compound.
-
HPLC-UV is a robust, reliable, and cost-effective method for routine quality control, offering excellent quantitative performance.
-
GC-MS provides superior specificity and sensitivity, making it the preferred method for impurity identification, trace-level analysis, and confirmatory testing.
The choice of method will ultimately depend on the specific analytical requirements, available instrumentation, and the stage of drug development. For routine batch release testing where impurities are known and quantified, HPLC-UV is often sufficient. For investigational studies, such as impurity profiling and stability testing where unknown degradants may be present, the structural elucidation capabilities of GC-MS are invaluable.
By employing a rigorous cross-validation approach, laboratories can ensure data integrity and maintain the highest standards of quality in the analysis of critical pharmaceutical compounds like this compound.
References
-
ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
-
Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. [Link]
-
PMC - NIH. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
ResearchGate. (n.d.). Calibration and detection limit results for the analysis of aromatic amines (average value of duplicate). [Link]
-
PMC - NIH. (2021, February 15). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. [Link]
-
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
PubMed. (n.d.). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. [Link]
-
ResearchGate. (n.d.). (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
ResearchGate. (2025, August 9). (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. [Link]
-
Impactfactor. (n.d.). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. [Link]
-
Study Mind. (n.d.). Amines - Amine Synthesis (A-Level Chemistry). [Link]
-
ResearchGate. (n.d.). (a) Synthesis of the 4-aminobenzene diazonium tetrafluoroborate (4ABDT).... [Link]
-
SUNDARBAN MAHAVIDYALAYA. (n.d.). Aromatic Amines. [Link]
-
OpenStax. (2023, September 20). 24.6 Synthesis of Amines - Organic Chemistry. [Link]
-
Chemguide. (n.d.). preparation of amines. [Link]
-
BYJU'S. (n.d.). Common examples of amines include amino acids, trimethylamine, and aniline. Meanwhile, inorganic ammonia compounds such as monochloramine (NClH 2 ) are also called amines. [Link]
-
ResearchGate. (2025, August 6). Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. [Link]
- Google Patents. (n.d.). DE69913989T2 - METHOD FOR PRODUCING 4-AMINODIPHENYLAMINE.
-
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry. [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
Semantic Scholar. (2023, July 4). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]
-
(n.d.). Analytical method validation: A brief review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrpp.com [ijrpp.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. acdlabs.com [acdlabs.com]
- 5. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. benchchem.com [benchchem.com]
- 7. environics.com [environics.com]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Genotoxicity of Heterocyclic Amines
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Hidden Risk in Cooked Foods
Heterocyclic amines (HCAs) are a class of potent mutagenic and carcinogenic compounds formed during the high-temperature cooking of protein-rich foods like meat and fish.[1][2][3] Their discovery in the late 1970s raised significant health concerns due to their widespread presence in the human diet and their demonstrated ability to induce tumors in various organs in animal models.[1][4][5] This guide provides a comparative analysis of the genotoxicity of the most common HCAs, delving into their mechanisms of action, the experimental assays used for their evaluation, and the relative potency of prominent members of this class, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx).[4][6] Understanding these differences is critical for accurate risk assessment and the development of potential mitigation strategies.[7][8]
The Molecular Battlefield: Mechanism of HCA Genotoxicity
HCAs are not directly genotoxic. They are pro-carcinogens that require metabolic activation to exert their damaging effects on DNA.[9] This multi-step process is a crucial determinant of their genotoxic potency and tissue specificity.
Step 1: Phase I Activation - The Critical N-Hydroxylation
The initial and rate-limiting step in HCA activation is the N-hydroxylation of the exocyclic amino group, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2.[5][9] This creates a more reactive intermediate, the N-hydroxy-HCA.[9] The efficiency of CYP1A2 can vary significantly between individuals and can be induced by factors like smoking, influencing susceptibility to HCA genotoxicity.[10][11] While CYP1A2 is the main player, other P450 enzymes can also contribute.[12]
Step 2: Phase II Esterification - Creating the Ultimate Carcinogen
The N-hydroxy-HCA intermediate undergoes further activation through Phase II esterification. Enzymes such as N-acetyltransferases (NATs), particularly NAT2, and sulfotransferases (SULTs) convert the N-hydroxy group into an even more reactive ester, such as an N-acetoxy or N-sulfonyloxy ester.[12][13][14] These esters are unstable and spontaneously break down to form a highly electrophilic arylnitrenium ion.[5][9] The activity of these Phase II enzymes, especially the genetically polymorphic NAT2, is a key factor in determining the ultimate genotoxic potential of an HCA.[14][15]
Step 3: DNA Adduct Formation - The Mutagenic Lesion
The ultimate carcinogen, the arylnitrenium ion, readily attacks DNA, forming covalent bonds known as DNA adducts.[1][9] For most HCAs, the primary target is the C8 position of guanine bases, creating lesions like dG-C8-PhIP or dG-C8-IQ.[4][13][16] Some HCAs, like IQ and MeIQx, can also form minor adducts at the N2 position of guanine.[4][13] These bulky adducts distort the DNA helix, interfering with replication and transcription. If not repaired, they can lead to mutations, typically G-to-T transversions and frameshift mutations, which can activate oncogenes or inactivate tumor suppressor genes, initiating carcinogenesis.[6][13]
Assessing Genotoxicity: The Ames Test
The Ames test, or bacterial reverse mutation assay, is the cornerstone for evaluating the mutagenic potential of chemical substances, including HCAs.[17][18][19] Its speed and cost-effectiveness make it an invaluable screening tool.[17]
Principle of the Assay
The test utilizes specially engineered strains of Salmonella typhimurium that are auxotrophic for the amino acid histidine (His-), meaning they cannot synthesize it and require it in their growth medium.[18][20] These strains also have other mutations that increase their sensitivity to mutagens, such as a faulty DNA repair system and a more permeable cell wall.[19][20]
The core principle is to measure the rate at which a test compound causes these bacteria to undergo a reverse mutation, reverting them to a prototrophic state (His+) where they can synthesize their own histidine and grow on a histidine-deficient medium.[17][18] The number of resulting colonies is directly proportional to the mutagenic potency of the substance.[18]
The Critical Role of S9 Mix
Because HCAs require metabolic activation, the standard Ames test protocol includes the addition of a liver extract from Aroclor- or phenobarbital-induced rodents, known as the S9 fraction.[20] This fraction contains a rich cocktail of metabolic enzymes, including the crucial CYP1A2 and NAT2, that mimic mammalian metabolism and convert the pro-mutagenic HCAs into their DNA-damaging forms.[14]
Sources
- 1. Heterocyclic aromatic amine metabolism, DNA adduct formation, mutagenesis, and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. research.rciueducation.org [research.rciueducation.org]
- 8. Reduction of the formation and toxicity of heterocyclic aromatic amines (PhIP, IQ, MeIQ, MeIQx) in food: potential of nucleophilic compounds as mitigating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAT2 and CYP1A2 polymorphisms and lung cancer risk in relation to smoking status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of CYP1A2 and NAT2 phenotypes in human populations by analysis of caffeine urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic activation of mutagenic heterocyclic aromatic amines from protein pyrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Metabolic activation of heterocyclic aromatic amines catalyzed by human arylamine N-acetyltransferase isozymes (NAT1 and NAT2) expressed in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of cytochrome P450 1A2 and N-acetyltransferase 2 in 2,6-dimethylaniline induced genotoxicity | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 16. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. microbiologyinfo.com [microbiologyinfo.com]
- 19. Ames test - Wikipedia [en.wikipedia.org]
- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]
A Multi-Technique Guide to the Definitive Structural Confirmation of Synthesized 4-Dibenzothiophenamine
The core principle of structural validation is not reliance on a single piece of evidence but the convergence of data from multiple, orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle, and only when all pieces fit together can the structure be confirmed with the highest degree of confidence.
Part 1: Foundational Analysis: Molecular Formula and Composition
Before elucidating the intricate connectivity of atoms, we must first establish the fundamental building blocks: the elemental composition and the precise molecular weight. High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis are the foundational pillars for this task.
High-Resolution Mass Spectrometry (HRMS)
Unlike standard mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision is critical because it allows for the determination of a unique molecular formula. For 4-Dibenzothiophenamine (C₁₂H₉NS), the instrument can distinguish its exact mass from other isomeric or isobaric compounds.
The choice of ionization technique is crucial. For a relatively stable aromatic compound like this, Electron Ionization (EI) can provide a clear molecular ion peak and valuable fragmentation patterns. Alternatively, a softer ionization method like Electrospray Ionization (ESI) can be used to minimize fragmentation and cleanly observe the protonated molecule [M+H]⁺.
Elemental Analysis
Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the purified sample.[1][2] This experimental data is used to calculate the empirical formula—the simplest whole-number ratio of atoms in the compound.[3][4] The molecular formula derived from HRMS must be a whole-number multiple of the empirical formula determined by elemental analysis. This cross-validation is a powerful check for sample purity and structural accuracy.[5]
Table 1: Comparison of Foundational Analytical Data for C₁₂H₉NS
| Technique | Parameter | Theoretical Value | Expected Experimental Result | Information Gained |
|---|---|---|---|---|
| HRMS (ESI+) | Exact Mass [M+H]⁺ | 199.0456 | 199.0456 ± 0.0005 | Unambiguous Molecular Formula |
| Elemental Analysis | % Carbon | 72.33% | 72.33% ± 0.4% | Empirical Formula |
| % Hydrogen | 4.55% | 4.55% ± 0.4% | Empirical Formula | |
| % Nitrogen | 7.03% | 7.03% ± 0.4% | Empirical Formula |
| | % Sulfur | 16.09% | 16.09% ± 0.4% | Empirical Formula |
Part 2: Elucidating the Molecular Framework with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.[6] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it reveals detailed information about the molecular skeleton, connectivity, and chemical environment of the atoms.[7]
¹H NMR Spectroscopy
Proton (¹H) NMR provides a map of the hydrogen atoms in the molecule. For this compound, we expect to see distinct signals for the aromatic protons and the amine (-NH₂) protons.
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. The seven aromatic protons will appear in the typical downfield region (approx. 7.0-8.5 ppm), while the two amine protons will appear as a broader signal whose position can vary depending on solvent and concentration.
-
Integration: The area under each signal is proportional to the number of protons it represents. We expect the aromatic region to integrate to 7 protons and the amine signal to integrate to 2 protons.
-
Spin-Spin Splitting (Coupling): The splitting pattern of a signal reveals the number of neighboring protons. This is crucial for confirming the '4-amino' substitution pattern on the dibenzothiophene core. The specific coupling constants (J-values) between adjacent protons will definitively establish their relative positions.
¹³C NMR Spectroscopy
Carbon (¹³C) NMR provides a count of the unique carbon atoms and information about their chemical environment (e.g., aromatic, bonded to a heteroatom).
-
Number of Signals: Due to the molecule's lack of symmetry, all 12 carbon atoms are chemically distinct and should produce 12 separate signals in the broadband-decoupled spectrum.
-
Chemical Shift (δ): The aromatic carbons will resonate in the 110-150 ppm range. The carbon atom directly attached to the nitrogen (C4) will be shifted to a different extent compared to the other aromatic carbons due to the electronegativity and resonance effects of the amine group. Quaternary carbons (those without attached protons) typically show signals of lower intensity.[8]
Table 2: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)
| Technique | Feature | Predicted Chemical Shift (ppm) | Expected Splitting Pattern | Key Structural Insight |
|---|---|---|---|---|
| ¹H NMR | Aromatic Protons (7H) | ~ 7.0 - 8.5 | Doublets, Triplets, Multiplets | Confirms dibenzothiophene core and substitution pattern |
| Amine Protons (2H) | ~ 3.5 - 5.0 (variable) | Broad singlet | Presence of primary amine group | |
| ¹³C NMR | Aromatic C-H & C-S | ~ 110 - 140 | 10 distinct signals | Confirms the carbon backbone |
| | Aromatic C-N & C-q | ~ 140 - 150 | 2 distinct signals (low intensity) | Confirms attachment point of the amine group |
Part 3: Functional Group Identification with FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
For this compound, the FTIR spectrum will provide clear, corroborating evidence for the primary amine group.
-
N-H Stretch: A characteristic medium-to-weak absorption consisting of two distinct peaks in the 3300-3500 cm⁻¹ region is a definitive marker for a primary amine (-NH₂).
-
Aromatic C-H Stretch: Sharp absorptions will appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several sharp absorptions will be present in the 1450-1600 cm⁻¹ region.
While FTIR does not reveal the overall molecular structure, it provides crucial, confirmatory evidence for the presence of key functional groups identified by other methods.[10]
Part 4: The Gold Standard: Single-Crystal X-ray Crystallography
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[11] It provides a precise 3D map of electron density within a crystal, allowing for the exact determination of atomic positions, bond lengths, bond angles, and intermolecular packing.[12]
The primary challenge of this technique is the prerequisite of growing a high-quality, single crystal of the synthesized compound, which can be a significant undertaking. However, if successful, the resulting crystal structure provides irrefutable proof of the molecular connectivity and stereochemistry, serving as the ultimate validation of the structural assignment.
Part 5: An Integrated Workflow for Structural Confirmation
No single technique is sufficient. The power of this approach lies in the convergence of evidence from these orthogonal methods. The diagram below illustrates how the data from each experiment logically flows together to build a complete and validated picture of the this compound structure.
Caption: Integrated workflow for structural validation.
Part 6: Detailed Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Caption: NMR Spectroscopy Experimental Workflow.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a Fourier-transform NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Tune and shim the instrument for homogeneity. Acquire the ¹H spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing & Analysis: Process both spectra (Fourier transform, phasing, baseline correction). Calibrate the chemical shift scale to TMS. Integrate the ¹H signals, determine coupling constants, and assign all proton and carbon signals to the proposed structure.
Protocol 3: FTIR Spectroscopy
Caption: FTIR Spectroscopy Experimental Workflow.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the finely ground sample with ~100 mg of dry, spectroscopic-grade KBr. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample chamber. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the key absorption peaks and assign them to specific molecular vibrations. Confirm the presence of the dual N-H stretch for the primary amine and the characteristic aromatic stretches.
References
- Vertex AI Search. Stoichiometry: Elemental Analysis.
- CK-12 Foundation. What is elemental analysis?. Flexi answers.
- ChemCollective. Determining the Empirical Formula from an Elemental Analysis.
- Unknown Source. What are the analytical techniques used to characterize custom synthesis products?. Blog. (Note: While this source provides context, it is a blog and should be referenced with caution in formal scientific writing).
- Chemistry LibreTexts. 6.8: Calculating Empirical Formulas for Compounds. (2025-07-31).
- Reddit. r/chemistry - When it comes to identifying new compounds, what analytical tools do we have in our disposal to determine their structure?. (2022-10-06).
- Unknown Source. 3.2 Determining Empirical and Molecular Formulas. (Note: The specific textbook or source is not identified).
- ResearchGate. Which techniques are most helpful in characterizing the structure of an unknown compound?. (2014-06-26).
- Unknown Source.
- Royal Society Publishing. Characterising new chemical compounds & measuring results.
- Wikipedia. X-ray crystallography.
- CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- NIH PMC. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures.
- Unknown Source.
- Unknown Source. 13C NMR Spectroscopy.
- The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
- NIH. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)]. (2021-11-19).
- YouTube. Understanding x-ray crystallography structures. (2021-09-26).
- MDPI. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023-04-09).
- ResearchGate. FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9.
- ResearchGate. FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr).
Sources
- 1. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 2. ck12.org [ck12.org]
- 3. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
A comparative analysis of the photophysical properties of dibenzothiophene derivatives.
Introduction
Dibenzothiophene (DBT), a sulfur-containing heterocyclic compound, serves as a robust and versatile building block in the field of organic electronics and photophysics.[1][2] Its rigid, planar structure and high thermal stability make it an attractive core for designing advanced organic materials.[1][3] When strategically functionalized, DBT derivatives exhibit a wide range of tunable photophysical properties, positioning them as critical components in technologies like Organic Light-Emitting Diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.[4][5]
The synthetic versatility of the DBT core allows for precise tuning of its electronic and optical characteristics.[6] By introducing electron-donating or electron-withdrawing groups at specific positions (commonly the 2, 8, 3, and 7 positions), researchers can manipulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1][4] This targeted modification directly influences key photophysical parameters, including absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, making a detailed comparative analysis essential for material design and application.
This guide provides an in-depth comparative analysis of the photophysical properties of various classes of dibenzothiophene derivatives. We will explore the structure-property relationships that govern their behavior, present supporting experimental data, and offer detailed protocols for their characterization, providing researchers, scientists, and drug development professionals with a comprehensive resource for advancing their work.
The Dibenzothiophene Core: A Photophysical Baseline
The parent dibenzothiophene molecule possesses a large energy gap, resulting in absorption primarily in the ultraviolet region and deep-blue fluorescence.[1] Its key characteristic is a high triplet energy level, which is a crucial property for host materials in blue phosphorescent OLEDs, as it prevents the quenching of the dopant's emission.[6] While the intrinsic fluorescence quantum yield of unsubstituted DBT is relatively low, its rigid structure minimizes non-radiative decay pathways, providing a stable foundation for enhancement through chemical modification.[5] The sulfur atom in the DBT core can be oxidized to a sulfone (dibenzothiophene-S,S-dioxide), which dramatically alters its electronic properties, turning it into a strong electron acceptor and a useful building block for n-type and charge-transfer materials.[2][7]
Strategic Functionalization and Photophysical Consequences
The true potential of DBT is unlocked through its derivatization. The introduction of various functional groups allows for the rational design of materials with tailored photophysical properties.
Donor-Acceptor (D-A) Architectures
Creating a molecule with distinct electron-donating (D) and electron-accepting (A) moieties is a cornerstone strategy in materials science to induce intramolecular charge transfer (ICT) upon photoexcitation.[8][9] This ICT state is highly sensitive to the surrounding environment and leads to several key photophysical changes:
-
Bathochromic Shift: D-A systems typically exhibit a significant red-shift in both absorption and, more prominently, emission spectra compared to the parent DBT core.[10][11] This is due to the stabilization of the polar excited state.
-
Solvatochromism: The emission wavelength of D-A DBT derivatives often shows a strong dependence on solvent polarity. As solvent polarity increases, the emission peak shifts to longer wavelengths (a positive solvatochromism) due to the stabilization of the charge-separated excited state.[10]
-
Thermally Activated Delayed Fluorescence (TADF): By carefully designing the D-A structure to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), it's possible to create TADF emitters.[12] In these materials, triplet excitons, which are typically wasted in conventional fluorescence, can be converted back into emissive singlet excitons through reverse intersystem crossing (rISC), dramatically enhancing the internal quantum efficiency of OLEDs.[12] Carbazole is often used as a donor unit in conjunction with a DBT acceptor to achieve this effect.[13]
Extending π-Conjugation
Attaching aromatic groups, such as phenyl or thiophene rings, at the 2 and 8 positions of the DBT core extends the overall π-conjugated system.[1][4] This has predictable and useful consequences:
-
Red-Shifted Spectra: Extending conjugation lowers the HOMO-LUMO gap, resulting in a bathochromic (red) shift in both absorption and emission spectra.[4]
-
Increased Molar Extinction Coefficients: A larger conjugated system generally leads to a higher probability of light absorption, reflected in an increased molar extinction coefficient.
-
Enhanced Quantum Yields: Planar, rigid conjugated systems often exhibit higher fluorescence quantum yields due to a reduction in vibrational modes that lead to non-radiative decay.
Comparative Data Analysis of Dibenzothiophene Derivatives
The following table summarizes key photophysical data for representative DBT derivatives, illustrating the impact of different substitution patterns. The data is compiled from various sources in scientific literature and should be used as a comparative reference.
| Derivative Class | Example Substituent(s) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Solvent | Key Feature |
| Unsubstituted | None | ~330 | ~350 | Low (~0.01-0.02) | Cyclohexane | High Triplet Energy |
| π-Extended | 2,8-diphenyl | ~345 | ~380 | Moderate | Toluene | Red-shifted vs. DBT |
| π-Extended | 2,8-di(thiophen-2-yl) | ~380 | ~430 | High | Chloroform | Further red-shift, good emitter |
| Donor-Acceptor | 2-carbazole-8-sulfone | ~360 | ~490 | Varies (often high) | Dichloromethane | Strong ICT, TADF potential |
| Sulfone-based | Dibenzothiophene-S,S-dioxide | ~340 | ~450 | Moderate | THF | Electron-accepting core |
Note: The values presented are approximate and can vary based on the specific molecular structure, solvent, and measurement conditions. Data is synthesized from principles discussed in cited literature.[4][10]
Comparison with Alternative Heterocyclic Cores
Dibenzothiophene derivatives are often compared with other heterocyclic systems used in similar applications, primarily those based on carbazole and fluorene.
-
Carbazole Derivatives: Carbazole is a well-known electron-donating unit.[14][15] Compared to DBT, carbazole-based materials often serve as excellent hole-transporting materials.[14] When used in D-A systems, carbazole typically acts as the donor, whereas DBT or its sulfone derivative can act as the acceptor.[13] The photophysical properties of carbazole derivatives are also highly tunable.[14][15]
-
Fluorene Derivatives: Polyfluorenes are famous for their high fluorescence quantum yields and excellent thermal stability, making them staples in OLED technology, particularly for blue emission.[16] However, they can suffer from the formation of a long-wavelength "keto-defect" emission over time, which reduces color purity. The DBT core is sometimes incorporated into fluorene-based polymers to improve stability and tune the emission properties.
Ultimately, the choice between DBT, carbazole, or fluorene derivatives depends on the specific application requirements, such as desired emission color, charge transport characteristics (hole- or electron-transporting), and triplet energy level.
Experimental Protocols for Photophysical Characterization
Accurate and reproducible measurement of photophysical properties is crucial for the comparative analysis of DBT derivatives. The following section outlines the detailed methodologies for key experiments.
Workflow for Photophysical Analysis
The general workflow for characterizing a new DBT derivative involves a series of spectroscopic measurements to build a complete picture of its photophysical profile.
Caption: Standard experimental workflow for photophysical characterization.
UV-Vis Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light and to quantify its molar extinction coefficient (ε).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Dissolve the DBT derivative in a spectroscopic-grade solvent (e.g., dichloromethane, toluene) to a concentration of approximately 10⁻⁵ M. The solvent must be transparent in the spectral region of interest.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank.
-
Record the baseline of the instrument with the blank cuvette in both the sample and reference beams.
-
Replace the blank in the sample beam with a cuvette containing the sample solution.
-
Record the absorbance spectrum over a relevant wavelength range (e.g., 250-600 nm).
-
-
Analysis: Identify the wavelength of maximum absorption (λ_abs). Calculate the molar extinction coefficient using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Relative Photoluminescence Quantum Yield (PLQY) Measurement
The PLQY (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method compares the integrated fluorescence intensity of the sample to that of a well-characterized standard.
-
Instrumentation: A spectrofluorometer equipped with an integrating sphere is ideal, but a standard fluorometer can be used with careful methodology.
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral range as the DBT derivative. For blue-green emitters, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.546) is a common choice.
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner-filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurement.
-
Integrate the area under the emission curve for both the sample and the standard.
-
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where: Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r denote the sample and the reference standard, respectively.
Fluorescence Lifetime Measurement
The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for this measurement.
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser or LED), a fast photodetector, and timing electronics.
-
Procedure:
-
Excite the sample solution with a short pulse of light at a wavelength near its λ_abs.
-
The detector measures the arrival time of the emitted photons relative to the excitation pulse.
-
A histogram of photon arrival times is built up over millions of excitation cycles, creating a fluorescence decay curve.
-
-
Analysis:
-
Measure an instrument response function (IRF) using a scattering solution (e.g., dilute Ludox).
-
Fit the measured fluorescence decay curve to an exponential or multi-exponential function after deconvolution with the IRF. The time constant(s) from the fit represent the fluorescence lifetime(s).
-
Structure-Property Relationships: A Conceptual Overview
The ability to tune photophysical properties stems from the targeted modification of molecular orbital energies. Adding electron-donating or electron-accepting groups alters the HOMO and LUMO levels, thereby changing the energy gap and the nature of the electronic transitions.
Caption: Impact of functionalization on DBT's frontier molecular orbitals.
Conclusion and Future Outlook
Dibenzothiophene derivatives represent a powerful and highly adaptable class of organic materials. The ability to precisely control their photophysical properties through synthetic modification has cemented their role in the advancement of organic electronics. By extending π-conjugation or introducing donor-acceptor motifs, properties such as emission color, quantum efficiency, and excited-state dynamics can be systematically tuned. The development of DBT-based TADF materials, in particular, continues to drive significant improvements in OLED efficiency.
Future research will likely focus on developing novel DBT derivatives with even more refined properties, such as circularly polarized luminescence (CPL) for 3D displays, and enhanced stability for longer device lifetimes. As synthetic methodologies become more sophisticated, the design of multi-functional DBT materials that combine excellent photophysical characteristics with desired charge transport and morphological properties will open new frontiers in materials science.
References
-
Nayak, P. K., et al. (2010). Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. Journal of Chemical Sciences. [Link]
- Wang, Y., et al. (2007). C 2v symmetrical dibenzothiophene derivatives: Synthesis and photophysical properties. Chinese Journal of Chemistry.
- Wu, Y., et al. (2009). Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors.
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Synthesis and Reactivity of 2,8-Dibromodibenzothiophene: A Foundation for Organic Electronics. [Link]
-
Wang, X., et al. (2021). Dibenzothiophene sulfone-based n-type emissive organic semiconductor. Materials Chemistry Frontiers. [Link]
-
Al-Haddad, A., et al. (2023). Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv. [Link]
-
Wu, Y., et al. (2009). Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors. Journal of Materials Chemistry. [Link]
-
ResearchGate. (n.d.). Photophysical and decay properties of derivatives 1-3. [Link]
-
El-Daly, S. A., et al. (2019). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. Photochemical & Photobiological Sciences. [Link]
-
Padmaperuma, A. (2012). Theoretical Study of Dibenzothiophene Based Electron Transport Materials. Advances in Materials Physics and Chemistry. [Link]
- De, S., et al. (2007). Photophysics of 4-methoxy-benzo[b]thiophene in different environments. Its role in non-radiative transitions both as an electron and as an energy donor. Journal of Photochemistry and Photobiology A: Chemistry.
-
Matulaitis, T., et al. (2019). Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes. Journal of Materials Chemistry C. [Link]
-
Naqvi, K. R., et al. (2021). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Molecules. [Link]
-
Varlamis, C., et al. (2022). Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. Polymers. [Link]
-
PPSM. (n.d.). Synthesis and photophysical studies of chiral fluorescent compounds. [Link]
-
Purdue University. (2023). Investigating the Photophysical Properties of Potential Organic Lead Sensors. [Link]
-
Sucre-Rosales, E., et al. (2025). Photoinduced charge-transfer dynamics in fluorescent electron donor–acceptor polymers. Chemical Science. [Link]
-
ResearchGate. (n.d.). Organic emitters for solid state lighting. [Link]
-
Reisch, A., et al. (2021). Graphitic Dots Combining Photophysical Characteristics of Organic Molecular Fluorophores and Inorganic Quantum Dots. JACS Au. [Link]
-
Sucre-Rosales, E. (2025). Photoinduced charge-transfer dynamics in fluorescent electron donor-acceptor polymers. HELDA - University of Helsinki. [Link]
-
Chiang Mai Journal of Science. (2019). Computational Study of Structure and Photophysical Properties Relationship of Carbazoles with Four Anchoring Groups for DSSC. [Link]
-
Qiu, S., et al. (2023). How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch. Chemical Science. [Link]
-
ResearchGate. (n.d.). Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes. [Link]
-
ResearchGate. (n.d.). Photoinduced intramolecular charge-transfer state in thiophene-π-conjugated donor-acceptor molecules. [Link]
Sources
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. nbinno.com [nbinno.com]
- 3. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Theoretical Study of Dibenzothiophene Based Electron Transport Materials [scirp.org]
- 7. Dibenzothiophene sulfone-based n-type emissive organic semiconductor - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Photoinduced charge-transfer dynamics in fluorescent electron donor–acceptor polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01458D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and photophysical studies of chiral fluorescent compounds | PPSM [ppsm.ens-paris-saclay.fr]
- 13. Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Hazard Profile of 4-Dibenzothiophenamine: Understanding the Risks
An In-Depth Guide to the Safe Disposal of 4-Dibenzothiophenamine for Laboratory Professionals
As a cornerstone of research and development in pharmaceuticals and advanced materials, the responsible management of chemical compounds is paramount. This guide provides a detailed protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing not just procedural steps but the scientific rationale behind them.
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is essential. This compound, while crucial for specific synthetic pathways, possesses a distinct risk profile that dictates its handling and disposal requirements.
Key Hazards:
-
Acute Toxicity: this compound is classified as harmful if swallowed (Acute toxicity, Oral: Category 4). Ingestion can lead to adverse health effects, and immediate medical consultation is advised.
-
Environmental Hazard: This compound is designated as very toxic to aquatic life with long-lasting effects (Short-term and Long-term aquatic hazard: Category 1).[1] This classification underscores the critical importance of preventing its release into the environment. Improper disposal via drains or general waste can lead to significant, persistent ecological damage.
-
Physical Hazards: While not highly flammable, it is a combustible solid. When finely distributed, as is common with powdered reagents, it has the potential to form explosive mixtures with air if whirled up, creating a dust explosion risk.
A summary of the hazard information is presented below:
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life.[2] |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
This hazard profile firmly places this compound under the purview of hazardous waste regulations. Under the Resource Conservation and Recovery Act (RCRA), waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[3][4][5] Due to its aquatic toxicity, waste containing this compound must be managed as hazardous waste to prevent environmental release.[3][4]
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to mitigate exposure risks. The principle of causality here is simple: creating a barrier between the individual and the hazardous substance is the most direct way to prevent harm.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[6]
All handling of this compound for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
Waste Segregation and Collection: The Foundation of Proper Disposal
The first step in the disposal process is the correct segregation and collection of waste at the point of generation. This practice is critical to prevent dangerous chemical reactions and to ensure the waste stream is correctly identified for final disposal.
Core Principles:
-
Dedicated Waste Container: All waste containing this compound must be collected in a dedicated, compatible, and clearly labeled hazardous waste container.[8][9]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents (e.g., "Solid waste with trace this compound" or "Aqueous solution of this compound").[3]
-
Container Integrity: Containers must be in good condition, made of a material compatible with the chemical, and must be kept tightly sealed except when adding waste.[3][9]
-
No Mixing: Never mix this compound waste with other incompatible waste streams.[9]
The following diagram illustrates the decision-making workflow for handling and segregating this compound waste.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Procedures
Follow these detailed methodologies for different types of this compound waste. The overarching goal is to contain the hazardous material and prepare it for collection by a licensed hazardous waste disposal service, typically coordinated through your institution's Environmental Health & Safety (EHS) department.
Methodology 1: Unused Reagent and Contaminated Solid Waste
This protocol applies to expired or excess this compound powder and disposable labware contaminated with it (e.g., gloves, weighing paper, paper towels).
-
Container Preparation: Select a sturdy, sealable container designated for solid hazardous waste. Ensure it is properly labeled.
-
Transfer: Carefully transfer the unused reagent into the waste container. Avoid creating dust. If cleaning out a vial, use a spatula to scrape out as much solid as possible.
-
Collection of Labware: Place all contaminated disposable items directly into the same hazardous waste container.
-
Sealing and Storage: Securely seal the container. Store it in a designated Satellite Accumulation Area (SAA) until it is ready for pickup by EHS.[8]
Methodology 2: Contaminated Liquid Waste
This protocol applies to solutions, reaction mixtures, or solvent rinses containing this compound.
-
Container Selection: Use a sealable, chemically compatible container designated for liquid hazardous waste. Do not use food-grade containers like milk jugs.[4]
-
Waste Collection: Pour the liquid waste into the container using a funnel to prevent spills.
-
Segregation: Keep halogenated and non-halogenated solvent wastes in separate containers if required by your institution's EHS guidelines.[8]
-
Sealing and Storage: Tightly cap the container immediately after adding waste. Store it in secondary containment (such as a plastic bin) within the SAA to contain potential leaks.[8][9]
CRITICAL NOTE: Under no circumstances should this compound or solutions containing it be poured down the drain.[1][2] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.[1] The EPA has explicitly prohibited the sewer disposal of hazardous waste pharmaceuticals, a principle that extends to all hazardous chemical waste.[10]
Methodology 3: Empty Reagent Containers
An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.
-
Initial Removal: Empty the container of all visible contents as thoroughly as possible.
-
Triple Rinsing:
-
Add a small amount of a suitable solvent (one that readily dissolves this compound, such as acetone or ethanol) to the container, ensuring it wets all interior surfaces.
-
Seal the container and agitate it.
-
Pour the solvent rinsate into the appropriate liquid hazardous waste container.[9][11]
-
Repeat this rinsing procedure two more times.
-
-
Container Disposal: Once triple-rinsed and air-dried, obliterate or remove the original label.[11] The container can now be disposed of in the appropriate receptacle for rinsed glass or plastic, according to your facility's procedures.
Spill Management and Cleanup
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Prevent the spill from spreading. For solid spills, avoid creating dust. For liquid spills, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit).
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a culture of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory burden but a professional responsibility that reflects the integrity of our scientific pursuits.
References
- 4 - SAFETY DATA SHEET. (2010, May 21). Santa Cruz Biotechnology.
- 1 - SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2007, October 18). Fisher Scientific.
- Hazardous Waste Disposal Guide. Northwestern University - Office for Research Safety.
- Safety Data Sheet. (2022, July 1). Biosynth.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University - Research Safety.
- Safety Data Sheet. (2025, June 6). Cayman Chemical.
- Hazardous Waste Disposal Guide. Dartmouth College - Environmental Health and Safety.
- Hazardous Waste Disposal Procedures. Michigan Technological University.
- Management of Hazardous Waste Pharmaceuticals. (2025, September 16). U.S. Environmental Protection Agency.
- EPA Hazardous Waste Codes. University of Maryland - Environmental Safety, Sustainability and Risk.
- Hazardous Waste Disposal Guidelines. Purdue University.
- EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019, March 15). Waste360.
- EPA Subpart P Regulations. PharmWaste Technologies, Inc..
- Safety Data Sheet. (2018, February 15). Drexel Chemical Company.
- Safety Data Sheet: Diphenylamine. Carl ROTH.
- Diphenylamine - SAFETY DATA SHEET. (2024, July 25). Pentachemicals.
Sources
- 1. fishersci.com [fishersci.com]
- 2. biosynth.com [biosynth.com]
- 3. mtu.edu [mtu.edu]
- 4. pfw.edu [pfw.edu]
- 5. pwaste.com [pwaste.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. nswai.org [nswai.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. waste360.com [waste360.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Mastering the Safe Handling of 4-Dibenzothiophenamine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and organic electronics, 4-Dibenzothiophenamine is a key building block in the synthesis of novel materials.[1] However, its potent chemical properties necessitate a robust and informed approach to laboratory safety. This guide provides essential, field-proven safety and logistical information for handling this compound, moving beyond mere compliance to instill a culture of proactive safety and experimental integrity.
Hazard Profile: Understanding the Intrinsic Risks
This compound (CAS No. 72433-66-0) is a solid aromatic amine that presents a significant toxicological risk.[1] The primary hazards, as outlined in its Safety Data Sheet (SDS), establish the foundation for all subsequent safety protocols.
A Safety Data Sheet from Sigma-Aldrich classifies this compound with the following hazard statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
-
H373: May cause damage to organs (Kidney, Liver, spleen) through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long lasting effects.
These classifications underscore the compound's triple threat of acute toxicity through all major routes of exposure, its potential for long-term systemic damage, and its environmental persistence. The causality is clear: the aromatic amine structure can interfere with biological processes upon absorption, and its crystalline nature at room temperature presents an inhalation hazard if handled as a powder.
Personal Protective Equipment (PPE): An Essential Barrier
Given the high acute toxicity of this compound, a multi-layered PPE strategy is not merely recommended; it is mandatory. The selection of PPE must be deliberate, with each component chosen to counter a specific exposure route.
Eye and Face Protection
-
Requirement: Chemical safety goggles meeting ANSI Z87.1 standards are the minimum requirement.
-
Enhanced Precaution: When there is a risk of splashing or dust generation, a face shield worn over safety goggles is required.
Skin and Body Protection
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is essential.
-
Gloves - The Critical Barrier: The choice of gloves is paramount. Aromatic amines can be challenging for common disposable gloves.
-
Double Gloving: It is best practice to wear two pairs of gloves. This provides a significant safeguard against undetected pinholes and extends the time to permeation.
-
-
Recommended: Butyl rubber or Viton® gloves are recommended for extended contact due to their superior resistance to aromatic and chlorinated solvents.[2][4] Neoprene can also be a suitable alternative.[2][4]
-
For Splash Protection Only: If the risk is limited to incidental contact, thicker nitrile gloves (e.g., >8 mil) may be used as the outer glove, but they must be replaced immediately upon any contact with the chemical.[5][6] Always consult the glove manufacturer's specific chemical resistance data.[7][8][9]
-
-
The following table summarizes general glove compatibility for handling aromatic amines.
| Glove Material | General Resistance to Aromatic Amines | Recommended Use Case |
| Butyl Rubber | Excellent | Extended handling, direct contact |
| Viton® | Excellent | Extended handling, particularly with chlorinated solvents |
| Neoprene | Good | General use, good balance of protection and dexterity |
| Nitrile | Poor to Fair | Inner glove when double-gloving; outer glove for splash risk ONLY (immediate replacement required) |
| Latex | Poor | Not Recommended |
| Polyvinyl Chloride (PVC) | Poor | Not Recommended |
Data synthesized from multiple chemical resistance guides.[2][3][4]
Respiratory Protection
Due to the risk of inhaling toxic dust, all manipulations of solid this compound should be performed within a certified chemical fume hood. If this is not feasible, or if an exposure assessment indicates potential airborne concentrations, respiratory protection is required.
-
For Particulate Matter (Dust): A NIOSH-approved P100 particulate filter is required. This can be in the form of a filtering facepiece respirator (disposable) or a cartridge on a reusable half-mask or full-facepiece respirator.
-
For Vapors/Combination Hazards: If the compound is heated or dissolved in a volatile solvent, a combination cartridge is necessary. A NIOSH-approved respirator with a combination Organic Vapor/P100 (OV/P100) cartridge is the recommended choice.[4][10][11] NIOSH uses a color-coding system for cartridges; Organic Vapor is designated by the color black , and a P100 particulate filter is designated by magenta .[11][12]
Operational Plan: From Benchtop to Disposal
A self-validating safety protocol extends from the moment the chemical is retrieved from storage to the final disposal of all contaminated materials.
Experimental Workflow and Handling
The following diagram illustrates the core decision-making process for safe handling of this compound.
Caption: Disposal pathway for this compound waste streams.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their groundbreaking work.
References
-
Espenson, J. H., & Rapp, K. E. (1977). Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces. Los Alamos Scientific Lab., N.Mex. (USA). Available at: [Link]
-
Ansell. (n.d.). Ansell 8th Edition Chemical Resistance Guide. USU Office of Research. Retrieved from [Link]
-
SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal. Retrieved from [Link]
-
OSHACODE EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. Retrieved from [Link]
-
Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Restored CDC. Retrieved from [Link]
-
SKC Ltd. (n.d.). Test Kit Instructions - Detection Products for Aromatic Amines. Retrieved from [Link]
-
North Safety Products. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
-
DuPont. (n.d.). Viton® Chemical Compatibility Chart. Retrieved from [Link]
-
Environmental Health & Safety, University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. CDC. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Actalent. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2. Retrieved from [Link]
-
Environmental Health and Safety, University of Connecticut. (n.d.). Chemical Resistant Glove Guide. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits - Annotated Tables. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2023, June 23). Diphenylamine. Retrieved from [Link]
-
SNS Courseware. (n.d.). Pharmaceutical Incompatibilities. Retrieved from [Link]
Sources
- 1. safetygloves.co.uk [safetygloves.co.uk]
- 2. scribd.com [scribd.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. North multi-gases, organic vapors/acid gases other gases cartridges. | Sylprotec.com [sylprotec.com]
- 5. wku.edu [wku.edu]
- 6. snscourseware.org [snscourseware.org]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. research.usu.edu [research.usu.edu]
- 9. ansell.com [ansell.com]
- 10. aliexpress.com [aliexpress.com]
- 11. oshacode.com [oshacode.com]
- 12. scribd.com [scribd.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
